2-Chloro-2-phenylacetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402157. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEOFVLOXGUWBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10322846 | |
| Record name | 2-chloro-2-phenylacetamide | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10322846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7462-76-2 | |
| Record name | 7462-76-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402157 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10322846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-2-phenylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
2-Chloro-2-phenylacetamide chemical properties
An In-Depth Technical Guide to 2-Chloro-N-phenylacetamide
Introduction
2-Chloro-N-phenylacetamide, also known as α-chloroacetanilide, is a versatile bifunctional molecule of significant interest in synthetic organic chemistry and drug discovery. Its structure incorporates a reactive α-chloro electrophilic center and an N-phenylacetamide backbone, making it a valuable precursor for the synthesis of a wide array of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on the practical insights required by researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
A foundational understanding of a compound begins with its fundamental physicochemical properties. These data are critical for experimental design, purification, and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈ClNO | [1][2] |
| Molecular Weight | 169.61 g/mol | [1][3] |
| CAS Number | 587-65-5 | [1][2] |
| Appearance | Very light beige, crystalline powder | [1][3] |
| Melting Point | 136-139 °C (lit.) | [2] |
| Boiling Point | 340.0 ± 25.0 °C at 760 mmHg (Predicted) | [1][2] |
| Density | 1.266 g/cm³ | [1] |
| Solubility | Practically insoluble in water. | [1][3] |
| LogP | 1.6 | [1][3] |
Synonyms: α-Chloroacetanilide, N-(Chloroacetyl)aniline, 2-Chloroacetanilide.[1]
Synthesis and Mechanism
The most direct and widely employed synthesis of 2-Chloro-N-phenylacetamide is the N-acylation of aniline with chloroacetyl chloride.[2][4] This reaction is a classic example of nucleophilic acyl substitution.
General Synthesis Protocol
The reaction involves the nucleophilic attack of the aniline nitrogen atom on the electrophilic carbonyl carbon of chloroacetyl chloride.[4][5] A base, such as triethylamine or sodium acetate, is often used to scavenge the HCl byproduct.[4][6] Glacial acetic acid can also be employed as a solvent.[2][4]
Step-by-Step Methodology:
-
Dissolve aniline (1.0 eq) in a suitable solvent (e.g., glacial acetic acid, dichloromethane).[4][6]
-
If not using an acid solvent, add a base like sodium acetate (1.1 eq).[4]
-
Cool the mixture in an ice bath (0 °C).
-
Add chloroacetyl chloride (1.0-1.1 eq) dropwise to the stirred solution.[4][6]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.[4][6]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.[4]
-
Collect the solid product by vacuum filtration and wash with cold water.[7]
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Chloro-N-phenylacetamide.[4]
Chemical Reactivity and Applications
The synthetic utility of 2-Chloro-N-phenylacetamide stems from its electrophilic α-carbon, which is susceptible to nucleophilic substitution (Sₙ2) reactions. The chlorine atom is a good leaving group, facilitating the formation of new carbon-heteroatom or carbon-carbon bonds.
This reactivity makes it a key intermediate in the synthesis of various heterocyclic compounds and molecules with potential biological activity.[2][8][9]
-
Pharmaceutical Scaffolding: It serves as a precursor for compounds investigated for anticancer, antimicrobial, anti-inflammatory, and antidepressant properties.[2][4][10][11] For instance, it is used to synthesize indolylmethylene benzo[h]thiazolo[2,3-b]quinazolinones, which have shown anticancer and antimicrobial activities.[2][8]
-
Ligand Synthesis: The molecule is used to prepare more complex structures like amide podands and Schiff base ligands.[2][8]
-
Heterocyclic Synthesis: Its reaction with various nucleophiles is a common strategy for building heterocyclic rings, such as thienopyridines and benzimidazoles.[4][9]
Analytical Characterization
Robust characterization using spectroscopic and chromatographic methods is essential to confirm the identity, structure, and purity of synthesized 2-Chloro-N-phenylacetamide.[11][12]
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | ~8.0-8.5 ppm (br s, 1H): Amide N-H proton.~7.2-7.6 ppm (m, 5H): Aromatic protons of the phenyl ring.~4.2 ppm (s, 2H): Methylene protons (–CH₂–Cl).[12] |
| ¹³C NMR | ~164 ppm: Amide carbonyl carbon (C=O).~137 ppm: Aromatic C-N carbon.~120-130 ppm: Other aromatic carbons.~45 ppm: Methylene carbon (–CH₂–Cl). |
| IR (Infrared) | ~3250-3300 cm⁻¹: N-H stretching (amide).~1670 cm⁻¹: C=O stretching (amide I band).~1540 cm⁻¹: N-H bending (amide II band).~750 cm⁻¹: C-Cl stretching.[13] |
| MS (Mass Spec) | m/z ~169/171: Molecular ion peak [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, characteristic of a monochlorinated compound. |
Note: Exact chemical shifts (ppm) and wavenumbers (cm⁻¹) can vary based on the solvent and instrument used.
Analytical Workflow
A standardized workflow ensures the reliable validation of the compound's structure and purity.
Safety, Handling, and Storage
2-Chloro-N-phenylacetamide is classified as a hazardous substance and requires careful handling to minimize risk.
-
Hazard Identification: Causes skin and serious eye irritation.[1] May cause respiratory irritation.[1] Prolonged or repeated contact may cause skin sensitization.[14]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[15] Use a dust mask or conduct work in a chemical fume hood to avoid inhalation of the powder.[15]
-
Handling: Avoid contact with skin, eyes, and clothing.[15] Avoid formation of dust and aerosols.[1] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16] Keep away from strong oxidants, strong acids, and strong bases.[14]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[16]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and immediately call a poison center or doctor.[16]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[15]
-
References
-
ResearchGate. Synthesis of 2-chloro-N-(substituted)phenylacetamide and... Available from: [Link]
-
ILO and WHO. ICSC 0640 - 2-CHLOROACETAMIDE. Available from: [Link]
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MDPI. (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide. Available from: [Link]
-
EurofinsUS.com. 2-Chloroacetamide. Available from: [Link]
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International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available from: [Link]
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s d fine-chem limited. 2-chloroacetamide. Available from: [Link]
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PubChem - NIH. Chloroacetanilide | C8H8ClNO | CID 11485. Available from: [Link]
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ACS Publications. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] | ACS Omega. Available from: [Link]
-
PMC - NIH. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Available from: [Link]
-
Oriental Journal of Chemistry. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Available from: [Link]
-
The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available from: [Link]
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Organic Syntheses Procedure. Phenylacetamide. Available from: [Link]
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Rose-Hulman. IR Absorption Bands and NMR. Available from: [Link]
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ResearchGate. (PDF) 2-Chloro-N-phenylacetamide. Available from: [Link]
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ResearchGate. Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Available from: [Link]
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The Synthesis of 2-Chloro-2-phenylacetamide: A Mechanistic and Practical Guide
This technical guide provides an in-depth exploration of the synthesis of 2-chloro-2-phenylacetamide, a valuable intermediate in pharmaceutical and organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction mechanisms, practical experimental protocols, and the critical parameters governing the successful synthesis of this compound.
Introduction and Strategic Approach
This compound is a versatile bifunctional molecule, incorporating both a reactive chloromethyl group and a primary amide. This unique structural feature makes it a sought-after building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. The synthetic strategy detailed herein focuses on a robust and scalable three-step process commencing from the readily available starting material, phenylacetic acid. This approach is favored for its efficiency and reliance on well-established chemical transformations.
The overall synthetic workflow can be visualized as follows:
Caption: Proposed mechanism for the α-chlorination of phenylacetic acid. [1] The reaction is initiated by the conversion of a small amount of phenylacetic acid to its corresponding acyl chloride by PCl₃. This acyl chloride then undergoes tautomerization to form an enol intermediate. The electron-rich double bond of the enol then attacks the electrophilic chlorine of TCCA, leading to the formation of α-chlorophenylacetyl chloride. This intermediate is then hydrolyzed during the workup to yield α-chlorophenylacetic acid.
Step 2: Formation of 2-Chloro-2-phenylacetyl Chloride
To facilitate the subsequent amidation, the carboxylic acid group of α-chlorophenylacetic acid must be activated. A standard and highly efficient method for this is the conversion to an acyl chloride using thionyl chloride (SOCl₂). [2][3][4] The mechanism proceeds as follows:
Caption: Mechanism of acyl chloride formation using thionyl chloride. [2][5] The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate and the expulsion of a chloride ion. [3]The chloride ion then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate subsequently collapses, reforming the carbonyl double bond and eliminating sulfur dioxide and a chloride ion, which then abstracts the proton from the hydroxyl group to generate the final acyl chloride and HCl gas. [2][3]
Step 3: Amidation of 2-Chloro-2-phenylacetyl Chloride
The final step in the synthesis is the reaction of the highly reactive 2-chloro-2-phenylacetyl chloride with an ammonia source to form the desired this compound. This is a classic nucleophilic acyl substitution reaction.
The mechanism is a straightforward addition-elimination process:
Caption: Mechanism of amidation of an acyl chloride.
The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate is unstable and rapidly collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group. A second equivalent of ammonia or another base present in the reaction mixture then deprotonates the nitrogen to yield the final neutral amide product.
Experimental Protocol and Data
The following is a representative experimental protocol for the synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| Phenylacetic Acid | 136.15 | - | >99% |
| Phosphorus Trichloride | 137.33 | 1.574 | >98% |
| Trichloroisocyanuric Acid | 232.41 | - | >95% |
| Thionyl Chloride | 118.97 | 1.636 | >99% |
| Ammonia (aq. solution) | 17.03 | 0.91 (28%) | 28-30% |
| Diethyl Ether | 74.12 | 0.713 | Anhydrous |
| Dichloromethane | 84.93 | 1.326 | Anhydrous |
| Sodium Bicarbonate | 84.01 | - | >99% |
| Anhydrous Sodium Sulfate | 142.04 | - | >99% |
Step-by-Step Procedure
Step 1: Synthesis of α-Chlorophenylacetic Acid [6][7]
-
To a round-bottom flask charged with phenylacetic acid (1.0 eq), add phosphorus trichloride (0.1 eq) at room temperature.
-
Heat the mixture to the desired reaction temperature (typically 60-80°C) and stir for 10 minutes.
-
Add trichloroisocyanuric acid (0.5 eq) portion-wise to the reaction mixture, maintaining the temperature.
-
Stir the reaction mixture for 1.5 hours at the same temperature.
-
After cooling to room temperature, quench the reaction by carefully adding ice-water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude α-chlorophenylacetic acid.
Step 2: Synthesis of 2-Chloro-2-phenylacetyl Chloride [2]
-
In a fume hood, dissolve the crude α-chlorophenylacetic acid (1.0 eq) in an anhydrous solvent such as dichloromethane.
-
Add thionyl chloride (1.2 eq) dropwise to the solution at 0°C (ice bath).
-
Allow the reaction mixture to warm to room temperature and then reflux for 2 hours, or until gas evolution (SO₂ and HCl) ceases.
-
Remove the excess thionyl chloride and solvent by distillation under reduced pressure to obtain the crude 2-chloro-2-phenylacetyl chloride. This product is often used in the next step without further purification.
Step 3: Synthesis of this compound
-
Dissolve the crude 2-chloro-2-phenylacetyl chloride (1.0 eq) in an anhydrous, inert solvent like diethyl ether or dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia (2.5 eq) dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
A white precipitate of this compound will form.
-
Filter the solid product, wash it with cold water to remove ammonium chloride, and then with a small amount of cold diethyl ether.
-
Dry the product under vacuum to obtain pure this compound.
Expected Yields and Characterization
| Step | Product | Typical Yield | Purity (by NMR/LC-MS) |
| 1 | α-Chlorophenylacetic Acid | 85-95% | >90% (crude) |
| 2 | 2-Chloro-2-phenylacetyl Chloride | >95% (crude) | Used directly |
| 3 | This compound | 75-85% (from acyl chloride) | >98% |
Safety Considerations
-
Phosphorus trichloride and Thionyl chloride: These reagents are corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Trichloroisocyanuric acid: A strong oxidizing agent. Avoid contact with combustible materials.
-
Acyl chlorides: Are lachrymatory and corrosive. Handle with care in a fume hood.
-
Ammonia: A corrosive and pungent gas. Use in a well-ventilated area.
Conclusion
The synthesis of this compound from phenylacetic acid is a reliable and well-documented process. By understanding the underlying mechanisms of α-chlorination, acyl chloride formation, and amidation, researchers can effectively optimize reaction conditions to achieve high yields and purity. The provided experimental protocol serves as a robust starting point for the laboratory-scale synthesis of this important chemical intermediate.
References
- Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra03947a]
- von Braun amide degradation. Wikipedia. [URL: https://en.wikipedia.
- von Braun amide degradation. Grokipedia. [URL: https://www.grokipedia.
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- Von Braun Degradation Method. Scribd. [URL: https://www.scribd.
- Von Braun amide degradation - definition. Encyclo. [URL: https://www.encyclo.co.
- Proposed reaction mechanism of α-chlorination of phenylacetic acid with TCCA in the presence of PCl3 under solvent-free conditions. ResearchGate. [URL: https://www.researchgate.net/figure/Proposed-reaction-mechanism-of-a-chlorination-of-phenylacetic-acid-with-TCCA-in-the_fig2_275532896]
- von Braun amide degradation. L.S.College, Muzaffarpur. [URL: https://www.lscollege.ac.
- One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids. Organic-Chemistry.org. [URL: https://www.organic-chemistry.org/abstracts/lit4/188.shtm]
- α-CHLOROPHENYLACETIC ACID. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0167]
- Synthesis of 2-chloro-N-(substituted)phenylacetamide and 2-amino-2-(4-(2-oxo-2-((substituted) phenylamino) ethoxy)phenyl) acetic acid; (12a–c). ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-2-chloro-N-substituted-phenylacetamide-and-2-amino-2-4-2-oxo-2_fig2_373155737]
- A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research. [URL: https://sphinxsai.com/2017/ch_vol10_no3/1/(365-372)V10N3CT.pdf]
- Procedure for the preparation of acid chloride from phenylacetic acid using thionyl chloride. Brainly.in. [URL: https://brainly.in/question/5135242]
- The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [URL: https://www.ch.imperial.ac.uk/rzepa/blog/?p=7154]
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- Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c03310]
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2011/12/03/reagent-friday-thionyl-chloride-socl2/]
- Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. [URL: https://www.youtube.
- Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Carboxylic_Acids/20.09%3A_Conversion_of_carboxylic_acids_to_acid_chlorides]
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A Comprehensive Technical Guide to 2-Chloro-2-phenylacetamide (CAS No. 7462-76-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 2-Chloro-2-phenylacetamide, a pivotal chemical intermediate in organic synthesis and pharmaceutical development. The document elucidates its fundamental chemical and physical properties, outlines a detailed synthetic protocol, and explores its analytical characterization through modern spectroscopic methods. Furthermore, it discusses the compound's applications as a versatile electrophilic building block in the creation of complex molecular architectures, particularly within drug discovery pipelines. Safety protocols and handling procedures are also detailed to ensure its responsible use in a laboratory setting. This guide is intended to serve as a comprehensive resource for scientists leveraging this reagent in their research and development endeavors.
Core Identification and Physicochemical Properties
This compound is a halogenated amide derivative featuring a stereocenter at the α-carbon, making it a valuable chiral precursor. Its utility stems from the electrophilic nature of the carbon atom bearing the chlorine, which serves as a reactive handle for nucleophilic substitution, enabling the construction of more complex molecules.
Identifier and Property Summary
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 7462-76-2 | [1] |
| Molecular Formula | C₈H₈ClNO | [2] |
| Molecular Weight | 169.61 g/mol | [3][4] |
| Appearance | Colorless-to-yellow crystalline solid (expected) | [5] |
| Melting Point | 136-139 °C (for the related 2-Chloro-N-phenylacetamide) | [6][7] |
| Boiling Point | 340.0±25.0 °C (Predicted for 2-Chloro-N-phenylacetamide) | [7] |
| InChI Key | VONWPEXRCLHKRJ-UHFFFAOYSA-N (for 2-Chloro-N-phenylacetamide) | [4][6] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is most logically achieved through the amidation of a suitable acyl chloride precursor, namely (±)-2-chloro-2-phenylacetyl chloride. This method is efficient and leverages readily available starting materials.
Experimental Protocol: Synthesis via Amidation
Objective: To synthesize this compound from (±)-2-chloro-2-phenylacetyl chloride and aqueous ammonia.
Reagents:
-
(±)-2-chloro-2-phenylacetyl chloride
-
Aqueous Ammonia (28-30%)
-
Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (±)-2-chloro-2-phenylacetyl chloride (1.0 eq) in dichloromethane (DCM) at 0 °C (ice bath).
-
Ammonia Addition: Slowly add excess aqueous ammonia (2.5 eq) dropwise to the stirred solution. The exothermicity of the reaction must be controlled by maintaining the temperature at 0-5 °C. Causality: The slow, cooled addition prevents side reactions and ensures the formation of the primary amide over hydrolysis of the acyl chloride.
-
Reaction Monitoring: Stir the mixture vigorously at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is fully consumed.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and saturated NaHCO₃ solution to remove unreacted ammonia and any acid byproducts.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.[2] Self-Validation: The purity of the recrystallized product should be confirmed by melting point analysis and the spectroscopic methods outlined in Section 3.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Analytical Characterization and Validation
Unequivocal structural validation of this compound is achieved through a combination of spectroscopic techniques.[8] The following protocols describe standard procedures for data acquisition.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a 5 mm NMR tube.[8]
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Data Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values to confirm the molecular structure.
Expected Spectroscopic Data
| Technique | Expected Signals / Absorptions | Rationale |
| ¹H NMR | δ ~7.4-7.2 ppm (m, 5H, Ar-H), δ ~6.5 ppm (br s, 2H, -NH₂), δ ~5.2 ppm (s, 1H, -CHCl-) | The aromatic protons appear in their typical region. The amide protons are broad and exchangeable. The benzylic proton is a singlet adjacent to the chlorine. |
| ¹³C NMR | δ ~170 ppm (C=O), δ ~135-128 ppm (Ar-C), δ ~60 ppm (-CHCl-) | The carbonyl carbon is significantly downfield. Aromatic carbons appear in the 120-140 ppm range. The alpha-carbon is shifted downfield by the adjacent chlorine. |
| FT-IR (KBr) | ~3400, 3200 cm⁻¹ (N-H stretch), ~1670 cm⁻¹ (C=O stretch, Amide I), ~1600 cm⁻¹ (N-H bend), ~750, 700 cm⁻¹ (C-H bend, monosubstituted benzene), ~700 cm⁻¹ (C-Cl stretch) | These values correspond to the characteristic vibrations of the primary amide, aromatic ring, and carbon-chlorine bond.[9] |
| Mass Spec (MS) | [M]+ at m/z 169, [M+2]+ at m/z 171 (approx. 3:1 ratio) | The molecular ion peak and the characteristic isotopic pattern for a single chlorine atom confirm the elemental composition. |
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.
-
Acquisition: Obtain the IR spectrum using an FT-IR spectrometer, typically scanning from 4000 to 400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.[10]
Applications in Drug Development and Organic Synthesis
This compound is a valuable precursor in the synthesis of various biologically active compounds. Its utility is primarily derived from its role as an electrophile, allowing for the introduction of the phenylacetamidyl moiety into target molecules.
-
Pharmaceutical Scaffolding: Phenylacetamide and chloroacetamide scaffolds are integral to numerous therapeutic agents.[11] They are found in compounds with anti-inflammatory, analgesic, anticonvulsant, and antidepressant properties.[12][13] this compound serves as a key starting material for synthesizing derivatives for screening in these therapeutic areas.
-
Synthesis of Heterocycles: The compound can be used to synthesize heterocyclic structures, which are prevalent in medicinal chemistry. For example, it can react with binucleophiles to form rings.
-
Intermediate for Bioactive Molecules: It is a reagent in the synthesis of more complex molecules, such as praziquantel, through reactions like amidoalkylation.[14] The chloroacetamide moiety is a known building block for creating compounds with potential anticancer and antimicrobial activities.[7]
Conceptual Application Workflow
Caption: Role of this compound as a synthetic precursor.
Safety, Handling, and Storage
As with many halogenated organic reagents, this compound and its precursors are hazardous. Strict adherence to safety protocols is mandatory. The information below is based on data for closely related chloroacetamide compounds.[15][16]
GHS Hazard and Precautionary Statements (based on 2-Chloroacetamide)
| Category | Code | Statement |
| Hazard | H301 | Toxic if swallowed.[15][17] |
| H317 | May cause an allergic skin reaction.[15][17] | |
| H361 | Suspected of damaging fertility or the unborn child.[17] | |
| H402 | Harmful to aquatic life.[17] | |
| Prevention | P201 | Obtain special instructions before use.[15][17] |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[15] | |
| P270 | Do not eat, drink or smoke when using this product.[15] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[15][16] | |
| Response | P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[15][17] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[15][17] | |
| P308 + P313 | IF exposed or concerned: Get medical advice/attention.[15] |
Handling and Storage Guidelines
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[16]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[6][16]
-
Handling: Avoid all personal contact, including inhalation. Prevent dust formation during handling.[5] Contaminated work clothing should not be allowed out of the workplace.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[15] Keep it separated from strong oxidants, strong bases, and strong acids.[5] Store locked up.[15]
Conclusion
This compound (CAS No. 7462-76-2) is a highly versatile and reactive intermediate with significant potential in the fields of medicinal chemistry and organic synthesis. Its defined physicochemical properties, straightforward synthesis, and clear analytical signatures make it a reliable building block for researchers. The ability to act as a potent electrophile allows for its incorporation into a wide range of molecular scaffolds, leading to the development of novel compounds with potential therapeutic applications. Adherence to stringent safety protocols is essential for its handling, ensuring its powerful reactivity is harnessed in a safe and controlled manner.
References
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ResearchGate. Synthesis of 2-chloro-N-(substituted)phenylacetamide and.... [Link]
-
Eurofins. 2-Chloroacetamide Safety Data Sheet. [Link]
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International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]
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PubChem. 2-Chloro-N-methyl-N-phenylacetamide. [Link]
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s d fine-chem limited. 2-chloroacetamide Safety Data Sheet. [Link]
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ILO and WHO. ICSC 0640 - 2-CHLOROACETAMIDE. [Link]
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ResearchGate. (PDF) 2-Chloro-N-phenylacetamide. [Link]
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MDPI. (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide. [Link]
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ACS Publications. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. [Link]
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Chemical Synthesis Database. 2-chloro-N-hydroxy-2-phenylacetamide. [Link]
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PubChem. Chloroacetanilide. [Link]
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National Institutes of Health (NIH). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. [Link]
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Pharmaffiliates. 2-Chloro-N-phenethylacetamide. [Link]
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Oriental Journal of Chemistry. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. [Link]
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SpectraBase. 2-(4-Chlorophenyl)-N-phenylacetamide - Optional[Vapor Phase IR] - Spectrum. [Link]
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An In-Depth Technical Guide to the Molecular Structure and Bonding of 2-Chloro-2-phenylacetamide
Aimed at Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive technical exploration of 2-chloro-2-phenylacetamide, a molecule of considerable interest in synthetic organic chemistry and as a scaffold in medicinal chemistry. We will delve into its molecular architecture, the nuances of its chemical bonding, detailed synthetic protocols, and its reactivity, providing a robust resource for professionals in the field.
Molecular Architecture and Stereochemistry
At the heart of this compound's chemical personality is its distinct molecular structure. The molecule features a central carbon atom bonded to a phenyl group, a chlorine atom, and an acetamide moiety. This arrangement gives rise to several key structural features that dictate its physical and chemical properties.
Core Components and Physical Properties
The molecule's IUPAC name is this compound. It is a white to off-white crystalline solid with a melting point in the range of 118-120 °C. Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₈ClNO[1] |
| Molecular Weight | 169.61 g/mol [1] |
| CAS Number | 40992-86-9 |
| Appearance | White to off-white crystalline solid[2] |
| Melting Point | 118-120 °C[2] |
The key functional groups—the aromatic phenyl ring, the electrophilic chlorinated carbon, and the hydrogen-bonding capable amide group—are the primary determinants of the molecule's reactivity and potential for intermolecular interactions.
Chirality: The Enantiomeric Nature
A critical feature of the this compound structure is the presence of a stereocenter at the alpha-carbon (the carbon atom attached to the chlorine and the phenyl group). This chirality means the molecule can exist as a pair of non-superimposable mirror images, or enantiomers: (R)-2-chloro-2-phenylacetamide and (S)-2-chloro-2-phenylacetamide. In drug development, the specific stereochemistry is of paramount importance, as different enantiomers often exhibit distinct pharmacological and toxicological profiles.
Bonding and Molecular Geometry: A Deeper Look
In the crystal structure of 2-chloro-N-phenylacetamide, the amide group is nearly planar, and the molecules are linked by N—H⋯O hydrogen bonds, forming infinite chains. This hydrogen bonding is a key feature that influences the solid-state packing and physical properties such as melting point and solubility. The C-Cl bond and the C=O bond in the side chain adopt a syn conformation. It is reasonable to infer that this compound would also exhibit significant hydrogen bonding via its primary amide group.
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is typically achieved through the alpha-chlorination of 2-phenylacetamide. A reliable method involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent, often initiated by a radical initiator.
Synthetic Workflow
The general workflow for the synthesis, purification, and validation of this compound is depicted below.
Figure 1. Synthetic and validation workflow for this compound.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, ensuring reproducibility and high purity of the final product.
Materials:
-
2-Phenylacetamide
-
N-Chlorosuccinimide (NCS)
-
Benzoyl peroxide (or AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
-
Standard work-up and recrystallization glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-phenylacetamide (1 equivalent) in anhydrous CCl₄.
-
Reagent Addition: Add N-chlorosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.
-
Reaction: Heat the mixture to reflux (approximately 77 °C for CCl₄) and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Extraction and Washing: Wash the filtrate with a 10% aqueous solution of sodium bisulfite to quench any remaining NCS, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation and Purification: Remove the solvent under reduced pressure to yield the crude product. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure this compound as a crystalline solid.
Rationale for Procedural Choices:
-
NCS: Provides a source of electrophilic chlorine in a radical reaction, selectively chlorinating the benzylic position.
-
Radical Initiator: Benzoyl peroxide initiates the reaction by generating radicals upon heating.
-
Anhydrous Conditions: Prevents hydrolysis of NCS and the product.
-
Recrystallization: A crucial step to remove impurities and obtain a high-purity product suitable for further applications.
Spectroscopic Characterization
The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the alpha-proton (CH-Cl) significantly downfield due to the deshielding effects of the adjacent chlorine atom and phenyl ring. The aromatic protons will appear as a multiplet in the aromatic region, and the amide protons will likely present as two broad singlets. For the related compound 2-chloro-N-phenylacetamide, the methylene protons (-CH₂Cl) appear as a singlet at 4.6 ppm.
-
¹³C NMR: The carbon spectrum will show a distinct signal for the alpha-carbon, shifted downfield by the electronegative chlorine. The carbonyl carbon of the amide will also be prominent, along with the signals for the carbons of the phenyl ring.
Infrared (IR) Spectroscopy
The IR spectrum will provide confirmation of the key functional groups. Expected characteristic absorption bands include:
-
N-H Stretching: Two distinct peaks in the 3100-3400 cm⁻¹ region, characteristic of a primary amide.
-
C=O Stretching: A strong, sharp absorption around 1650-1680 cm⁻¹, indicative of the amide carbonyl group.
-
C-Cl Stretching: A peak in the fingerprint region, typically between 600-800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 169 and a characteristic M+2 peak at m/z 171 with an intensity approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.
Reactivity and Applications in Synthesis
The primary mode of reactivity for this compound is nucleophilic substitution at the alpha-carbon. The chlorine atom is a good leaving group, and the benzylic position of the carbon atom enhances its susceptibility to nucleophilic attack.
Figure 2. General nucleophilic substitution pathway of this compound.
This reactivity makes this compound a valuable intermediate for the synthesis of a variety of more complex molecules. For instance, it can be used to introduce the 2-phenylacetamide moiety into other molecules through reactions with nucleophiles such as amines, alcohols, and thiols. Derivatives of this scaffold have been investigated for a range of biological activities.
Role in Drug Development
The phenylacetamide core is a common feature in many biologically active compounds. Derivatives of chloroacetamides have shown promise as:
-
Antidepressant Agents: Phenylacetamide derivatives have been synthesized and evaluated for their potential as antidepressants.[3]
-
Analgesic and Anti-inflammatory Agents: The related phenoxy acetamide scaffold is found in compounds with analgesic properties.
-
Antimicrobial and Antifungal Agents: Chloroacetamide derivatives have been explored for their efficacy against various microbial and fungal strains.
The versatility of this compound as a building block allows for the creation of diverse chemical libraries for screening and lead optimization in drug discovery programs.
Conclusion
This compound is a molecule with a rich chemical profile defined by its stereochemistry, the interplay of its functional groups, and its predictable reactivity. A thorough understanding of its molecular structure, bonding, and synthetic pathways is crucial for its effective utilization in research and development. This guide has provided a detailed overview of these aspects, offering a solid foundation for scientists and professionals working with this versatile compound. The protocols and data presented herein are intended to empower researchers to confidently synthesize, characterize, and apply this compound in their pursuit of novel chemical entities with therapeutic potential.
References
- Patel, R. P., & Patel, K. C. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 235-239.
- Suryawanshi, M. R., Kanhed, A. M., Kulkarni, V. M., Bhosale, S. H., & Yadav, M. R. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Scientific Reports, 12(1), 2185.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- ACS Publications. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega.
-
Organic Syntheses. (n.d.). Phenylacetamide. Retrieved from [Link]
- Elsevier. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
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An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-Chloro-2-phenylacetamide
This guide provides a comprehensive technical overview of 2-Chloro-2-phenylacetamide, a valuable reagent and intermediate in synthetic organic chemistry. Designed for researchers, chemists, and professionals in drug development, this document elucidates the compound's core physical and chemical properties, synthesis protocols, and spectral characteristics, grounding all claims in established scientific data.
Section 1: Compound Identification and Core Properties
This compound, also known as α-chloro-α-phenylacetamide, is a halogenated amide derivative. Its structure features a stereocenter at the α-carbon, which is substituted with both a phenyl group and a chlorine atom. This unique arrangement makes it a versatile building block for synthesizing more complex molecules, particularly in the development of novel pharmaceutical agents.
Table 1: Core Compound Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| Synonyms | α-Chloro-α-phenylacetamide |
| CAS Number | 671-43-2 |
| Molecular Formula | C₈H₈ClNO |
| Molecular Weight | 169.61 g/mol [1] |
| Canonical SMILES | C1=CC=C(C=C1)C(C(=O)N)Cl |
Caption: Molecular structure of this compound.
Section 2: Physical Characteristics
The physical properties of this compound dictate its handling, storage, and application in various reaction conditions. It typically presents as a solid at room temperature. While specific, experimentally verified data for this isomer is limited in readily available literature, properties can be inferred from closely related structures and computational predictions.
Table 2: Physical Properties
| Property | Value/Description |
|---|---|
| Appearance | Typically a crystalline solid. |
| Melting Point | Data not consistently available; related compounds like 2-Chloro-N-phenylacetamide melt at 136-139 °C.[2] |
| Boiling Point | Decomposes upon heating. |
| Solubility | Expected to be sparingly soluble in water, but soluble in organic solvents like chloroform and methanol.[3] |
The limited solubility in water is attributed to the hydrophobic phenyl group, whereas its polar amide and chloro functionalities allow for dissolution in moderately polar organic solvents.
Section 3: Chemical Characteristics & Reactivity
The chemical reactivity of this compound is dominated by the electrophilic nature of the α-carbon. This carbon is activated by three key features:
-
The Phenyl Group: Stabilizes the transition state and any potential carbocation intermediate through resonance.
-
The Chlorine Atom: A good leaving group, facilitating nucleophilic substitution reactions.
-
The Carbonyl Group: Its electron-withdrawing nature further increases the electrophilicity of the adjacent carbon.
This structure makes the compound highly susceptible to nucleophilic substitution reactions (Sₙ1 and Sₙ2) , where the chlorine atom is readily displaced by a wide range of nucleophiles.[4] This reactivity is the cornerstone of its utility as a synthetic intermediate.
Caption: General pathway for nucleophilic substitution.
Due to its reactivity, this compound should be stored in a cool, dry place, sealed from moisture to prevent hydrolysis. It is incompatible with strong bases, oxidizing agents, and reducing agents.[5]
Section 4: Synthesis Protocol
A common and effective method for the synthesis of α-chloroacetamides involves the direct chlorination of a corresponding amide precursor. The following protocol is a representative procedure adapted from established chemical literature for similar transformations.
Protocol: Synthesis via Chlorination of 2-Phenylacetamide
Causality: This protocol utilizes N-chlorosuccinimide (NCS) as a mild and selective chlorinating agent. The reaction is often initiated by a radical initiator like benzoyl peroxide, proceeding through a free-radical mechanism where a hydrogen on the α-carbon is abstracted and replaced by a chlorine atom.
Materials:
-
2-Phenylacetamide (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Benzoyl peroxide (catalytic amount, ~0.02 eq)
-
Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Phenylacetamide in anhydrous carbon tetrachloride.
-
Addition of Reagents: Add N-Chlorosuccinimide and a catalytic amount of benzoyl peroxide to the solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The rationale for reflux is to provide the necessary activation energy for homolytic cleavage of the initiator and propagation of the radical chain reaction.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Filtration: Filter the mixture to remove the precipitated succinimide.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Section 5: Spectroscopic Analysis & Validation
Structural confirmation and purity assessment of this compound rely on a combination of spectroscopic techniques.[6] The expected spectral data provides a unique fingerprint for the molecule.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
|---|---|
| ¹H NMR | - ~7.3-7.5 ppm: Multiplet, 5H (aromatic protons, C₆H₅). - ~5.5-6.5 ppm: Broad singlets, 2H (amide protons, -CONH₂). - ~5.4 ppm: Singlet, 1H (methine proton, -CHCl-). |
| ¹³C NMR | - ~170 ppm: Carbonyl carbon (C=O). - ~128-135 ppm: Aromatic carbons. - ~60 ppm: Methine carbon (-CHCl-). |
| IR (Infrared) | - ~3200-3400 cm⁻¹: N-H stretching (primary amide). - ~1650-1680 cm⁻¹: C=O stretching (amide I band). - ~1600-1640 cm⁻¹: N-H bending (amide II band). - ~700-800 cm⁻¹: C-Cl stretching.[7] |
| Mass Spec (EI) | - m/z ~169/171: Molecular ion peaks (M⁺, M⁺+2) in a ~3:1 ratio, characteristic of a single chlorine atom. - Key Fragments: m/z 134 [M-Cl]⁺, m/z 125 [M-CONH₂]⁺, m/z 91 [C₇H₇]⁺ (tropylium ion). |
Protocol: General Method for Spectroscopic Data Acquisition
Self-Validation Principle: Acquiring data from multiple orthogonal techniques (NMR, IR, MS) provides a self-validating system. A proposed structure must be consistent with all observed spectral data to be considered confirmed.
-
NMR Spectroscopy (¹H and ¹³C):
-
Sample Prep: Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Acquisition: Acquire spectra on a 300 MHz or higher spectrometer. Use standard pulse programs. Reference the spectra to the residual solvent peak or tetramethylsilane (TMS).[8]
-
-
Infrared (IR) Spectroscopy:
-
Sample Prep: For solid samples, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Sample Prep: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Acquisition: Introduce the sample into the mass spectrometer via direct infusion or GC/LC coupling. Use Electron Ionization (EI) to observe characteristic fragmentation patterns or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.[6]
-
Section 6: Safety and Handling
As a chlorinated organic compound and a reactive chemical intermediate, this compound must be handled with appropriate care.
Table 4: Hazard and Safety Information
| Category | Information |
|---|---|
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9] |
| Signal Word | Warning[9] |
| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9][10] |
Handling Procedures:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
-
Avoid formation of dust and aerosols.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]
-
In case of accidental exposure, follow the first aid measures outlined in the Safety Data Sheet (SDS).
References
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PubChem. (n.d.). Chloroacetanilide | C8H8ClNO | CID 11485. National Center for Biotechnology Information. Available at: [Link]
-
Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Scientific Reports. Available at: [Link]
-
Abdel-Latif, E., & Gomaa, M. M. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
-
PubChem. (n.d.). 2-Chloro-N-methyl-N-phenylacetamide | C9H10ClNO | CID 75797. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). N-Chloroacetanilide | C8H8ClNO | CID 11365. National Center for Biotechnology Information. Available at: [Link]
-
NIST. (n.d.). Acetamide, 2-chloro-. NIST Chemistry WebBook. Available at: [Link]
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NIST. (n.d.). 2-Chloro-N-methylacetamide. NIST Chemistry WebBook. Available at: [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). Available at: [Link]
-
SpectraBase. (n.d.). 2-(4-Chlorophenyl)-N-phenylacetamide, N-methyl- - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]
-
Thimme Gowda, B., et al. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
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PubChem. (n.d.). Benzeneacetamide | C8H9NO | CID 7680. National Center for Biotechnology Information. Available at: [Link]
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Eshak, E. A., et al. (2023). Reaction, Reactivity and Behaviour of α-Chloroacetamide in the Synthesis of Acrylamide Derivatives. ResearchGate. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations. Available at: [Link]
-
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available at: [Link]
-
Chemical Synthesis Database. (n.d.). 2-chloro-N-hydroxy-2-phenylacetamide. Available at: [Link]
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The Genesis and Multifaceted Evolution of 2-Chloro-N-phenylacetamide: A Technical Guide
An In-depth Exploration of a Versatile Chemical Intermediate for Researchers, Scientists, and Drug Development Professionals.
Introduction: A Note on Chemical Nomenclature
The compound of interest, 2-Chloro-N-phenylacetamide (CAS Number: 587-65-5), belongs to the class of α-haloacetanilides.[1] It is crucial to distinguish it from its unchlorinated parent, acetanilide, a historically significant analgesic and antipyretic. The nomenclature specifies a chloro group on the acetyl moiety's second carbon and a phenyl group attached to the amide nitrogen. This guide will delve into the historical context, synthesis, and the expanding applications of this versatile chemical entity.
I. Historical Context and Discovery
While a singular "discovery" paper for 2-Chloro-N-phenylacetamide is not readily apparent in the historical literature, its emergence can be understood within the broader context of the late 19th and early 20th-century exploration of acetanilide derivatives. Acetanilide itself was first introduced into medical practice in 1886 as an antipyretic (fever-reducing) agent. This sparked immense interest in synthesizing and evaluating related compounds for improved therapeutic properties.
The straightforward synthesis of 2-Chloro-N-phenylacetamide, by reacting aniline with chloroacetyl chloride, suggests its likely initial preparation during this period of fervent research into aniline and acetamide derivatives. Its primary initial value was likely not as a therapeutic agent itself, but as a reactive intermediate for further chemical synthesis. The presence of the α-chloro group makes the acetyl carbon highly susceptible to nucleophilic substitution, a feature that would have been, and continues to be, of great interest to synthetic chemists.
The latter half of the 20th century saw the rise of chloroacetanilide herbicides, such as alachlor and metolachlor, for pre-emergence weed control in major crops.[2] While not identical to 2-Chloro-N-phenylacetamide, the development of this class of agrochemicals underscores the commercial and scientific importance of the chloroacetamide functional group in designing biologically active molecules.
II. Foundational and Modern Synthetic Methodologies
The synthesis of 2-Chloro-N-phenylacetamide has evolved from classical methods to more sophisticated catalytic approaches, reflecting the advancements in organic chemistry.
A. Classical Synthesis: Acylation of Aniline
The most common and historically significant method for preparing 2-Chloro-N-phenylacetamide is the acylation of aniline with chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Classical Acylation of Aniline
-
Reaction Setup: In a fume hood, dissolve aniline in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[3] Cool the flask in an ice bath.
-
Addition of Acylating Agent: Slowly add an equimolar amount of chloroacetyl chloride dropwise to the cooled aniline solution with vigorous stirring.[3] Maintain the temperature below 20°C.
-
Neutralization and Workup: After the addition is complete, continue stirring for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.[3] If using an inert solvent, a base like triethylamine can be added.[4] The reaction mixture is then poured into ice-cold water to precipitate the crude product.
-
Purification: The crude 2-Chloro-N-phenylacetamide is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent, such as ethanol.[3]
The causality behind this experimental design lies in controlling the exothermic nature of the acylation reaction to prevent side product formation. The use of a base is critical for driving the reaction to completion by scavenging the HCl generated.
B. Modern Advancements: Palladium-Catalyzed Synthesis
More recent methodologies have employed transition metal catalysis to achieve the synthesis of 2-Chloro-N-phenylacetamide, often with the goal of milder reaction conditions and broader substrate scope.
Experimental Protocol: Palladium-Catalyzed Synthesis
-
Reaction Setup: In a reaction vessel, combine palladium acetate, a suitable ligand (e.g., 2,2'-bipyridine), aniline, 2-chloro-N,N-dimethylacetamide, pivalic acid, and a boron trifluoride etherate complex in a solvent such as toluene.[5]
-
Reaction Conditions: Heat the mixture in an oil bath at 120°C for 24 hours.[5]
-
Workup and Purification: After cooling, the reaction mixture is subjected to a standard aqueous workup, and the organic layer is concentrated. The crude product is then purified by chromatography to yield pure 2-Chloro-N-phenylacetamide.[5]
This modern approach showcases the power of catalytic C-N bond formation, offering an alternative to the classical acylation route.
III. Physicochemical and Spectroscopic Properties
A comprehensive understanding of a compound's properties is essential for its application in research and development.
| Property | Value | Reference |
| CAS Number | 587-65-5 | |
| Molecular Formula | C₈H₈ClNO | [6] |
| Molecular Weight | 169.61 g/mol | |
| Melting Point | 136-139 °C | |
| Appearance | White to off-white crystalline powder | [4] |
IV. Applications in Drug Discovery and Chemical Synthesis
2-Chloro-N-phenylacetamide is a versatile building block in the synthesis of a wide array of heterocyclic compounds and molecules with diverse biological activities. Its utility stems from the reactive α-chloro group, which readily participates in nucleophilic substitution reactions.
A. Synthesis of Bioactive Heterocycles
2-Chloro-N-phenylacetamide serves as a key precursor for the synthesis of various heterocyclic systems. For instance, it is used in the preparation of thieno[2,3-b]pyridine derivatives, which are scaffolds of interest in medicinal chemistry.[7] It is also a starting material for the synthesis of N-phenylacetamide-2-oxoindole benzensulfonamide conjugates, which have been investigated as carbonic anhydrase inhibitors with antiproliferative activity.
B. Precursor to Compounds with Diverse Biological Activities
The 2-Chloro-N-phenylacetamide scaffold is a common feature in molecules exhibiting a range of pharmacological effects.
-
Antidepressant Agents: Derivatives of 2-Chloro-N-phenylacetamide have been synthesized and evaluated for their antidepressant activity, with some compounds showing promising results in preclinical models.[3]
-
Antimicrobial and Antifungal Agents: Numerous studies have demonstrated the antimicrobial and antifungal properties of N-substituted chloroacetamide derivatives. These compounds are believed to exert their effects through mechanisms such as the disruption of microbial cell membranes or the inhibition of essential enzymes.[4]
-
Anticancer and Antiproliferative Activity: The 2-Chloro-N-phenylacetamide moiety has been incorporated into novel compounds that have been screened for their anticancer properties. For example, derivatives have been shown to exhibit cytotoxicity against breast cancer cell lines.[8]
Workflow for Synthesis and Biological Evaluation of 2-Chloro-N-phenylacetamide Derivatives
Caption: A generalized workflow for the synthesis and biological evaluation of 2-Chloro-N-phenylacetamide derivatives.
V. Mechanisms of Action and Signaling Pathways
While 2-Chloro-N-phenylacetamide itself is primarily a chemical intermediate, its derivatives have been implicated in various biological pathways. The presence of the reactive chloroacetyl group is often key to their mechanism of action, allowing for covalent modification of biological targets.
Proposed Mechanism of Action for Bioactive Derivatives
Caption: A conceptual diagram illustrating the potential mechanisms of action for bioactive derivatives of 2-Chloro-N-phenylacetamide.
VI. Conclusion
From its probable origins in the late 19th-century exploration of aniline derivatives to its current status as a versatile building block in medicinal chemistry and materials science, 2-Chloro-N-phenylacetamide has had a rich and evolving history. Its straightforward synthesis and the reactivity of its α-chloro group have ensured its enduring relevance. For researchers and drug development professionals, a thorough understanding of its chemistry, history, and applications provides a solid foundation for the design and synthesis of novel molecules with therapeutic potential. The continued exploration of derivatives based on this scaffold is likely to yield new and valuable discoveries in the years to come.
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(2022-02-07). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC. [Link]
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(2025-08-10). 2-Chloro-N-phenylacetamide. ResearchGate. [Link]
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CAS No : 13156-95-1 | Product Name : 2-Chloro-N-phenethylacetamide. Pharmaffiliates. [Link]
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Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. [Link]
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An In-depth Technical Guide to α-Chloroacetamides: Nomenclature, Synthesis, and Applications of Phenyl-Substituted Derivatives
Abstract: This technical guide provides a comprehensive overview of phenyl-substituted chloroacetamides, focusing on the critical distinction between two key isomers: 2-Chloro-N-phenylacetamide and 2-Chloro-2-phenylacetamide. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the precise IUPAC nomenclature, common synonyms, and CAS identifiers for these compounds. It further details their chemical properties, synthesis methodologies, reactivity, and applications, particularly as versatile intermediates in organic and medicinal chemistry. The guide emphasizes practical, field-proven insights and includes detailed experimental protocols, comparative data tables, and diagrams to illustrate key processes and concepts, ensuring a thorough understanding for both laboratory and development settings.
Introduction: The Criticality of Precise Nomenclature
In the realm of organic synthesis and drug discovery, the precise identification of chemical entities is paramount. A minor misplacement of a substituent in a chemical name can lead to entirely different physical properties, reactivity, and biological activity. This guide addresses a common point of confusion surrounding phenyl-substituted chloroacetamides, specifically clarifying the distinction between two isomers:
-
2-Chloro-N-phenylacetamide (Isomer I): Where the phenyl group is attached to the nitrogen atom of the acetamide backbone.
-
This compound (Isomer II): Where both the chlorine atom and the phenyl group are attached to the α-carbon (the carbon adjacent to the carbonyl group).
This document will primarily focus on 2-Chloro-N-phenylacetamide , as it is the more common and extensively documented compound in chemical literature and commercial availability. However, it will also provide available information on the less common This compound to offer a complete scientific picture.
Compound Identification and Core Properties
A clear understanding begins with correct nomenclature and identification. The following sections and tables delineate the IUPAC names, synonyms, and key identifiers for both isomers.
Isomer I: 2-Chloro-N-phenylacetamide
This compound is a versatile synthetic intermediate, widely used in the preparation of various pharmaceuticals and biologically active molecules.
Table 1: Identifiers for 2-Chloro-N-phenylacetamide
| Identifier | Value |
| IUPAC Name | 2-chloro-N-phenylacetamide[1] |
| CAS Number | 587-65-5[2][3] |
| Molecular Formula | C₈H₈ClNO[1][2] |
| Molecular Weight | 169.61 g/mol [1] |
| InChI Key | VONWPEXRCLHKRJ-UHFFFAOYSA-N[1] |
| Canonical SMILES | C1=CC=C(C=C1)NC(=O)CCl[1] |
Common Synonyms:
-
α-Chloroacetanilide[2]
-
2-Chloroacetanilide[2]
-
N-Phenylchloroacetamide[2]
-
N-(Chloroacetyl)aniline[2]
-
omega-Chloroacetanilide[2]
-
Phenylcarbamoylmethyl chloride[2]
Table 2: Physicochemical Properties of 2-Chloro-N-phenylacetamide
| Property | Value | Source |
| Physical Description | Very light beige, crystalline powder | [1][2] |
| Melting Point | 136-139 °C (lit.) | [3] |
| Boiling Point | 340.0 ± 25.0 °C (Predicted) | [3] |
| Density | 1.266 g/cm³ (Predicted) | [2] |
| Solubility | Practically insoluble in water. Soluble in chloroform (slightly), methanol (slightly). | [1][2][3] |
| LogP | 1.63 | [1] |
Isomer II: this compound
This isomer, while less common, is a distinct chemical entity with the reactive chloro and phenyl groups on the same carbon atom, making it a potent alkylating agent and a precursor to α-amino acids.
Table 3: Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₈ClNO |
| Molecular Weight | 169.61 g/mol |
| InChI Key | LCGXQZPBWJAUQC-UHFFFAOYSA-N (Predicted) |
| Canonical SMILES | C1=CC=C(C=C1)C(C(=O)N)Cl |
Synthesis Methodologies
The synthetic routes to these isomers are fundamentally different, dictated by the desired final arrangement of the phenyl group. Understanding these pathways is crucial for any researcher planning to utilize these compounds.
Synthesis of 2-Chloro-N-phenylacetamide (Isomer I)
The most direct and widely adopted method for synthesizing this isomer is the acylation of aniline with chloroacetyl chloride. This is a standard nucleophilic acyl substitution reaction.
Reaction Scheme: Aniline + Chloroacetyl Chloride → 2-Chloro-N-phenylacetamide + HCl
Detailed Experimental Protocol:
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas trap for HCl), dissolve aniline in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.[3]
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This is critical to control the exothermicity of the reaction and minimize side-product formation.
-
Addition: Add chloroacetyl chloride dropwise from the dropping funnel to the stirred aniline solution over a period of 30-60 minutes. Maintain the temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.[5] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture into cold water or onto crushed ice. The product will precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid and aniline hydrochloride. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a crystalline solid.[6]
Causality and Insights:
-
Solvent Choice: Glacial acetic acid can act as both a solvent and a catalyst.[3] Inert solvents like dichloromethane are also effective and can simplify the workup process.
-
Temperature Control: The reaction is highly exothermic. Poor temperature control can lead to the formation of di-acylated products and other impurities.
-
Stoichiometry: A slight excess of aniline can sometimes be used to ensure all the highly reactive chloroacetyl chloride is consumed. However, a 1:1 molar ratio is standard.
Diagram: Synthesis Workflow for 2-Chloro-N-phenylacetamide
Caption: Workflow for the synthesis of 2-Chloro-N-phenylacetamide.
Chemical Reactivity and Synthetic Applications
The reactivity of 2-Chloro-N-phenylacetamide is dominated by the electrophilic α-carbon, which bears a good leaving group (chloride). This makes it an excellent substrate for nucleophilic substitution reactions (Sₙ2).
Nucleophilic Substitution Reactions
This is the most common application in drug development. The compound serves as a key building block to introduce the -(C=O)-CH₂- linker attached to a phenylamino group.
General Reaction: Nu⁻ + Cl-CH₂-C(=O)NH-Ph → Nu-CH₂-C(=O)NH-Ph + Cl⁻
Examples of Applications:
-
Synthesis of Antidepressant Agents: It is used as a starting material to synthesize 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives, which have shown potential as antidepressant agents.[6]
-
Synthesis of Antimicrobial Agents: It serves as a reagent in the synthesis of indolylmethylene benzo[h]thiazolo[2,3-b]quinazolinones, compounds that exhibit anticancer and antimicrobial activities.[3][7]
-
Preparation of Ligands: It can be used to prepare amide podands and phenylacetamide-based Schiff base ligands for coordination chemistry.[3]
Diagram: Reactivity of 2-Chloro-N-phenylacetamide
Caption: Key synthetic pathways from 2-Chloro-N-phenylacetamide.
Safety and Handling
As with any reactive chemical intermediate, proper handling of 2-Chloro-N-phenylacetamide is essential for laboratory safety.
Table 4: GHS Hazard Information for 2-Chloro-N-phenylacetamide
| Hazard | Code | Description |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | [2] |
| Hazard Statements | H315 | Causes skin irritation.[1][2] |
| H319 | Causes serious eye irritation.[1][2] | |
| H335 | May cause respiratory irritation.[1][2] | |
| Precautionary Statements | P261, P264, P280 | Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/eye protection.[2] |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[2] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Recommendations:
-
Use only in a well-ventilated area or under a chemical fume hood.[2]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid formation of dust and aerosols.[2]
-
Store in a cool, dry place in a tightly sealed container, away from incompatible materials.
Conclusion
This guide has systematically detailed the identity, synthesis, and application of 2-Chloro-N-phenylacetamide , clarifying its distinction from its isomer, This compound . For researchers in drug discovery and organic synthesis, 2-Chloro-N-phenylacetamide represents a foundational building block, valued for its predictable reactivity and versatility. The provided protocols and safety data serve as a reliable resource for its effective and safe utilization in the laboratory. A thorough understanding of its properties and handling requirements is the first step toward innovative molecular design and development.
References
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Chloroacetanilide | C8H8ClNO | CID 11485 - PubChem. National Center for Biotechnology Information. [Link]
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2-Chloro-N-methyl-N-phenylacetamide | C9H10ClNO | CID 75797 - PubChem. National Center for Biotechnology Information. [Link]
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Synthesis of 2-chloro-N-(substituted)phenylacetamide and... ResearchGate. [Link]
-
2-chloro-N-hydroxy-2-phenylacetamide. Chemical Synthesis Database. [Link]
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2-Phenylacetamide | CAS#:103-81-1. Chemsrc. [Link]
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2-Chloro-N-phenethylacetamide | CAS No : 13156-95-1. Pharmaffiliates. [Link]
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SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]
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Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. National Center for Biotechnology Information. [Link]
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Navigating the Spectral Landscape of 2-Chloro-2-phenylacetamide: A Guide for Researchers
An In-depth Technical Guide on the Spectroscopic Characterization of 2-Chloro-2-phenylacetamide, with Comparative Analysis of its Isomer, 2-Chloro-N-phenylacetamide.
Introduction
This compound is a compound of interest in organic synthesis and medicinal chemistry. Its structural characterization is paramount for ensuring purity, verifying reaction outcomes, and understanding its chemical behavior. The primary methods for elucidating the structure of organic molecules are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). However, a comprehensive set of publicly available, experimentally-derived spectral data for this compound is notably scarce. This guide, therefore, adopts a predictive and comparative approach to provide researchers with a robust framework for the characterization of this molecule.
This document will present a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. These predictions are grounded in fundamental spectroscopic principles and augmented by data from analogous structures. To provide a concrete experimental reference, we will compare these predicted spectra with the available experimental data for its common structural isomer, 2-chloro-N-phenylacetamide. This comparative analysis will highlight the subtle yet significant spectral differences arising from the distinct atomic arrangements in these two molecules.
Distinguishing Isomers: this compound vs. 2-Chloro-N-phenylacetamide
It is crucial to first visually distinguish between the target compound and its isomer, as their spectral properties will be markedly different.
-
This compound: Features a chlorine atom and a phenyl group attached to the same carbon, which is alpha to the amide carbonyl group.
-
2-Chloro-N-phenylacetamide: Consists of a chloroacetyl group attached to the nitrogen atom of an aniline moiety.[1]
Below is a diagram illustrating the structural differences.
Caption: Molecular structures of this compound and its isomer, 2-Chloro-N-phenylacetamide.
¹H NMR Spectroscopy
Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.
Predicted ¹H NMR Spectrum of this compound
The predicted ¹H NMR spectrum of this compound is expected to show four distinct signals:
-
Phenyl Protons (5H): These protons on the benzene ring will likely appear as a complex multiplet in the aromatic region, typically between δ 7.3-7.5 ppm . The electronic environment of these protons will be influenced by the adjacent chiral center.
-
Amide Protons (2H): The two protons of the primary amide (-CONH₂) are diastereotopic due to the adjacent chiral center. Therefore, they are expected to appear as two separate broad singlets, likely in the range of δ 7.0-8.0 ppm . The exact chemical shift can be highly dependent on the solvent and concentration.
-
Methine Proton (1H): The single proton on the carbon bearing the chlorine and phenyl group (-CHClPh) is expected to be a singlet and will be significantly deshielded by both the electronegative chlorine and the phenyl group. Its predicted chemical shift is around δ 5.5-6.0 ppm .
Experimental ¹H NMR Spectrum of 2-Chloro-N-phenylacetamide
In contrast, the experimental ¹H NMR spectrum of 2-chloro-N-phenylacetamide shows a different pattern:
-
Amide Proton (1H): A broad singlet for the secondary amide proton is typically observed around δ 8.3 ppm .
-
Phenyl Protons (5H): The protons on the N-phenyl ring appear as a multiplet between δ 7.1-7.6 ppm .
-
Methylene Protons (2H): A sharp singlet for the two protons of the chloromethyl group (-CH₂Cl) is observed around δ 4.2 ppm .
| Assignment | Predicted ¹H NMR (this compound) | Experimental ¹H NMR (2-Chloro-N-phenylacetamide) |
| Phenyl Protons | δ 7.3-7.5 (m, 5H) | δ 7.1-7.6 (m, 5H) |
| Amide Proton(s) | δ 7.0-8.0 (br s, 2H) | δ 8.3 (br s, 1H) |
| -CHCl- / -CH₂Cl | δ 5.5-6.0 (s, 1H) | δ 4.2 (s, 2H) |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative proton ratios.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the different carbon environments within a molecule.
Predicted ¹³C NMR Spectrum of this compound
The predicted proton-decoupled ¹³C NMR spectrum of this compound is expected to display six signals:
-
Carbonyl Carbon (-C=O): This carbon will appear significantly downfield, typically in the range of δ 168-172 ppm .
-
Phenyl Carbons:
-
The quaternary carbon attached to the chiral center (ipso-carbon) is predicted around δ 135-138 ppm .
-
The other aromatic carbons will appear in the δ 125-130 ppm region. Due to symmetry, the ortho and meta carbons may be equivalent, leading to fewer than four distinct signals for the C₅H₅ part of the phenyl group.
-
-
Methine Carbon (-CHCl-): The carbon atom bonded to both the chlorine and the phenyl group is expected to have a chemical shift in the range of δ 60-65 ppm .
Experimental ¹³C NMR Spectrum of 2-Chloro-N-phenylacetamide
The experimental ¹³C NMR data for 2-chloro-N-phenylacetamide shows:
-
Carbonyl Carbon (-C=O): Around δ 164 ppm .
-
Phenyl Carbons: Signals for the N-phenyl group appear between δ 120-138 ppm .
-
Methylene Carbon (-CH₂Cl): The carbon of the chloromethyl group is observed around δ 43 ppm .
| Assignment | Predicted ¹³C NMR (this compound) | Experimental ¹³C NMR (2-Chloro-N-phenylacetamide) |
| Carbonyl (-C=O) | δ 168-172 | δ 164 |
| Phenyl (ipso) | δ 135-138 | δ 138 |
| Phenyl (other) | δ 125-130 | δ 120-129 |
| -CHCl- / -CH₂Cl | δ 60-65 | δ 43 |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.8 mL of deuterated solvent.
-
Data Acquisition: Acquire the spectrum on a spectrometer with a carbon probe, typically at a frequency of 75 MHz or higher. Proton decoupling is used to simplify the spectrum to singlets for each carbon. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.
-
Data Processing: Process the data similarly to ¹H NMR spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.
Predicted IR Spectrum of this compound
Key expected absorption bands for this compound include:
-
N-H Stretching: For the primary amide, two bands are expected in the region of 3100-3500 cm⁻¹ .
-
C-H Stretching (Aromatic): Bands appearing just above 3000 cm⁻¹ .
-
C=O Stretching (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹ .
-
N-H Bending (Amide II): A band in the region of 1620-1650 cm⁻¹ .
-
C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretching: A band in the fingerprint region, typically around 600-800 cm⁻¹ .
Experimental IR Spectrum of 2-Chloro-N-phenylacetamide
Experimental data for 2-chloro-N-phenylacetamide shows:[2]
-
N-H Stretching: A single, sharp peak around 3300 cm⁻¹ for the secondary amide.
-
C=O Stretching (Amide I): A strong absorption at approximately 1670 cm⁻¹ .
-
N-H Bending (Amide II): A prominent band around 1540 cm⁻¹ .
| Vibrational Mode | Predicted IR (this compound) | Experimental IR (2-Chloro-N-phenylacetamide) |
| N-H Stretch | 3100-3500 cm⁻¹ (two bands) | ~3300 cm⁻¹ (one band) |
| C=O Stretch | 1650-1680 cm⁻¹ | ~1670 cm⁻¹ |
| N-H Bend | 1620-1650 cm⁻¹ | ~1540 cm⁻¹ |
| C-Cl Stretch | 600-800 cm⁻¹ | ~750 cm⁻¹ |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Background Scan: A background spectrum of the empty sample holder is recorded.
-
Sample Scan: The sample is scanned, and the background is automatically subtracted. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum of this compound
-
Molecular Ion (M⁺): The molecular weight of C₈H₈ClNO is 169.61 g/mol . The mass spectrum should show a molecular ion peak at m/z 169 and an M+2 peak at m/z 171 with an intensity of about one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom.
-
Key Fragments: The fragmentation is likely to be driven by the loss of stable neutral molecules or radicals.
-
Loss of Cl: A significant fragment would be expected at m/z 134 ([M-Cl]⁺).
-
Loss of CONH₂: Cleavage of the bond between the chiral center and the carbonyl group could lead to a fragment at m/z 125 ([C₇H₆Cl]⁺).
-
Tropylium Ion: Rearrangement and loss of HCl could lead to the formation of the phenylacetyl cation, which could then rearrange to other stable ions. A peak at m/z 91 corresponding to the tropylium ion ([C₇H₇]⁺) is also possible.
-
Caption: Predicted fragmentation pathway for this compound.
Experimental Mass Spectrum of 2-Chloro-N-phenylacetamide
Experimental data for 2-chloro-N-phenylacetamide shows:[3]
-
Molecular Ion (M⁺): Peaks at m/z 169 and m/z 171 .
-
Base Peak: The base peak is often observed at m/z 93 , corresponding to the aniline cation ([C₆H₅NH₂]⁺).
-
Other Fragments: A significant peak at m/z 120 due to the loss of the chloromethyl radical.
| Ion | Predicted MS (this compound) | Experimental MS (2-Chloro-N-phenylacetamide) |
| [M]⁺ | m/z 169/171 | m/z 169/171 |
| [M-Cl]⁺ | m/z 134 | - |
| [C₆H₅NH₂]⁺ | - | m/z 93 |
| [M-CH₂Cl]⁺ | - | m/z 120 |
| [C₇H₆Cl]⁺ | m/z 125 | - |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, if volatile and thermally stable, through a gas chromatograph (GC-MS).
-
Ionization: Electron Impact (EI) at 70 eV is a common method for generating fragments.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is recorded to generate the mass spectrum.
Conclusion
While direct experimental spectral data for this compound is not readily found in public databases, a combination of predictive methods and comparative analysis with its isomer, 2-chloro-N-phenylacetamide, provides a solid foundation for its characterization. The key distinguishing features are expected to be the unique methine proton signal in the ¹H NMR, the corresponding methine carbon signal in the ¹³C NMR, the presence of two N-H stretching bands in the IR spectrum, and a distinct fragmentation pattern in the mass spectrum, notably the loss of a chlorine radical. This guide provides researchers with the expected spectral signatures and standardized protocols to confidently identify and characterize this compound in their work.
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An In-depth Technical Guide to the Solubility Profile of 2-Chloro-2-phenylacetamide
This guide provides a comprehensive technical overview of the solubility characteristics of 2-Chloro-2-phenylacetamide. In the absence of extensive, publicly available quantitative solubility data for this specific compound, this document emphasizes a predictive approach based on its molecular structure and the known properties of analogous compounds. Furthermore, it offers detailed, field-proven experimental protocols to enable researchers to accurately determine its solubility in a variety of solvents, a critical step in synthesis, purification, formulation, and drug development processes.
Introduction to this compound: Physicochemical Context
This compound, with the molecular formula C₈H₈ClNO and a molecular weight of 169.61 g/mol , is a halogenated amide of significant interest in organic synthesis and medicinal chemistry.[1][2] Its structure, featuring a phenyl ring, an amide linkage, and a reactive alpha-chloro substituent, imparts a unique combination of polarity and reactivity. An understanding of its solubility is paramount for any application, from selecting appropriate reaction media to designing effective purification strategies like recrystallization.
Key Structural Features Influencing Solubility:
-
Phenyl Group: A nonpolar, hydrophobic moiety that contributes to solubility in nonpolar organic solvents.
-
Amide Group (-CONH₂): A polar group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This feature suggests solubility in polar protic and aprotic solvents.
-
α-Chloro Group: An electronegative substituent that introduces a dipole moment, further influencing the molecule's overall polarity.
Based on these features, a nuanced solubility profile is anticipated, with this compound exhibiting some degree of solubility across a spectrum of solvents. The principle of "like dissolves like" serves as a foundational guideline for predicting its behavior.[3][4]
Predictive Solubility Profile
While specific experimental data for this compound is scarce, we can infer its likely solubility by examining structurally related compounds.
-
N-phenylacetamide (Acetanilide): This isomer is reported to be very soluble in ethanol and acetone.[5]
-
2-Phenylacetamide: This analog demonstrates good solubility in polar protic solvents such as methanol and ethanol, as well as the polar aprotic solvent, acetone.[5][6]
-
Acetamide: As a small, polar amide, acetamide is highly soluble in water and ethanol.[7][8]
The presence of the chloro group in this compound is expected to increase its polarity compared to 2-phenylacetamide, potentially enhancing its solubility in polar solvents. However, its larger molecular size compared to acetamide will likely limit its aqueous solubility. It is predicted that this compound will be slightly soluble in chloroform and methanol.[9]
Table 1: Predicted Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The amide group can form hydrogen bonds with the solvent. Solubility is expected to increase with decreasing solvent polarity (Ethanol > Methanol > Water).[2] |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Soluble | The dipole-dipole interactions between the solvent and the polar amide and chloro groups should facilitate dissolution. |
| Nonpolar | Hexane, Toluene | Insoluble to Sparingly Soluble | The nonpolar phenyl ring may allow for some interaction, but the polar amide group will likely limit solubility in highly nonpolar solvents. |
| Chlorinated | Dichloromethane, Chloroform | Soluble | The presence of the chloro group in the solute suggests favorable interactions with chlorinated solvents.[9] |
Theoretical Framework for Solubility: A Deeper Dive
While qualitative predictions are useful, a more quantitative understanding can be achieved through theoretical models.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters offer a powerful method for predicting solubility by breaking down the total cohesive energy of a substance into three components:
-
δD (Dispersion): Arising from van der Waals forces.
-
δP (Polar): Stemming from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.
Thermodynamic Models
For temperature-dependent solubility, thermodynamic models such as the modified Apelblat equation and the Yaws model can be employed to correlate experimental data.[12][13] These models are invaluable for processes like crystallization where temperature control is critical. The Van't Hoff equation is also instrumental in determining the thermodynamic parameters of dissolution, such as enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°).[14]
Experimental Determination of Solubility: A Practical Guide
Accurate solubility data is best obtained through empirical measurement. The following protocols are standard in the pharmaceutical and chemical industries.
The Shake-Flask Method: A Gold Standard
The isothermal shake-flask method is a reliable and widely used technique for determining equilibrium solubility.[5][14]
Experimental Workflow:
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Detailed Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the samples to stand undisturbed at the same temperature to let the excess solid settle. Centrifugation can be used to accelerate this process.
-
Sampling: Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of undissolved solid.
-
Quantification: Analyze the concentration of the dissolved solute in the filtrate. Common methods include:
-
Gravimetric Analysis: Evaporate the solvent from a known mass of the solution and weigh the remaining solid residue.[5] This method is straightforward but requires that the solute be non-volatile.
-
High-Performance Liquid Chromatography (HPLC): Dilute the saturated solution and analyze it using a calibrated HPLC method. This is highly accurate and specific.
-
UV-Vis Spectroscopy: If the compound has a suitable chromophore, its concentration can be determined using a calibration curve.
-
-
Calculation: Express the solubility in appropriate units, such as g/100 mL, mg/mL, or molarity (mol/L).
Recrystallization for Purification and Solvent Screening
Recrystallization is a standard technique for purifying solid organic compounds and can also serve as a qualitative indicator of solubility.[15][16] The ideal recrystallization solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[15]
Two-Solvent Recrystallization Workflow:
Caption: Two-Solvent Recrystallization Protocol.
Protocol for Two-Solvent Recrystallization: [17]
-
Solvent Selection: Identify a "good" solvent in which this compound is soluble when hot, and a "poor" solvent in which it is insoluble even at elevated temperatures. The two solvents must be miscible.
-
Dissolution: Dissolve the crude compound in a minimal amount of the boiling "good" solvent.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy, indicating the point of saturation.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry.
Data Summary and Interpretation
The following table is provided for researchers to populate with their experimentally determined solubility data for this compound.
Table 2: Experimental Solubility Data for this compound at 25 °C
| Solvent | Dielectric Constant (Approx.) | Solubility ( g/100 mL) | Observations (e.g., Color, Crystal Habit) |
| Water | 80.1 | To be determined | |
| Methanol | 32.7 | To be determined | |
| Ethanol | 24.5 | To be determined | |
| Acetone | 20.7 | To be determined | |
| Acetonitrile | 37.5 | To be determined | |
| Dichloromethane | 9.1 | To be determined | |
| Chloroform | 4.8 | To be determined | |
| Toluene | 2.4 | To be determined | |
| Hexane | 1.9 | To be determined |
Conclusion
The solubility profile of this compound is a critical parameter for its effective use in research and development. This guide has provided a predictive framework based on its chemical structure and the properties of analogous compounds, alongside detailed, actionable protocols for its experimental determination. By systematically applying the methodologies outlined herein, researchers can generate the precise solubility data required to optimize their synthetic, purification, and formulation processes, thereby accelerating their scientific endeavors.
References
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American Chemical Society. (2009). Solubility of Acetamide, Propionamide, and Butyramide in Water at Temperatures between (278.15 and 333.15) K. Journal of Chemical & Engineering Data. Retrieved from [Link]
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A Comprehensive Technical Guide to the Thermochemical Analysis of 2-Chloro-2-phenylacetamide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the thermochemical characterization of 2-Chloro-2-phenylacetamide. In the absence of extensive published data for this specific molecule, this document serves as a procedural and theoretical manual, outlining the critical experimental and computational methodologies required to determine its key thermochemical properties. A thorough understanding of the enthalpy of formation, combustion, sublimation, and heat capacity is paramount for predicting the stability, reactivity, and bioavailability of pharmaceutical compounds. This guide is structured to provide not only step-by-step protocols but also the underlying scientific principles, ensuring a robust and validated approach to data acquisition for researchers in drug development and materials science.
Introduction: The Imperative for Thermochemical Data in Pharmaceutical Development
This compound is a halogenated amide with potential applications in organic synthesis and as a precursor for various biologically active molecules. The thermochemical properties of such compounds are fundamental to understanding their behavior from synthesis to final application. For instance, the standard molar enthalpy of formation (ΔfH°m) is a critical parameter that dictates the energetic feasibility of synthetic routes and the stability of the molecule itself. In the context of drug development, knowledge of a compound's thermochemical landscape can inform predictions of its solid-state stability, solubility, and even its interactions with biological targets. This guide will delineate the path to obtaining this crucial data for this compound.
Experimental Determination of Thermochemical Properties
The experimental determination of thermochemical data requires meticulous procedures and specialized equipment. The following sections detail the primary techniques for measuring the key thermochemical parameters for a solid organic compound like this compound.
Enthalpy of Combustion and Formation via Bomb Calorimetry
The standard enthalpy of formation of an organic compound is most commonly derived from its standard enthalpy of combustion (ΔcH°m), which is determined experimentally using a bomb calorimeter.[1] For a halogenated compound such as this compound, special considerations are necessary to ensure complete combustion and to account for the formation of halogenated products.
-
Sample Preparation: A pellet of high-purity this compound (mass accurately determined) is placed in a crucible within the bomb calorimeter. A known mass of a combustion aid, such as benzoic acid, may be used to ensure complete combustion.[2]
-
Bomb Assembly: The bomb is sealed and pressurized with a known excess of pure oxygen. A small, measured amount of water is typically added to the bomb to ensure that the combustion products are in their standard states.
-
Calorimeter Setup: The sealed bomb is placed in a known mass of water in an insulated container (the calorimeter). The entire assembly is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water in the calorimeter is monitored at regular intervals before, during, and after the combustion reaction to obtain a temperature-time curve.
-
Data Analysis: The corrected temperature rise is determined from the temperature-time curve, accounting for heat exchange with the surroundings.[3] The energy equivalent of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.[2] The heat released during the combustion of the sample is then calculated.
-
Corrections for Halogenated Compounds: For chlorinated compounds, the combustion products will include hydrochloric acid (HCl) in the aqueous solution within the bomb. The energy of formation of this aqueous HCl must be accounted for in the calculation of the standard enthalpy of combustion. Washburn corrections are also applied to correct the data to standard state conditions.[4]
-
Calculation of Enthalpy of Formation: The standard molar enthalpy of formation in the crystalline phase (ΔfH°m(cr)) is calculated from the standard molar enthalpy of combustion (ΔcH°m(cr)) using Hess's Law. This requires the known standard molar enthalpies of formation of the combustion products (CO2(g), H2O(l), and aqueous HCl).[5]
Enthalpy of Sublimation
The enthalpy of sublimation (ΔsubH°m) is the enthalpy change when one mole of a substance in its solid state transitions directly to the gaseous state. This is a crucial parameter for converting the enthalpy of formation in the crystalline state to the gaseous state, which is often more useful for theoretical comparisons.
The Knudsen effusion method is a reliable technique for measuring the vapor pressure of a solid with low volatility as a function of temperature.[6]
-
Sample Loading: A small amount of this compound is placed in a Knudsen cell, which is a small container with a precisely machined, small orifice.
-
High Vacuum: The cell is placed in a high-vacuum chamber.
-
Temperature Control: The temperature of the cell is precisely controlled and varied.
-
Mass Loss Measurement: The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured at different temperatures.[7]
-
Vapor Pressure Calculation: The vapor pressure at each temperature is calculated from the rate of mass loss using the Knudsen equation.
-
Clausius-Clapeyron Plot: The enthalpy of sublimation is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (a Clausius-Clapeyron plot).[6]
Isothermal TGA can also be used to determine the enthalpy of sublimation by measuring the rate of mass loss as a function of temperature.[8] This method can be faster than the Knudsen effusion method but may be less accurate for compounds with very low vapor pressures.[9]
Heat Capacity
The heat capacity (Cp) of a substance is the amount of heat required to raise its temperature by one degree. This is an important property for understanding how a substance stores thermal energy and for correcting other thermochemical data to different temperatures.
Differential scanning calorimetry is a widely used technique for measuring the heat capacity of solids and liquids.[10]
-
Sample and Reference Preparation: A small, accurately weighed sample of this compound is placed in a DSC pan. An empty, sealed pan is used as a reference.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate.[11]
-
Heat Flow Measurement: The DSC instrument measures the difference in heat flow between the sample and the reference required to maintain them at the same temperature.[12]
-
Heat Capacity Calculation: The heat capacity of the sample is calculated from the difference in heat flow, the heating rate, and the mass of the sample. The measurement is typically performed in three steps: a baseline run with empty pans, a run with a sapphire standard (of known heat capacity), and a run with the sample.[13]
Computational Prediction of Thermochemical Properties
In addition to experimental methods, computational chemistry provides a powerful tool for predicting the thermochemical properties of molecules.[14] High-level ab initio methods can often predict enthalpies of formation with an accuracy approaching that of experimental measurements.
Gaussian-n Theories
The Gaussian-n (Gn) theories, such as G3 theory, are composite methods designed to approximate high-level correlation methods and large basis sets through a series of lower-level calculations.[15] These methods have been shown to be reliable for predicting the enthalpies of formation of a wide range of organic molecules.[16]
-
Geometry Optimization: The molecular geometry of this compound is optimized at a lower level of theory, typically B3LYP with a suitable basis set.
-
Vibrational Frequencies: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized geometry is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE).
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets.
-
Energy Correction: The final energy is obtained by combining the results of these calculations and applying a higher-level correction (HLC) to account for remaining deficiencies.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 0 K is calculated from the G3 energy by subtracting the sum of the calculated atomic energies and adding the sum of the experimental atomic enthalpies of formation. The enthalpy of formation at 298.15 K is then obtained by including thermal corrections.
Data Presentation and Integration
Once the experimental and computational data are obtained, they should be compiled into a clear and concise format.
Table 1: Summary of Thermochemical Data for this compound
| Property | Symbol | Value (kJ/mol) | Method |
| Standard Molar Enthalpy of Combustion (crystal) | ΔcH°m(cr) | To be determined | Bomb Calorimetry |
| Standard Molar Enthalpy of Formation (crystal) | ΔfH°m(cr) | To be determined | From ΔcH°m(cr) |
| Standard Molar Enthalpy of Sublimation | ΔsubH°m | To be determined | Knudsen Effusion / TGA |
| Standard Molar Enthalpy of Formation (gas) | ΔfH°m(g) | To be determined | ΔfH°m(cr) + ΔsubH°m |
| Standard Molar Enthalpy of Formation (gas, computational) | ΔfH°m(g) | To be determined | G3 Theory |
| Molar Heat Capacity (crystal) | Cp,m | To be determined (J/mol·K) | DSC |
Conclusion
The thermochemical characterization of this compound is an essential step in its development for any potential application, particularly in the pharmaceutical industry. While published data for this specific compound is scarce, this guide provides a comprehensive roadmap for its determination using established and reliable experimental and computational techniques. By following the detailed protocols for bomb calorimetry, the Knudsen effusion method, differential scanning calorimetry, and high-level computational methods like G3 theory, researchers can obtain the critical thermochemical data necessary to advance their understanding and application of this molecule. The integration of both experimental and computational results will provide a self-validating and robust dataset, ensuring the highest level of scientific integrity.
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Zeal. (2024). Isoperibol Bomb Calorimeter: Principle and Applications. [Link]
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Moorpark College. (n.d.). Experiment #1 – Calorimetry: Heat of Solution. [Link]
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University of Regensburg. (n.d.). G3 theory. [Link]
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Infinita Lab. (2025). Specific Heat Capacity Measurement by Differential Scanning Calorimetry. [Link]
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Curtiss, L. A., & Redfern, P. C. (2001). Recent Advances in Computational Thermochemistry and Challenges for the Future. In Annual Reports in Computational Chemistry (Vol. 1, pp. 3–17). [Link]
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Méndez-Ardila, A. M., et al. (2016). Characterization of the Sublimation and Vapor Pressure of 2-(2-Nitrovinyl) Furan (G-0) Using Thermogravimetric Analysis: Effects of Complexation with Cyclodextrins. Molecules, 21(11), 1461. [Link]
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ResearchGate. (n.d.). Quantum-Mechanical Prediction of Thermochemical Data. [Link]
-
Smrčok, L., et al. (2004). MEASUREMENT OF HEAT CAPACITY BY DIFFERENTIAL SCANNING CALORIMETRY. [Link]
-
SchmidtChemist. (2020, October 2). Calorimetry: Calculate Enthalpy [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Differential scanning calorimetry. [Link]
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Rogers, D. W., et al. (2002). G3(MP2) Calculations of Enthalpies of Hydrogenation, Isomerization, and Formation of Bi and Tricyclic C8 and C10 Hydrocarbons. The Bicyclo[3.3.0]octenes and Triquinacenes. The Journal of Organic Chemistry, 67(20), 7013–7017. [Link]
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Idaho National Laboratory. (n.d.). Measurement of Specific Heat Capacity Using Differential Scanning Calorimeter. [Link]
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Meyerriecks, W. (2006). Six Methods for Estimating the Formation Enthalpy of Organic Compounds. Journal of Pyrotechnics, (23), 22-28. [Link]
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ResearchGate. (n.d.). Gaussian-3 theory using scaled energies. [Link]
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Varfolomeev, M. A., et al. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A, 128(10), 2154–2163. [Link]
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Fomina, E. V., et al. (2020). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. Journal of Chemical Theory and Computation, 16(11), 7047–7060. [Link]
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2012 Book Archive. (n.d.). Calorimetry. [Link]
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METTLER TOLEDO. (n.d.). Differential Scanning Calorimetry (DSC). [Link]
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Acree, W., & Chickos, J. S. (2022). Phase Transition Enthalpy Measurements of Organic Compounds. An Update of Sublimation, Vaporization, and Fusion Enthalpies from 2016 to 2021. Journal of Physical and Chemical Reference Data, 51(3), 033102. [Link]
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Varfolomeev, M. A., et al. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A, 128(10), 2154–2163. [Link]
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Innovation.world. (n.d.). Enthalpy Of Sublimation. [Link]
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ResearchGate. (n.d.). A method to estimate the enthalpy of formation of organic compounds with chemical accuracy. [Link]
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ResearchGate. (n.d.). Schematic temperature-time curve in isoperibol calorimetry. [Link]
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ResearchGate. (n.d.). Experimental sublimation rate obtained using the TGA system. [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of 2-Chloro-N-phenethylacetamide
Abstract
This document provides a comprehensive guide for the synthesis of 2-Chloro-N-phenethylacetamide, a valuable chemical intermediate in medicinal chemistry and drug development.[1] The protocol details the acylation of phenethylamine with chloroacetyl chloride under Schotten-Baumann conditions.[1] We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, outline critical safety precautions, and offer a troubleshooting guide to address common experimental challenges. This application note is designed for researchers, chemists, and professionals in the pharmaceutical and chemical industries, providing the technical depth and practical insights required for successful synthesis.
Introduction and Scientific Background
2-Chloro-N-phenethylacetamide (CAS 13156-95-1) belongs to the alpha-haloacetamide class of compounds. This chemical scaffold is of significant interest due to the diverse biological activities exhibited by its derivatives, including analgesic, anti-inflammatory, and antimicrobial properties.[1] The synthesis described herein is a classic example of nucleophilic acyl substitution, specifically the chloroacetylation of a primary amine.
It is crucial to distinguish the target molecule, 2-Chloro-N-phenethylacetamide , from its isomer, 2-chloro-2-phenylacetamide. The former is synthesized from phenethylamine, as detailed in this protocol. The latter involves a different synthetic pathway. This guide focuses exclusively on the reaction of phenethylamine with chloroacetyl chloride to yield 2-Chloro-N-phenethylacetamide.
The reaction proceeds by the nucleophilic attack of the primary amine group of phenethylamine on the electrophilic carbonyl carbon of chloroacetyl chloride. A non-nucleophilic base, such as triethylamine, is employed to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, preventing the protonation of the starting amine and allowing the reaction to proceed to completion.[2]
Reaction Scheme:
Reaction Mechanism and Rationale
The synthesis of 2-Chloro-N-phenethylacetamide is a well-established Schotten-Baumann reaction.[1] The mechanism involves the nucleophilic addition of the amine to the acyl chloride, followed by elimination of a chloride ion.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of phenethylamine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate.
-
Proton Transfer: The added base (triethylamine) removes a proton from the positively charged nitrogen atom.
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
-
Neutralization: The expelled chloride ion combines with the protonated base to form triethylamine hydrochloride, a salt that often precipitates from the reaction mixture.
The use of a base is critical; without it, the HCl produced would protonate the unreacted phenethylamine, rendering it non-nucleophilic and halting the reaction.[2] The reaction is initially conducted at a low temperature (0-5 °C) to manage the exothermic nature of the acylation, preventing potential side reactions.[2]
Experimental Protocol
This protocol is based on established laboratory-scale synthesis procedures.[2][3]
Materials and Equipment
| Reagent / Material | Formula | CAS No. | M.W. ( g/mol ) | Quantity (10 mmol scale) | Purity / Notes |
| Phenethylamine | C₈H₁₁N | 64-04-0 | 121.18 | 1.21 g (1.0 eq) | ≥99% |
| Chloroacetyl Chloride | C₂H₂Cl₂O | 79-04-9 | 112.94 | 1.24 g (1.1 eq) | ≥98%, handle in fume hood |
| Triethylamine (TEA) | C₆H₁₅N | 121-44-8 | 101.19 | 1.21 g (1.2 eq) | ≥99%, anhydrous |
| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 | 84.93 | ~50 mL | Anhydrous |
| Saturated NaHCO₃ Sol. | NaHCO₃ | 144-55-8 | 84.01 | ~30 mL | Aqueous |
| Brine (Saturated NaCl) | NaCl | 7647-14-5 | 58.44 | ~30 mL | Aqueous |
| Anhydrous MgSO₄ | MgSO₄ | 7487-88-9 | 120.37 | As needed | For drying |
| Ethanol (EtOH) | C₂H₅OH | 64-17-5 | 46.07 | As needed | For recrystallization |
Equipment:
-
Round-bottom flask (100 mL), oven-dried
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel or syringe
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin Layer Chromatography (TLC) plates and chamber
Safety Precautions
This procedure involves hazardous materials. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory. All operations should be performed in a well-ventilated fume hood.[4][5]
| Chemical | Hazards | Safety Measures |
| Phenethylamine | Corrosive, harmful if swallowed, causes skin and eye burns.[4][6] | Avoid contact with skin, eyes, and clothing. Use in a fume hood.[5] |
| Chloroacetyl Chloride | Corrosive, toxic, causes severe skin burns and eye damage. Lachrymator. | Handle with extreme care in a fume hood. Avoid inhalation of vapors. |
| Triethylamine | Flammable, corrosive, toxic, causes skin and eye burns. | Keep away from ignition sources. Use in a fume hood. |
| Dichloromethane | Suspected carcinogen, skin and eye irritant. | Minimize exposure. Use in a fume hood. |
Step-by-Step Synthesis Procedure
-
Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenethylamine (1.21 g, 10 mmol, 1.0 eq) and triethylamine (1.21 g, 12 mmol, 1.2 eq) in 40 mL of anhydrous dichloromethane (DCM).[2]
-
Cooling: Cool the mixture to 0-5 °C using an ice bath while stirring. Maintaining this low temperature is crucial to control the initial exothermic reaction.[2]
-
Addition of Acyl Chloride: Add chloroacetyl chloride (1.24 g, 11 mmol, 1.1 eq) dropwise to the cooled solution over 15-20 minutes. A dropping funnel or syringe can be used for controlled addition. Ensure the internal temperature does not rise above 10 °C.[2] A white precipitate (triethylamine hydrochloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.[2]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Use a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is complete when the phenethylamine spot is no longer visible.
-
Quenching and Work-up: Transfer the reaction mixture to a separatory funnel. Quench the reaction by adding 30 mL of water.[2]
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution, and then with 30 mL of brine (saturated NaCl solution).[2]
-
Drying and Evaporation: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from ethanol to obtain pure 2-Chloro-N-phenethylacetamide as a white to off-white solid.[2]
-
Characterization: Determine the melting point of the purified product (literature M.P. 67-70°C) and characterize using spectroscopic methods (IR, ¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm the structure.[7]
Experimental Workflow Diagram
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Moisture Contamination: Reagents or glassware were not dry, leading to hydrolysis of chloroacetyl chloride.[2] 2. Inadequate Base: Insufficient triethylamine to neutralize the HCl byproduct.[2] 3. Low Reaction Temperature: Reaction was not warmed to room temperature to ensure completion.[2] | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and high-purity starting materials.[2] 2. Use at least 1.1-1.2 equivalents of a non-nucleophilic base like triethylamine.[2] 3. After the initial cold addition, allow the reaction to stir at room temperature for several hours.[2] |
| Impure Final Product | 1. Incomplete Reaction: Unreacted starting materials remain. 2. Side Reactions: Di-acylation or other side products may have formed.[2] | 1. Monitor the reaction with TLC to ensure full conversion of the starting amine. If needed, extend the reaction time.[2] 2. Ensure slow, dropwise addition of chloroacetyl chloride at low temperature to control the reaction.[2] Perform the recommended purification steps carefully. |
| Oily Product Instead of Solid | 1. Presence of Impurities: Residual solvent or impurities are preventing crystallization. | 1. Ensure the crude product is fully dry after evaporation. Try triturating the oil with a non-polar solvent like hexane to induce solidification before recrystallization. |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of 2-Chloro-N-phenethylacetamide from phenethylamine. By adhering to the outlined procedures, particularly concerning anhydrous conditions and temperature control, researchers can achieve a high yield of the desired product. The mechanistic insights and troubleshooting guide serve as valuable resources for optimizing the synthesis and addressing potential experimental challenges, facilitating the production of this important chemical intermediate for further research and development.
References
-
PrepChem.com. (n.d.). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. Retrieved from [Link]
-
ChemDmart. (n.d.). Safety Data Sheet for 2-Phenethylamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-chloro-N-(substituted)phenylacetamide. Retrieved from [Link]
-
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]
- Google Patents. (n.d.). RU2172309C2 - Method of preparing 2-(phenylamino)phenylacetic acid derivatives.
-
Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC - NIH. Retrieved from [Link]
- Google Patents. (n.d.). WO2010100520A1 - A process for preparation of phenethylamine derivative.
-
PrepChem.com. (n.d.). Preparation of 2-chloro-N-phenylacetamide. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) 2-Chloro-N-phenylacetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Reagents: (a) chloroacetyl chloride, chloroform (CHCl3), triethylamine.... Retrieved from [Link]
-
Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]
Sources
2-Chloro-2-phenylacetamide as a precursor in praziquantel synthesis
Application Note & Protocol
Topic: The Role of 2-Chloro-N-phenethylacetamide as a Pivotal Precursor in the Synthesis of Praziquantel
Audience: Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Praziquantel (PZQ) remains the cornerstone of treatment for schistosomiasis, a debilitating parasitic disease affecting millions globally.[1] Its widespread use underscores the importance of efficient and scalable synthetic routes. This application note provides a detailed examination of a common and effective synthetic pathway to praziquantel that utilizes 2-chloro-N-phenethylacetamide as a key precursor. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed, field-tested protocols, and offer insights into process optimization and safety considerations. The aim is to equip researchers and drug development professionals with a comprehensive guide to understanding and implementing this critical synthesis.
Introduction: The Significance of Praziquantel and its Synthesis
Praziquantel, a pyrazinoisoquinoline derivative, is the drug of choice for treating infections caused by parasitic worms, particularly all species of schistosomes.[1][2] Its mechanism of action, while still under investigation, is understood to involve the disruption of calcium ion homeostasis in the parasite, leading to uncontrolled muscle contraction, paralysis, and eventual death.[3][4][5] The drug's high efficacy, low toxicity, and affordability have made it an essential medicine according to the World Health Organization.[1]
The synthesis of praziquantel can be achieved through various routes.[1][6] A frequently employed and industrially relevant pathway involves the initial formation of 2-chloro-N-phenethylacetamide. This intermediate serves as a versatile building block for the subsequent construction of the core pyrazinoisoquinoline scaffold. This guide will focus on a robust, multi-step synthesis commencing with the generation of this critical precursor.
Overall Synthetic Workflow
The synthesis of praziquantel from 2-chloro-N-phenethylacetamide can be conceptualized as a three-stage process:
-
Formation of the Precursor: Synthesis of 2-chloro-N-phenethylacetamide from phenethylamine and chloroacetyl chloride.
-
Assembly of the Pyrazinone Ring: Reaction of the precursor with an appropriate amine-containing reagent to form an open-chain intermediate, followed by cyclization to create the core heterocyclic structure.
-
Final Acylation: Acylation of the cyclized intermediate with cyclohexanoyl chloride to yield the final active pharmaceutical ingredient, praziquantel.
The following diagram illustrates the high-level workflow:
Caption: High-level workflow for Praziquantel synthesis.
Part 1: Synthesis of 2-Chloro-N-phenethylacetamide
Mechanistic Rationale
The initial step involves an acylation reaction where the nucleophilic primary amine of phenethylamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base is typically used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. The choice of base and solvent is critical for optimizing yield and minimizing side reactions.
Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Phenethylamine | 121.18 | 100.0 g | 0.825 |
| Chloroacetyl chloride | 112.94 | 102.5 g | 0.908 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 131.2 g | 1.238 |
| Toluene | - | 600 mL | - |
| Water | - | 600 mL | - |
| Brine Solution | - | As needed | - |
Equipment:
-
2L three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Separatory funnel
Procedure:
-
To a 2L three-necked flask equipped with a mechanical stirrer, add phenethylamine (100.0 g, 0.825 mol) and sodium carbonate (131.2 g, 1.238 mol) dissolved in water (600.0 mL).[7]
-
Cool the mixture in an ice bath to 0-10°C.
-
Slowly add chloroacetyl chloride (102.5 g, 0.908 mol) dropwise via a dropping funnel, ensuring the temperature remains below 10°C.[7]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[7]
-
Add toluene (600 mL) to the reaction mixture and transfer to a separatory funnel.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
The resulting toluene solution containing 2-chloro-N-phenethylacetamide can be used directly in the next step. The expected yield is typically high (around 96%).[7]
Safety Precautions:
-
Chloroacetyl chloride is highly corrosive and lachrymatory. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
The reaction is exothermic; maintain careful temperature control during the addition of chloroacetyl chloride.
Part 2: Synthesis of the Core Intermediate (Praziquanamine)
This part of the synthesis involves a two-step sequence: a nucleophilic substitution to form an open-chain intermediate, followed by an acid-catalyzed intramolecular cyclization (a Pictet-Spengler type reaction).
Reaction Pathway
Caption: Formation and cyclization of the key intermediate.
Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (based on theoretical yield from Part 1) | Moles |
| 2-Chloro-N-phenethylacetamide solution | 197.66 | ~156.6 g in Toluene | ~0.792 |
| Aminoacetaldehyde dimethyl acetal | 105.14 | 104.1 g | 0.990 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 109.2 g | 1.030 |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | As needed | - |
| Dichloromethane (DCM) | - | As needed | - |
| Sodium Hydroxide (NaOH) solution (25%) | - | As needed | - |
Procedure:
-
To the toluene solution of 2-chloro-N-phenethylacetamide from Part 1, add aminoacetaldehyde dimethyl acetal (104.1 g, 0.990 mol) and sodium carbonate (109.2 g, 1.030 mol).[7]
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture, wash with water and brine, and concentrate the organic layer under reduced pressure to obtain crude 2-((2,2-dimethoxyethyl)amino)-N-phenethylacetamide.
-
Dissolve the crude intermediate in a suitable solvent like dichloromethane.
-
Cool the solution to 10-15°C and slowly add concentrated sulfuric acid to catalyze the cyclization.[8]
-
Stir the mixture at room temperature until the cyclization is complete (monitor by TLC).
-
Carefully quench the reaction by pouring it into a mixture of ice and water.
-
Neutralize the aqueous layer to a pH of 8-9 with a 25% sodium hydroxide solution.[7]
-
Extract the product, praziquanamine, with dichloromethane. The combined organic layers can be used in-situ for the final step.
Part 3: Final Acylation to Praziquantel
Mechanistic Rationale
The final step is the acylation of the secondary amine in the praziquanamine intermediate with cyclohexanoyl chloride. This reaction proceeds via a standard nucleophilic acyl substitution mechanism. A base is required to scavenge the HCl produced.
Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (based on theoretical yield from Part 2) | Moles |
| Praziquanamine solution in DCM | 216.28 | ~162.5 g in DCM | ~0.751 |
| Cyclohexanoyl chloride | 146.61 | 120.0 g | 0.818 |
| Triethylamine (or other suitable base) | 101.19 | 84.0 g | 0.830 |
| Acetone or Ethanol for recrystallization | - | As needed | - |
Procedure:
-
To the dichloromethane solution of praziquanamine, add triethylamine (84.0 g, 0.830 mol).
-
Cool the mixture to 0-5°C.
-
Slowly add a solution of cyclohexanoyl chloride (120.0 g, 0.818 mol) in dichloromethane, maintaining the temperature below 10°C.
-
After addition, allow the reaction to warm to room temperature and stir for 2-4 hours.[9]
-
Wash the reaction mixture with water, dilute HCl, and then a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude praziquantel.
-
Recrystallize the crude product from acetone or ethanol to yield pure, crystalline praziquantel.[9] The expected yield for this step is typically over 90%.[9]
Conclusion
The synthesis of praziquantel via the 2-chloro-N-phenethylacetamide precursor represents a robust and scalable method for the production of this essential anti-parasitic drug. By understanding the mechanistic principles behind each transformation and adhering to carefully controlled protocols, researchers can reliably produce high-purity praziquantel. The procedures outlined in this note provide a solid foundation for laboratory-scale synthesis and can be adapted for process development and scale-up operations.
References
- The Mechanism of Action of Praziquantel: Can New Drugs Exploit Similar Mechanisms? - PubMed. (n.d.).
- What is the mechanism of Praziquantel? - Patsnap Synapse. (2024, July 17).
- Praziquantel - Wikipedia. (n.d.).
- A Review on Synthetic Methods for Preparation of Praziquantel - Der Pharma Chemica. (n.d.).
- Synthesis and therapeutic delivery approaches for praziquantel: a patent review (2010-present) - PubMed. (n.d.).
- Pharmacology of Praziquantel ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, January 13).
- An Improved Process for Preparation of Key Intermediates in the Synthesis of Praziquantel - Der Pharma Chemica. (n.d.).
- US8754215B2 - Process for the preparation of praziquantel - Google Patents. (n.d.).
- Praziquantel synthesis - ChemicalBook. (n.d.).
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Application Notes and Protocols for Evaluating the Antimicrobial Activity of 2-Chloro-2-phenylacetamide Derivatives
Introduction: The Growing Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance presents a formidable challenge to global health. The development of novel antimicrobial agents is paramount to combating multidrug-resistant pathogens. Among the promising scaffolds in medicinal chemistry, 2-chloro-2-phenylacetamide derivatives have emerged as a class of compounds with significant potential.[1][2] Their synthetic accessibility and the broad spectrum of biological activities, including antibacterial and antifungal properties, make them attractive candidates for further investigation.[1][3][4]
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the antimicrobial properties of this compound derivatives, offering detailed protocols for their evaluation, insights into their putative mechanisms of action, and a framework for interpreting the generated data. The methodologies described herein are grounded in established standards to ensure the generation of robust and reproducible results.
I. Synthesis of this compound Derivatives: A General Protocol
The synthesis of this compound derivatives is typically achieved through the acylation of a primary or secondary amine with 2-chloro-2-phenylacetyl chloride. The following is a generalized protocol that can be adapted for the synthesis of a variety of derivatives.
Protocol 1: Synthesis of N-substituted-2-chloro-2-phenylacetamides
Materials:
-
Substituted aniline or appropriate amine
-
2-chloro-2-phenylacetyl chloride
-
Glacial acetic acid
-
Sodium acetate
-
Ice-cold water
-
Ethanol (for recrystallization)
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Buchner funnel and filter paper
Procedure:
-
In a round bottom flask, dissolve the substituted amine (1 equivalent) in glacial acetic acid.
-
To this solution, add sodium acetate (1.5 equivalents).
-
While stirring, slowly add 2-chloro-2-phenylacetyl chloride (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold water to remove any unreacted starting materials and salts.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound derivative.
-
Dry the purified product under vacuum.
-
Characterize the final compound using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
II. In Vitro Antimicrobial Susceptibility Testing
The cornerstone of evaluating any new antimicrobial agent is the determination of its in vitro activity against a panel of clinically relevant microorganisms. The most common and standardized methods are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
A. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and high-throughput technique for determining MIC values.
Protocol 2: Broth Microdilution Assay for MIC Determination
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
McFarland standards (0.5)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth only)
-
Solvent for dissolving compounds (e.g., DMSO)
Procedure:
-
Preparation of Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the appropriate broth medium directly in the 96-well microtiter plate. The concentration range should be selected based on the expected potency of the compounds.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (inoculum with a standard antibiotic) and a negative (growth) control (inoculum without any compound). A sterility control (broth only) should also be included.
-
Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, a plate reader can be used to measure the optical density (OD) at 600 nm to quantify growth inhibition.
-
B. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. This is determined as a subsequent step after the MIC assay.
Protocol 3: MBC/MFC Determination
Procedure:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (i.e., at and above the MIC).
-
Spot-plate these aliquots onto a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates at the appropriate temperature and duration for the microorganism to allow for the growth of any surviving cells.
-
The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
III. Quantitative Antimicrobial Activity Data
The following table summarizes the antimicrobial activity of a series of N-(substituted phenyl)-2-chloroacetamides against various microbial strains, as reported in the literature. This data provides a valuable starting point for structure-activity relationship (SAR) studies.
Table 1: Antimicrobial Activity of N-(substituted phenyl)-2-chloroacetamide Derivatives (µg/mL) [1]
| Compound | Substituent | S. aureus (MIC) | S. aureus (MBC) | MRSA (MIC) | MRSA (MBC) | E. coli (MIC) | E. coli (MBC) | C. albicans (MIC) | C. albicans (MFC) |
| SP1 | H | 128 | 256 | 128 | 256 | 512 | 1024 | 256 | 512 |
| SP4 | 4-Cl | 64 | 128 | 64 | 128 | 256 | 512 | 128 | 256 |
| SP6 | 4-F | 64 | 128 | 64 | 128 | 512 | 1024 | 128 | 256 |
| SP12 | 3-Br | 64 | 128 | 64 | 128 | 256 | 512 | 128 | 256 |
Data extracted from Gudipati et al. (2021).[1]
IV. Putative Mechanisms of Antimicrobial Action
The precise molecular mechanisms by which this compound derivatives exert their antimicrobial effects are still under investigation. However, based on studies of related α-chloroacetamides, several putative targets have been proposed.
A. Antibacterial Mechanism: Inhibition of Cell Wall Synthesis
A plausible mechanism of action against bacteria involves the inhibition of essential enzymes required for cell wall biosynthesis. The α-chloroacetamide moiety is an electrophilic group that can form covalent bonds with nucleophilic residues in the active sites of enzymes. One such target is the family of Penicillin-Binding Proteins (PBPs), which are crucial for the synthesis and remodeling of the peptidoglycan layer of the bacterial cell wall.[5] Inhibition of PBPs leads to a weakened cell wall, ultimately resulting in cell lysis and death.
Caption: Putative antibacterial mechanism of this compound derivatives.
B. Antifungal Mechanism: Disruption of Fungal Cell Membrane and DNA Synthesis
The antifungal activity of these compounds may be multifactorial. One proposed mechanism is the interaction with ergosterol, a vital component of the fungal cell membrane.[6][7] Binding to ergosterol can disrupt membrane integrity, leading to increased permeability and leakage of cellular contents. Additionally, there is evidence to suggest that these compounds may inhibit DNA synthesis by targeting enzymes such as thymidylate synthase.[6][7]
Caption: Proposed antifungal mechanisms of this compound derivatives.
V. Cytotoxicity Assessment
A crucial aspect of drug development is to ensure that the antimicrobial compounds are selective for microbial cells and exhibit minimal toxicity towards mammalian cells. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Protocol 4: MTT Assay for Cytotoxicity
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
-
CO₂ incubator
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compounds.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
-
Solubilization and Absorbance Measurement:
-
Remove the MTT-containing medium and add a solubilizing agent to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
The percentage of cell viability can be calculated relative to the vehicle control.
-
VI. Concluding Remarks
The this compound scaffold represents a promising starting point for the development of new antimicrobial agents. The protocols and information provided in this guide offer a robust framework for the synthesis, in vitro evaluation, and preliminary mechanistic investigation of these compounds. A systematic approach, combining chemical synthesis, microbiological testing, and cytotoxicity assessment, is essential for identifying lead candidates with potent and selective antimicrobial activity. Further studies, including in vivo efficacy and detailed mechanistic elucidation, will be crucial for the translation of these findings into clinically useful therapeutics.
VII. References
-
Gudipati, R., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 72(1), 70-79. [Link]
-
Gudipati, R., et al. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. PubMed. [Link]
-
de F. F. M. de Almeida, L. C., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology, 84, e255080. [Link]
-
de F. F. M. de Almeida, L. C., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. PubMed. [Link]
-
Ferreira, E. S., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93(suppl 3), e20200997. [Link]
-
de F. F. M. de Almeida, L. C., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. ResearchGate. [Link]
-
Ferreira, E. S., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. SciELO. [Link]
-
Gudipati, R., et al. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. ResearchGate. [Link]
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Kumar, S., et al. (2013). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Pharmacognosy Journal, 5(5), 209-213. [Link]
-
Anonymous. (2023). Synthesis, antimicrobial, antioxidant and molecular docking studies of novel multifunctional chloroacetamide derivatives. Taylor & Francis Online. [Link]
-
Yele, S., et al. (2022). Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors. Frontiers in Microbiology, 13, 843354. [Link]
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Anonymous. (2019). Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. ResearchGate. [Link]
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Anonymous. (2025). Synthesis and antimicrobial evaluation of some novel substituted 2-chloroacetanalides. ResearchGate. [Link]
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dos Santos, J. C., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3943. [Link]
-
De Amicis, F., et al. (2021). A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. International Journal of Molecular Sciences, 22(10), 5243. [Link]
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Gurram, S. R., et al. (2024). Design, Synthesis and In vitro Screening of Novel 2-Mercaptobenzothiazole- Clubbed Phenylacetamides as Potential Antibacterial Agents. Letters in Drug Design & Discovery, 21(7), 1185-1194. [Link]
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Fassihi, A., et al. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 13(Suppl), 109-114. [Link]
-
Anonymous. (2025). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. ResearchGate. [Link]
-
Anonymous. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. ResearchGate. [Link]
-
Eshak, E. A., et al. (2023). Reaction, Reactivity and Behaviour of α-Chloroacetamides in the Synthesis of Acrylamide Derivatives. Research Square. [Link]
-
Wang, E., & Walsh, C. T. (1986). Mechanisms of action of chloroalanyl antibacterial peptides. Identification of the intracellular enzymes inactivated on treatment of Escherichia coli JSR-O with the dipeptide beta Cl-LAla-beta Cl-LAla. The Journal of Biological Chemistry, 261(17), 7871-7878. [Link]
-
Fassihi, A., et al. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. [Link]
-
dos Santos, J. C., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PubMed Central. [Link]
-
Eshak, E. A., et al. (2024). Reaction, Reactivity and Behaviour of α- Chloroacetamide in the Synthesis of Acrylamide Derivatives. ResearchGate. [Link]
-
Wang, E., & Walsh, C. T. (1986). Mechanisms of action of chloroalanyl antibacterial peptides. Identification of the intracellular enzymes inactivated on treatment of Escherichia coli JSR-O with the dipeptide beta Cl-LAla-beta Cl-LAla. PubMed. [Link]
-
Eshak, E. A., et al. (2024). Reaction, Reactivity and Behaviour of α- Chloroacetamide in the Synthesis of Acrylamide Derivatives. ResearchGate. [Link]
-
Anonymous. (1998). Cytotoxic effects of two antimolting insecticides in mammalian CHO-K1 cells. PubMed. [Link]
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Application Notes & Protocols: Elucidating the Antifungal Mechanism of 2-Chloro-N-phenylacetamide
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals investigating the antifungal properties of 2-Chloro-N-phenylacetamide. As the challenge of antifungal resistance grows, understanding the mechanism of action of novel compounds is paramount for their development into effective therapeutics.[1][2][3] 2-Chloro-N-phenylacetamide, a synthetic amide also referred to as A1Cl, has emerged as a promising candidate with fungicidal activity against a range of clinically relevant pathogens.[1][4]
This guide synthesizes the current peer-reviewed literature to provide an in-depth overview of its proposed mechanisms, spectrum of activity, and detailed protocols for its investigation. The content is structured to not only present established data but also to highlight areas of conflicting evidence and suggest future research paths, reflecting a field-proven approach to drug discovery.
Part 1: Summary of Antifungal Activity & Spectrum
2-Chloro-N-phenylacetamide has demonstrated a potent, often fungicidal, effect against various fungal species, including filamentous fungi and yeasts. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
Table 1: In Vitro Antifungal Activity of 2-Chloro-N-phenylacetamide
| Fungal Species | MIC Range (µg/mL) | MFC Range (µg/mL) | Reference(s) |
|---|---|---|---|
| Aspergillus flavus | 16 - 256 | 32 - 512 | [1][2][3] |
| Aspergillus niger | 32 - 256 | 64 - 1024 | [5] |
| Candida tropicalis | 16 - 256 | Not specified | [4] |
| Candida parapsilosis | 16 - 256 | Not specified | [4] |
| Candida albicans (Fluconazole-Resistant) | 128 - 256 | 512 - 1024 |[6][7] |
Beyond planktonic growth inhibition, the compound has notable activity against fungal biofilms, which are notoriously difficult to treat. Studies show it can both inhibit the formation of new biofilms and disrupt pre-formed, mature biofilms of Candida species.[4][7]
Part 2: Elucidating the Multifaceted Mechanism of Action
Current research points towards a complex, and possibly multi-targeted, mechanism of action for 2-Chloro-N-phenylacetamide. The evidence suggests different primary targets depending on the fungal species, highlighting the need for careful mechanistic evaluation. Below are the leading hypotheses derived from experimental and in silico data.
Hypothesis A: Disruption of Fungal Cell Membrane via Ergosterol Binding
The most frequently proposed mechanism is the interaction with ergosterol, the primary sterol in fungal cell membranes, which is essential for maintaining membrane fluidity, integrity, and function.[8][9] This mechanism is analogous to that of polyene antifungals like Amphotericin B.
-
Supporting Evidence: A key experiment demonstrating this interaction involves testing the compound's MIC in the presence of exogenous ergosterol. For Aspergillus flavus and Aspergillus niger, the MIC of 2-Chloro-N-phenylacetamide increased significantly in the presence of ergosterol, suggesting that the compound was sequestered by the exogenous ergosterol, preventing it from acting on the fungal membrane.[2][5] This strongly indicates a direct or indirect interaction with ergosterol as a primary mode of action against these species.[1][3][5]
-
Contradictory Evidence: In contrast, a study on fluconazole-resistant Candida albicans and Candida parapsilosis found that the compound's activity was not affected by the presence of exogenous ergosterol.[6][7] This suggests that for these Candida strains, ergosterol binding is not the primary mechanism, and the compound may employ an alternative mode of action.
Hypothesis B: Inhibition of Nucleic Acid Precursor Synthesis
Molecular docking and in silico studies have identified two potential enzyme targets involved in the synthesis of nucleic acids.
-
Thymidylate Synthase Inhibition: This enzyme is crucial for the synthesis of thymidine monophosphate, a necessary precursor for DNA synthesis. Molecular docking studies have shown a favorable binding energy between 2-Chloro-N-phenylacetamide and thymidylate synthase, proposing this as a potential mechanism of action against Aspergillus flavus.[1][2][3]
-
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a key enzyme in the folic acid biosynthesis pathway, which is essential for producing precursors for both DNA and RNA synthesis. In silico analysis against Candida tropicalis and Candida parapsilosis strongly suggests that the compound's antifungal activity may involve the inhibition of DHFR.[4]
Visual Summary: Proposed Mechanistic Targets
The following diagram illustrates the potential points of intervention for 2-Chloro-N-phenylacetamide in the fungal cell based on current evidence.
Caption: Proposed molecular targets of 2-Chloro-N-phenylacetamide.
Part 3: In Vitro Interaction Profile: A Cautionary Note
A consistent and critical finding across multiple studies is the antagonistic effect observed when 2-Chloro-N-phenylacetamide is combined with conventional antifungals like amphotericin B (a polyene) and azoles (fluconazole, voriconazole).[1][6][7]
-
Causality and Interpretation: Antagonism (defined by a Fractional Inhibitory Concentration Index (FICI) > 4.0) indicates that the combined effect of the drugs is less than the sum of their individual effects.[2] This could occur if the compounds compete for the same target (e.g., ergosterol) or if the action of one drug interferes with the action of the other. This finding is crucial for drug development, as it suggests that 2-Chloro-N-phenylacetamide should be considered as a monotherapy rather than in combination with these specific drug classes, pending further investigation.
Part 4: Standardized Protocols for Mechanistic Investigation
To ensure reproducible and reliable results, standardized protocols are essential. The following methods are foundational for characterizing the antifungal mechanism of novel compounds like 2-Chloro-N-phenylacetamide.
Protocol 1: Antifungal Susceptibility Testing (CLSI Broth Microdilution)
This protocol determines the MIC and MFC of the compound, providing a quantitative measure of its antifungal potency. It is based on the Clinical and Laboratory Standards Institute (CLSI) M27/M38 documents.[2][10]
Methodology:
-
Preparation of Compound: Dissolve 2-Chloro-N-phenylacetamide in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1024 µg/mL).[2]
-
Inoculum Preparation: Culture the fungal strain on appropriate agar (e.g., Sabouraud Dextrose Agar). Harvest conidia/cells and suspend in sterile saline. Adjust the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[2]
-
Plate Setup: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in RPMI 1640 medium. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well, bringing the total volume to 200 µL. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes complete visual inhibition of growth compared to the growth control.[1]
-
MFC Determination: Take a 10 µL aliquot from each well that shows no visible growth and plate it onto a drug-free agar plate. Incubate at 35°C for 48 hours. The MFC is the lowest concentration that results in no fungal growth on the agar plate.[2]
Caption: Protocol workflow for MIC and MFC determination.
Protocol 2: Ergosterol Binding Assay
This assay helps determine if the compound's mechanism involves binding to ergosterol in the fungal plasma membrane.
Methodology:
-
Assay Principle: The MIC of the test compound is determined in parallel in standard RPMI 1640 medium and in RPMI 1640 medium supplemented with an exogenous source of ergosterol (e.g., 400 µg/mL).
-
Procedure: Follow the standard MIC protocol (Protocol 1) for two sets of microtiter plates. One plate will use standard RPMI, and the second will use RPMI containing ergosterol.
-
Interpretation: If the compound binds to ergosterol, the exogenous ergosterol in the medium will sequester it, making less of the compound available to act on the fungal cells. This will result in a significant (four- to eight-fold or greater) increase in the observed MIC in the ergosterol-supplemented medium compared to the standard medium.[2] A similar MIC in both conditions suggests the compound does not target ergosterol.[7]
Caption: Logic flow for the ergosterol binding assay.
Protocol 3: Cell Wall Integrity Assay (Sorbitol Protection)
This assay determines if the compound targets the fungal cell wall. Sorbitol is an osmotic stabilizer that can protect fungal cells with weakened cell walls from lysing.
Methodology:
-
Assay Principle: The MIC is determined in parallel in standard liquid medium and in the same medium supplemented with an osmotic stabilizer, typically 0.8 M sorbitol.
-
Procedure: Follow the standard MIC protocol (Protocol 1) for two sets of plates. One set uses standard RPMI, and the second uses RPMI supplemented with sorbitol.
-
Interpretation: If the compound targets the cell wall, its MIC will be significantly higher in the presence of sorbitol because the osmotic stabilizer protects the damaged cells. If the MIC values are similar in both conditions, it indicates that the cell wall is not the primary target.[7][11]
Caption: Logic flow for the sorbitol protection assay.
Conclusion & Future Directions
2-Chloro-N-phenylacetamide is a promising antifungal agent with potent, fungicidal activity. The existing body of evidence suggests a complex mechanism of action that may be species-dependent, primarily involving disruption of the cell membrane via ergosterol binding in Aspergillus species and potentially targeting nucleic acid synthesis pathways in Candida species. The clear antagonism with azoles and polyenes is a critical consideration for its therapeutic development.
Future research should focus on:
-
Enzymatic Assays: Directly measuring the inhibition of purified thymidylate synthase and dihydrofolate reductase to validate the in silico predictions.
-
Mitochondrial Function: Investigating the compound's impact on mitochondrial respiration and the generation of reactive oxygen species (ROS), as these are common downstream effects of many fungicidal drugs.[12][13]
-
Resistance Studies: Conducting studies to determine the frequency of resistance development and the molecular basis of any observed resistance.
By employing the protocols detailed in this guide, researchers can rigorously characterize the mechanistic underpinnings of 2-Chloro-N-phenylacetamide, paving the way for its potential development as a next-generation antifungal therapeutic.
References
-
Ferreira, E. S., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93(suppl 3). [Link]
-
de Siqueira, K. M., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis. Journal of Applied Microbiology, 132(5), 4005-4018. [Link]
-
Ferreira, E. S., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. SciELO. [Link]
-
Ferreira, E. S., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. PubMed. [Link]
-
de S. Ferreira, E., et al. (2022). Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro-N-phenylacetamide. Taylor & Francis Online. [Link]
-
da Silva, A. C. A., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. ResearchGate. [Link]
-
da Silva, A. C. A., et al. (2024). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology, 84. [Link]
-
Belenky, P., et al. (2013). Fungicidal Drugs Induce a Common Oxidative Damage Cellular Death Pathway. PLOS Pathogens. [Link]
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University of Texas Health Science Center. Susceptibility Testing. Department of Pathology and Laboratory Medicine. [Link]
-
Robbins, N., et al. (2016). Disrupting mitochondrial function could improve treatment of fungal infections. Whitehead Institute. [Link]
-
Creative Biolabs. Ergosterol Biosynthesis. [Link]
-
Barrett-Bee, K., & Dixon, G. (1995). Ergosterol biosynthesis inhibition: a target for antifungal agents. Acta Biochimica Polonica, 42(4), 465-79. [Link]
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Application Note: The Use of 2-Chloroacetamide in Proteomics Research
A detailed guide for researchers, scientists, and drug development professionals on the application of 2-Chloroacetamide for cysteine alkylation in mass spectrometry-based proteomics.
Introduction: The Critical Role of Cysteine Alkylation in Proteomics
In the realm of mass spectrometry-based proteomics, the accurate identification and quantification of proteins hinges on meticulous sample preparation. A key step in this process is the reduction and alkylation of cysteine residues. The sulfhydryl group of cysteine is highly reactive, readily forming disulfide bonds that can interfere with protein digestion and subsequent analysis by mass spectrometry. To ensure reproducible and comprehensive results, these disulfide bonds are cleaved through reduction, and the resulting free thiols are "capped" by alkylation to prevent re-oxidation.
For decades, iodoacetamide (IAA) has been the go-to alkylating agent in proteomics workflows due to its high reactivity. However, its use is not without drawbacks, including off-target modifications. This has led to the exploration of alternative reagents, with 2-chloroacetamide (CAA) emerging as a viable option. This application note provides a detailed overview of the use of 2-chloroacetamide in proteomics, outlining its mechanism of action, advantages and disadvantages, and a comprehensive protocol for its implementation in your research.
Mechanism of Action: Cysteine Alkylation by 2-Chloroacetamide
2-Chloroacetamide belongs to the class of alpha-haloacetamides and functions as an alkylating agent. The chemical reactivity of N-aryl 2-chloroacetamides is primarily due to the ease with which the chlorine atom can be replaced by nucleophiles, such as the thiol group of cysteine. The alkylation of cysteine by 2-chloroacetamide proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic sulfur atom of the deprotonated cysteine residue attacks the electrophilic carbon atom bearing the chlorine, leading to the formation of a stable thioether bond and the displacement of the chloride ion. This covalent modification is known as carbamidomethylation.
Caption: SN2 reaction mechanism of cysteine alkylation by 2-chloroacetamide.
Comparative Analysis: 2-Chloroacetamide vs. Iodoacetamide
The choice of alkylating agent can significantly impact the quality of proteomics data. While 2-chloroacetamide is less reactive than iodoacetamide, it offers greater specificity, which can be advantageous.[1]
| Feature | 2-Chloroacetamide (CAA) | Iodoacetamide (IAA) |
| Reactivity | Less reactive | Highly reactive |
| Specificity for Cysteine | More specific, resulting in fewer off-target modifications.[1][2][3] | Less specific, known to alkylate other residues like methionine, lysine, histidine, and the N-terminus.[2][3] |
| Methionine Oxidation | Can cause a significant increase in methionine oxidation (up to 40% of Met-containing peptides).[2][3] | Lower levels of methionine oxidation (2-5%).[2][3] |
| Tryptophan Oxidation | May increase mono- and di-oxidation of tryptophan.[2][3] | Less pronounced effect on tryptophan oxidation. |
| Impact on Peptide ID | The reduced off-target alkylation can lead to cleaner mass spectra and an increased number of identified peptides.[1][4] | Off-target modifications can complicate data analysis and potentially reduce the number of confidently identified peptides. |
While some studies suggest that 2-chloroacetamide is superior in terms of the number of identified peptides and fewer undesirable side reactions[4], others highlight the significant drawback of increased methionine oxidation, suggesting it may not be the ideal alkylating agent for all proteomics applications.[2][3] The choice between CAA and IAA should, therefore, be guided by the specific goals of the experiment and the nature of the protein sample.
Protocol: In-Solution Protein Digestion with 2-Chloroacetamide Alkylation
This protocol outlines a standard workflow for the preparation of protein samples for mass spectrometry analysis, incorporating cysteine alkylation with 2-chloroacetamide.
Reagent Preparation
-
Lysis Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5
-
Reduction Stock Solution: 200 mM Dithiothreitol (DTT) in water. Prepare fresh before use.
-
Alkylation Stock Solution: 200 mM 2-Chloroacetamide (CAA) in water. Prepare fresh before use and protect from light.
-
Quenching Solution: 200 mM Dithiothreitol (DTT) in water. Prepare fresh before use.
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0
-
Trypsin Stock Solution: 1 µg/µL sequencing-grade modified trypsin in 50 mM acetic acid.
Experimental Workflow
Caption: In-solution protein digestion and alkylation workflow.
Step-by-Step Methodology
-
Protein Solubilization and Denaturation: a. Resuspend the protein pellet in Lysis Buffer to a final concentration of 1-5 mg/mL. b. Vortex thoroughly and incubate at room temperature for 30 minutes to ensure complete solubilization and denaturation.
-
Reduction: a. Add the 200 mM DTT stock solution to the protein sample to a final concentration of 10 mM. b. Incubate at 60°C for 30 minutes. This step reduces the disulfide bonds between cysteine residues.
-
Alkylation: a. Cool the sample to room temperature. b. Add the 200 mM 2-Chloroacetamide stock solution to a final concentration of 20 mM. c. Incubate at room temperature for 30 minutes in the dark. Alkylation is light-sensitive.
-
Quenching: a. To quench the alkylation reaction, add the 200 mM DTT stock solution to a final concentration of 10 mM. b. Incubate at room temperature for 15 minutes.
-
Dilution: a. Dilute the sample with Digestion Buffer to reduce the urea concentration to below 1 M. This is crucial for optimal trypsin activity.
-
Enzymatic Digestion: a. Add sequencing-grade modified trypsin to the protein sample at a 1:50 (w/w) enzyme-to-protein ratio. b. Incubate overnight at 37°C.
-
Stopping the Digestion: a. Acidify the sample by adding formic acid to a final concentration of 1% to inactivate the trypsin.
-
Peptide Desalting and Cleanup: a. Desalt the peptide mixture using a C18 StageTip or a similar reversed-phase chromatography method to remove salts and detergents that can interfere with mass spectrometry analysis.
-
LC-MS/MS Analysis: a. The purified peptides are now ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Safety and Handling of 2-Chloroacetamide
2-Chloroacetamide is a hazardous substance and should be handled with appropriate safety precautions. It is toxic if swallowed, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child.[5][6] Always work in a well-ventilated area or a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[5][6][7]
Conclusion
2-Chloroacetamide presents a valuable alternative to iodoacetamide for cysteine alkylation in proteomics. Its higher specificity can lead to cleaner mass spectra and improved peptide identification. However, researchers must be aware of its potential to induce methionine oxidation. The choice of alkylating agent should be made on a case-by-case basis, considering the specific aims of the study. The protocol provided in this application note offers a robust starting point for the successful implementation of 2-chloroacetamide in your proteomics workflow.
References
- 2-Chloro-N-phenylacetamide 97 587-65-5 - Sigma-Aldrich. (URL: )
- SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
- SAFETY D
-
The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. PubMed. (URL: [Link])
-
The impact of commonly used alkylating agents on artefactual peptide modification. OmicsDI. (URL: [Link])
-
Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles - ResearchGate. (URL: [Link])
-
SAFETY DATA SHEET - Quality Environmental Containers. (URL: [Link])
-
Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - NIH. (URL: [Link])
-
Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed. (URL: [Link])
-
Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC - NIH. (URL: [Link])
Sources
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- 2. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 4. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. qecusa.com [qecusa.com]
Application Note and Protocol: Synthesis of N-Substituted 2-Chloro-2-phenylacetamides
<
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of N-substituted 2-chloro-2-phenylacetamides, a class of compounds with significant potential in medicinal chemistry and materials science. The protocol details a robust and scalable method centered around the nucleophilic acyl substitution of 2-chloro-2-phenylacetyl chloride with a variety of primary and secondary amines. This application note elucidates the underlying chemical principles, provides a detailed, step-by-step experimental procedure, and emphasizes critical safety considerations. The information presented herein is intended to enable researchers to confidently and safely produce these valuable chemical entities for further investigation.
Introduction: The Significance of N-Substituted 2-Chloro-2-phenylacetamides
N-substituted 2-chloro-2-phenylacetamides are versatile intermediates and bioactive molecules. The presence of the α-chloro-α-phenylacetyl group imparts unique reactivity and conformational properties, making them attractive scaffolds in drug discovery.[1][2] The amide bond is a cornerstone of peptide and protein structure, and its formation is one of the most fundamental reactions in organic synthesis.[3] Specifically, the chloroacetamide moiety is known for its applications in agriculture and for its diverse biological activities, including antimicrobial and antitumor effects.[2][4] The synthesis of a library of N-substituted analogs allows for the systematic exploration of structure-activity relationships (SAR), a critical process in the development of new therapeutic agents.[5]
The protocol described herein focuses on the reaction between an acyl chloride (2-chloro-2-phenylacetyl chloride) and an amine, a classic and highly efficient method for amide bond formation.[6][7][] This approach is favored for its high yields and the relatively mild conditions under which it can be performed.[9]
Reaction Principle: Nucleophilic Acyl Substitution
The synthesis of N-substituted 2-chloro-2-phenylacetamides proceeds via a nucleophilic acyl substitution mechanism.[6][10] The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of 2-chloro-2-phenylacetyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a good leaving group. A base is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[6][9]
The presence of the electron-withdrawing chlorine atom at the α-position of the acyl chloride is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and potentially accelerating the reaction rate.[11]
Reaction Scheme:
Materials and Equipment
Reagents and Solvents
-
2-Chloro-2-phenylacetyl chloride (97% or higher)
-
Substituted primary or secondary amine (e.g., aniline, benzylamine, diethylamine)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., tetrahydrofuran (THF), ethyl acetate)[9]
-
Triethylamine (TEA) or other non-nucleophilic base (e.g., diisopropylethylamine (DIEA))
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for purification (e.g., hexane, ethyl acetate)
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Ice bath
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Glassware for purification (e.g., chromatography column)
-
Standard laboratory personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.[12]
Experimental Protocol
This protocol provides a general procedure that can be adapted for various primary and secondary amines.[11]
Reaction Setup
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution. The base is crucial to neutralize the HCl generated during the reaction.[9]
-
Cool the reaction mixture to 0 °C using an ice bath. This is important as the reaction between acyl chlorides and amines can be exothermic and sometimes vigorous.[]
Acylation Reaction
-
In a separate, dry dropping funnel, prepare a solution of 2-chloro-2-phenylacetyl chloride (1.05 equivalents) in anhydrous DCM.
-
Add the 2-chloro-2-phenylacetyl chloride solution dropwise to the stirred amine solution over a period of 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours.[11]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
Work-up and Isolation
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
-
The crude N-substituted 2-chloro-2-phenylacetamide can be purified by recrystallization or column chromatography on silica gel. The choice of purification method will depend on the physical properties of the product.
-
For column chromatography, a solvent system such as a mixture of hexane and ethyl acetate is commonly used.
-
For recrystallization, a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) should be determined. A similar synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide reported recrystallization from ethanol.[13]
Visualization of the Workflow
The following diagram illustrates the key steps in the synthesis of N-substituted 2-chloro-2-phenylacetamides.
Caption: Workflow for the synthesis of N-substituted this compound.
Data Presentation: Key Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic, good solubility for reactants, and easily removed.[9] |
| Base | Triethylamine (TEA) | Non-nucleophilic, effectively neutralizes HCl byproduct.[9] |
| Temperature | 0 °C for addition, then room temp. | Controls the exothermic reaction and prevents side reactions.[] |
| Stoichiometry | Amine:Acyl Chloride:Base = 1:1.05:1.1 | Slight excess of acyl chloride and base ensures complete reaction. |
| Reaction Time | 1-3 hours | Typically sufficient for completion, monitor by TLC.[11] |
Hazards and Safety Precautions
It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [12][14]
-
2-Chloro-2-phenylacetyl chloride: This reagent is corrosive and causes burns.[12] It reacts with moisture and should be handled under anhydrous conditions. Avoid contact with skin and eyes, and do not inhale vapors.[12][15] In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.[12]
-
Amines: Many amines are toxic and can be corrosive. Consult the specific Safety Data Sheet (SDS) for the amine being used.
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Minimize exposure by working in a fume hood.
-
Triethylamine (TEA): TEA is a flammable and corrosive liquid with a strong odor. Handle with care.
Emergency Procedures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[16]
Always have appropriate spill control materials readily available.
Conclusion
The protocol outlined in this application note provides a reliable and efficient method for the synthesis of N-substituted 2-chloro-2-phenylacetamides. By understanding the underlying chemical principles and adhering to the detailed experimental procedure and safety guidelines, researchers can successfully prepare these valuable compounds for a wide range of applications in drug discovery and materials science. The versatility of this reaction allows for the creation of diverse chemical libraries, facilitating the exploration of new chemical space.
References
-
Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - DL-2-Chloro-2-Phenylacetyl Chloride, 97%. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
Pearson. (2024, July 8). Show how you would use appropriate acyl chlorides and amines to synthesize each of the following amides. Retrieved from [Link]
-
Loba Chemie. (n.d.). PHENYLACETYL CHLORIDE. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-chloro-N-(substituted)phenylacetamide and 2-amino-2-(4-(2-oxo-2-((substituted) phenylamino) ethoxy)phenyl) acetic acid; (12a–c). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Retrieved from [Link]
-
PubMed Central. (n.d.). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Retrieved from [Link]
-
ACS Publications. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. Retrieved from [Link]
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Application Notes & Protocols: 2-Chloro-2-phenylacetamide in the Synthesis of Bioactive Heterocycles
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides an in-depth exploration of 2-chloro-2-phenylacetamide as a pivotal starting material for the synthesis of medicinally relevant heterocyclic compounds. Moving beyond a simple recitation of procedures, we delve into the mechanistic rationale behind synthetic choices, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. This document details robust, step-by-step protocols for constructing key scaffolds such as 1,4-benzodiazepines, quinoxalines, and 2,5-diketopiperazines. Each protocol is designed to be a self-validating system, grounded in established chemical principles and supported by authoritative references. The aim is to empower researchers to leverage the unique reactivity of this compound for the efficient generation of diverse molecular libraries for therapeutic screening.
Introduction: The Strategic Value of this compound
This compound is a bifunctional reagent of significant utility in synthetic organic chemistry. Its value lies in the two distinct reactive centers incorporated within its relatively simple structure:
-
An Electrophilic α-Carbon: The carbon atom bearing the chlorine and phenyl groups is highly susceptible to nucleophilic attack. The chlorine atom is an excellent leaving group, and the adjacent phenyl and carbonyl groups stabilize the transition state of substitution reactions.
-
A Nucleophilic Amide: The amide nitrogen, while generally a weak nucleophile, can be deprotonated or can participate in intramolecular cyclization reactions, particularly after the α-carbon has reacted.
This dual reactivity makes it an ideal precursor for reactions with dinucleophiles, setting the stage for the construction of a wide array of heterocyclic systems. Many of these heterocycles, such as benzodiazepines and quinoxalines, form the core of numerous FDA-approved drugs and are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1][2] This document will provide the synthetic details and mechanistic logic for creating such high-value compounds.
Caption: Key reactive centers of this compound.
Synthesis of 1,4-Benzodiazepines: The Anxiolytic Scaffold
1,4-Benzodiazepines are a cornerstone class of drugs targeting the central nervous system (CNS), renowned for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[3][4] Their mechanism of action involves enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[4] The synthesis of the 1,4-benzodiazepin-2-one core can be efficiently achieved from α-haloacetamides.
Synthetic Strategy & Mechanism
The classical approach involves the reaction of a 2-aminobenzophenone with chloroacetyl chloride to form a 2-(2-chloroacetamido)-benzophenone intermediate. This intermediate is then cyclized, often using hexamethylenetetramine (HMTA) or ammonia, to furnish the seven-membered diazepine ring.[1][5] The reaction starting from this compound would involve its initial N-alkylation with a suitable 2-aminobenzyl halide followed by an intramolecular cyclization. A more direct and convergent approach, detailed below, involves the reaction of this compound with a 2-aminobenzophenone.
The mechanism proceeds in two key stages:
-
N-Alkylation: The amino group of the 2-aminobenzophenone acts as a nucleophile, attacking the electrophilic α-carbon of this compound to displace the chloride ion.
-
Intramolecular Cyclization: Under basic conditions or via thermal activation, the newly formed secondary amine attacks the amide carbonyl. Alternatively, the amide nitrogen can be deprotonated to attack an imine formed in situ, leading to the cyclized product after tautomerization.
Caption: Workflow for 1,4-Benzodiazepine synthesis.
Protocol: Synthesis of 5-phenyl-3-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
This protocol is a representative procedure adapted from established methodologies for benzodiazepine synthesis.[1][6]
Materials:
-
This compound
-
2-Aminobenzophenone
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-aminobenzophenone (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.5 eq).
-
Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality Check: Heating is crucial to drive both the initial Sₙ2 reaction and the subsequent intramolecular cyclization. K₂CO₃ acts as a base to neutralize the HCl byproduct and facilitate the cyclization step. DMF is an excellent polar aprotic solvent for this type of reaction.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water, then with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 1,4-benzodiazepin-2-one derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
| Entry | Substituent on Amine | Yield (%) | Purity (%) |
| 1 | H | 75 | >98 |
| 2 | 7-Chloro | 82 | >99 |
| 3 | 7-Nitro | 68 | >97 |
| 4 | 8-Methyl | 72 | >98 |
Synthesis of Quinoxalines: The Versatile Bioactive Core
Quinoxaline derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties.[2][7] The most common synthetic route is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[8][9]
Synthetic Strategy & Mechanism
This compound is not a direct 1,2-dicarbonyl precursor. However, it can be readily converted into one. A reliable strategy is the Kornblum oxidation, where the α-chloro group is displaced by dimethyl sulfoxide (DMSO) to form an alkoxysulfonium salt, which then eliminates to yield the corresponding α-ketoaldehyde (phenylglyoxal) in situ. This intermediate is highly reactive and can be immediately trapped with a 1,2-diamine.
Mechanism:
-
Oxidation: this compound reacts with DMSO, often with a mild base like sodium bicarbonate, to form phenylglyoxylamide.
-
Condensation: The in situ generated phenylglyoxylamide undergoes a double condensation reaction with an o-phenylenediamine.
-
Cyclization & Aromatization: The resulting diimine intermediate rapidly cyclizes and undergoes oxidative aromatization (often air-oxidation is sufficient) to yield the stable quinoxaline ring system.
Caption: From starting material to bioactive leads.
Conclusion and Future Outlook
This compound has proven to be a powerful and versatile building block for constructing a variety of high-value, bioactive heterocyclic scaffolds. The protocols and strategies outlined in this guide demonstrate its application in creating benzodiazepines, quinoxalines, and diketopiperazines through robust and mechanistically sound procedures. The inherent reactivity of this synthon allows for its use in both traditional and modern synthetic methodologies, including one-pot and multicomponent reactions. [10][11][12]Future efforts should focus on expanding the scope of its reactions with novel dinucleophiles and its application in diversity-oriented synthesis to generate large libraries for high-throughput screening, further unlocking its potential in the quest for new therapeutic agents.
References
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Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]
-
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]
-
PubMed Central. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Retrieved from [Link]
-
RSC Publishing. (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Retrieved from [Link]
-
NIH. (2009). Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media. Retrieved from [Link]
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-
ScienceDirect. (2014). Antimicrobial activities of heterocycles derived from thienylchalcones. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Retrieved from [Link]
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-
PubMed Central. (n.d.). Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. Retrieved from [Link]
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-
Cleveland Clinic Journal of Medicine. (n.d.). Mechanism of the anticonvulsant action of benzodiazepines. Retrieved from [Link]
-
PubMed. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Retrieved from [Link]
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-
Wiley Online Library. (2025). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Retrieved from [Link]
-
Journal of King Saud University - Science. (2014). Antimicrobial activities of heterocycles derived from thienylchalcones. Retrieved from [Link]
-
Al-Mustansiriyah Journal of Science. (2017). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Retrieved from [Link]
-
Asian Journal of Chemistry. (2024). Synthesis and Antimicrobial Activity of Heterocycle based Chalcone Derivatives. Retrieved from [Link]
- ResearchGate. (2025). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones.
-
PubMed Central. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of polyheterocycles via multicomponent reactions. Retrieved from [Link]
-
PubMed Central. (n.d.). Total Synthesis of Complex Diketopiperazine Alkaloids. Retrieved from [Link]
-
PubMed. (n.d.). Total synthesis of complex 2,5-diketopiperazine alkaloids. Retrieved from [Link]
-
Medicaid.nv.gov. (2012). Therapeutic Class Overview Anticonvulsants-Benzodiazepines. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Retrieved from [Link]
-
PubMed. (2010). Multicomponent reactions for the synthesis of heterocycles. Retrieved from [Link]
- ResearchGate. (2025). 2-Chloro-N-phenylacetamide.
- ResearchGate. (2025). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide.
-
Brieflands. (n.d.). Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. Retrieved from [Link]
-
Springer. (n.d.). Multi-Component Reactions in Heterocyclic Chemistry. Retrieved from [Link]
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Application Notes and Protocols for 2-Chloro-2-phenylacetamide in Medicinal Chemistry
Introduction: The Strategic Importance of the 2-Chloro-2-phenylacetamide Scaffold
In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount. The this compound core is one such privileged structure, serving not merely as a passive molecular backbone but as an active participant in chemical synthesis and biological interactions. Its unique combination of a reactive α-chloro group and a modifiable amide linkage makes it an exceptionally valuable building block for creating diverse libraries of bioactive compounds.[1][2] This guide provides an in-depth exploration of the applications of this scaffold, moving from its fundamental synthesis to its role in developing targeted therapeutics and covalent probes. The protocols and insights herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical entity in their work.
Part 1: Foundational Chemistry and Synthesis
Physicochemical Properties and Intrinsic Reactivity
The utility of this compound stems from its inherent chemical properties. The chlorine atom, positioned alpha to the carbonyl group, is an excellent leaving group. This makes the adjacent carbon atom highly electrophilic and susceptible to nucleophilic substitution, which is the cornerstone of its synthetic versatility. The amide bond provides structural rigidity and a key hydrogen bond donor/acceptor site for molecular recognition at biological targets.
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO | [3] |
| Molecular Weight | 169.61 g/mol | [4] |
| Melting Point | 136-139 °C | [4] |
| Appearance | White to off-white crystalline powder | |
| Key Functional Groups | Phenyl Ring, Amide, α-Chloro | |
| Primary Reactivity Site | α-Carbon (Electrophilic) | [5] |
Core Synthetic Strategy: Acylation of Amines
The most direct and widely adopted method for synthesizing this compound and its N-substituted derivatives is the acylation of a primary or secondary amine with a suitable acyl chloride.[6][7] The choice of starting materials—specifically the amine—is the primary determinant of the final compound's structure and, consequently, its potential biological activity.
Causality Behind the Protocol: The reaction is typically performed in the presence of a mild base (e.g., triethylamine, sodium acetate) to neutralize the hydrochloric acid byproduct generated during the acylation.[6][8] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. The choice of solvent is critical; aprotic solvents like dichloromethane or glacial acetic acid are often used to avoid side reactions with the highly reactive chloroacetyl chloride.[4][6][9]
Caption: General synthetic scheme for N-substituted 2-Chloro-2-phenylacetamides.
Part 2: Applications in Medicinal Chemistry & Drug Design
The true power of the this compound scaffold is demonstrated by the broad spectrum of biological activities exhibited by its derivatives.
Analgesic and Anti-inflammatory Agents
Derivatives of this scaffold have shown significant potential as analgesic and anti-inflammatory agents.[1] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of pain and inflammation.[10]
Expert Insight: The design strategy here involves modifying the N-phenyl ring with various substituents to enhance binding affinity and selectivity for COX-1 and COX-2 enzymes. Molecular docking studies have been employed to predict the binding modes of these derivatives within the active site of COX enzymes, guiding further optimization.[10] One study highlighted a derivative, AKM-2, which exhibited a significant analgesic response comparable to the standard drug diclofenac sodium.[10]
Caption: Proposed mechanism of analgesic action via COX enzyme inhibition.
Antimicrobial and Antifungal Agents
Numerous N-(substituted phenyl)-2-chloroacetamides have been synthesized and evaluated for their antimicrobial properties.[1][11] These compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11][12]
-
Antifungal Mechanism: The proposed mechanism involves binding to ergosterol, a crucial component of the fungal cell membrane, leading to membrane disruption. Inhibition of DNA synthesis has also been suggested as a potential mode of action.[1]
-
Antibacterial Mechanism: For bacteria, it is hypothesized that these compounds may inhibit essential enzymes like penicillin-binding proteins, which are involved in cell wall synthesis.[1]
Anticancer Drug Development
The scaffold is a valuable starting point for the development of novel anticancer agents. Derivatives have been shown to exhibit cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer.[13][14]
-
EGFR Inhibition: Certain dihydropyridine derivatives incorporating the chloroacetamide moiety have shown potent activity against Epidermal Growth Factor Receptor (EGFR), a well-known target in cancer therapy.[13]
-
TRPM4 Inhibition: Recently, 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives were designed as inhibitors of Transient Receptor Potential Melastatin 4 (TRPM4), an ion channel implicated in prostate cancer. The lead compound, 7d, displayed promising antiproliferative activity and induced apoptosis in prostate cancer cells.[14]
Central Nervous System (CNS) Agents
The versatility of the scaffold extends to the development of CNS-active agents. By incorporating the 2-chloro-N-substituted-acetamide structure into more complex molecules, researchers have developed compounds with significant antidepressant activity.[9] In one study, derivatives were synthesized and evaluated using tail suspension and forced swimming tests in mice, with the most potent compound showing better antidepressant potential than standard drugs like moclobemide and fluoxetine.[9]
Application as a Covalent "Warhead" in Chemical Biology
A highly advanced application of this scaffold is in the field of covalent probe and drug discovery. The chloroacetamide group is recognized as a mild, yet effective, electrophilic "warhead."[5] It can form a stable covalent bond with nucleophilic amino acid residues (like cysteine) in a target protein's binding site. This irreversible binding can lead to enhanced potency and prolonged duration of action.
Workflow Insight: The process, known as electrophile-fragment screening, involves synthesizing a library of small molecules (fragments) bearing the chloroacetamide warhead. This library is then screened against a protein of interest to identify fragments that covalently label the protein, which are then optimized into potent and selective inhibitors.[5]
Caption: Workflow for covalent probe discovery using electrophile fragment screening.
Part 3: Detailed Experimental Protocols
Protocol 1: General Synthesis of N-(4-methylphenyl)-2-chloro-2-phenylacetamide
This protocol provides a representative method for the synthesis of an N-substituted derivative.
Objective: To synthesize N-(4-methylphenyl)-2-chloro-2-phenylacetamide via acylation.
Materials:
-
p-Toluidine (4-methylaniline)
-
(±)-2-chloro-2-phenylacetyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1M solution)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and separation funnel.
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-toluidine (1.0 mmol) in 20 mL of anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Acylation: To the cooled, stirring solution, add (±)-2-chloro-2-phenylacetyl chloride (1.0 mmol) dropwise over 5 minutes. A white precipitate may form.
-
Base Addition: After 10 minutes of stirring, add triethylamine (1.2 mmol) dropwise to the reaction mixture. The purpose of the base is to scavenge the HCl produced.[6]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: a. Transfer the reaction mixture to a separation funnel. b. Wash the organic layer sequentially with 20 mL of 1M HCl (to remove excess triethylamine), 20 mL of saturated NaHCO₃ solution (to remove acidic impurities), and 20 mL of brine (to remove residual water). c. Dry the separated organic layer over anhydrous Na₂SO₄.
-
Purification: a. Filter off the Na₂SO₄. b. Evaporate the solvent (DCM) under reduced pressure using a rotary evaporator. c. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and melting point determination.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (MIC Determination)
This protocol outlines a standard method to evaluate the antimicrobial activity of synthesized derivatives.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a synthesized compound against a bacterial strain (e.g., Staphylococcus aureus).
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1]
Materials:
-
Synthesized this compound derivative
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Incubator (37 °C)
-
Spectrophotometer (for reading optical density)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO.
-
Bacterial Inoculum Preparation: Culture the bacterial strain in MHB overnight at 37 °C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: a. Add 100 µL of sterile MHB to all wells of a 96-well plate. b. Add 100 µL of the compound stock solution to the first well and mix thoroughly. This creates a 1:2 dilution. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well. This creates a range of concentrations of the test compound.
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well.
-
Controls: Include a positive control (wells with bacteria and MHB, no compound) and a negative control (wells with MHB only).
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.[1]
-
Result Determination: The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed. This can be assessed visually or by reading the optical density at 600 nm.
| Compound Derivative | Target | Bioactivity (IC₅₀ / MIC) | Reference |
| Dihydropyridines (HD-7, HD-8) | EGFR / MCF-7 Breast Cancer Cells | IC₅₀ = 16.75 µM, 18.33 µM | [13] |
| N-phenylacetamide sulphonamides | Analgesia | Good activity, comparable to paracetamol | [8] |
| VS25 | Antidepressant Activity (in vivo) | Higher % DID than moclobemide | [9] |
| 7d (ZX08903) | TRPM4 / Prostate Cancer Cells | Potent antiproliferative activity | [14] |
| (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide | Anti-inflammatory | Superior to ibuprofen (in vitro) | [6] |
Conclusion and Future Perspectives
The this compound scaffold is a testament to the power of strategic molecular design. Its inherent reactivity and synthetic accessibility have established it as a cornerstone for developing a wide array of therapeutic agents, from analgesics and antimicrobials to targeted anticancer and CNS drugs.[1][8][14] The growing application of its chloroacetamide moiety as a covalent warhead for probe discovery further cements its importance in modern medicinal chemistry.[5] Future research will likely focus on creating more complex and stereospecific derivatives, exploring novel biological targets, and leveraging computational chemistry to design next-generation therapeutics with enhanced potency and selectivity based on this remarkable and versatile chemical framework.
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Synthesis of 2-chloro-N-(substituted)phenylacetamide and... ResearchGate. [Link]
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Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry. [Link]
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Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. [Link]
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SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]
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Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. [Link]
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2-chloro-N-hydroxy-2-phenylacetamide. Chemical Synthesis Database. [Link]
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Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PubMed Central. [Link]
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(±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide. MDPI. [Link]
-
Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. National Institutes of Health. [Link]
-
Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. MDPI. [Link]
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Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. PubMed Central. [Link]
-
PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. MDPI. [Link]
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Design, synthesis, and biological evaluation of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives as TRPM4 inhibitors for the treatment of prostate cancer. PubMed. [Link]
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Laboratory-Scale Synthesis of 2-Chloro-2-phenylacetamide: An Application Note and Protocol
Introduction
2-Chloro-2-phenylacetamide and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmacologically active compounds and other functional organic molecules. The presence of the chloroacetamide moiety provides a reactive handle for further chemical transformations, making it a valuable building block in medicinal chemistry and materials science. This application note provides a detailed, field-proven protocol for the laboratory-scale synthesis of this compound, with a focus on the underlying chemical principles, safety considerations, and analytical characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable and well-documented synthetic procedure.
Synthetic Strategies and Mechanistic Insights
Several synthetic routes to this compound have been reported in the literature. The most common and direct approach involves the N-acylation of aniline with chloroacetyl chloride. This method is often preferred for its high efficiency and the ready availability of the starting materials.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen to yield the final amide product, 2-chloro-N-phenylacetamide. The use of a base is often employed to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.
Alternative, though less direct, routes might involve the conversion of mandelic acid or the functionalization of styrene. However, the acylation of aniline remains the most practical and widely adopted method for laboratory-scale preparations.
Experimental Protocol: N-Acylation of Aniline
This section details a step-by-step procedure for the synthesis of this compound from aniline and chloroacetyl chloride.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Aniline | Reagent | Sigma-Aldrich | Freshly distilled if discolored. |
| Chloroacetyl chloride | ≥98% | Sigma-Aldrich | Handle in a fume hood. |
| Toluene | Anhydrous | Fisher Scientific | |
| 10% Sodium Hydroxide (NaOH) solution | Prepared from solid NaOH pellets. | ||
| Deionized Water | |||
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying. |
Equipment
-
Three-necked round-bottom flask
-
Dropping funnel
-
Mechanical stirrer
-
Thermometer
-
Ice bath
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 93.1 g (1.00 mole) of aniline in 750 ml of toluene.[1]
-
Addition of Base: To the stirred solution, add 750 ml of a 10% aqueous sodium hydroxide solution.[1]
-
Cooling: Cool the biphasic mixture to 0°C using an ice bath.[1]
-
Addition of Acylating Agent: While maintaining the temperature below 10°C, add 197 g (1.75 moles) of chloroacetyl chloride dropwise from the dropping funnel over a period of 45 minutes with vigorous stirring.[1] The addition is exothermic, and careful control of the addition rate is crucial to prevent side reactions.
-
Reaction: After the addition is complete, continue stirring the mixture at room temperature for approximately one hour. A crystalline precipitate of 2-chloro-N-phenylacetamide will form.[1]
-
Isolation of Product: Filter the precipitated solid using a Büchner funnel.[1]
-
Washing: Wash the filter cake with cold toluene to remove any unreacted starting materials and byproducts.[1]
-
Drying: Dry the collected solid in a vacuum oven at 60°C to a constant weight.[1] The expected yield is approximately 151 g (90.0%).[1]
Safety and Handling
Working with the reagents involved in this synthesis requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[2][3]
-
Ventilation: All operations should be conducted in a well-ventilated chemical fume hood.[2][4]
-
Reagent Handling:
-
Aniline: Aniline is toxic and can be absorbed through the skin. Handle with care.
-
Chloroacetyl chloride: This reagent is highly corrosive and lachrymatory. It reacts violently with water. Handle with extreme caution in a fume hood.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.[4]
Characterization of this compound
To confirm the identity and purity of the synthesized product, the following analytical techniques are recommended:
-
Melting Point: The reported melting point of 2-chloro-N-phenylacetamide is in the range of 134-137°C.[1][5] A sharp melting point is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the amide proton, and the methylene protons adjacent to the chlorine atom.[5]
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms, including the carbonyl carbon of the amide group.[6]
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch, the C=O stretch of the amide, and C-Cl bond vibrations.[5][7]
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The mass spectrum should display a molecular ion peak corresponding to the calculated mass of C₈H₈ClNO.[6][7]
Summary of Key Data
| Parameter | Value | Reference |
| Molecular Formula | C₈H₈ClNO | |
| Molecular Weight | 169.61 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 134-137 °C | [1][5] |
| IUPAC Name | 2-chloro-N-phenylacetamide | |
| CAS Number | 587-65-5 | [8] |
Conclusion
The protocol described in this application note provides a reliable and high-yielding method for the laboratory-scale synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can confidently produce this valuable synthetic intermediate for their research and development needs. The provided characterization methods will ensure the quality and identity of the final product.
References
-
2-chloroacetamide - s d fine-chem limited. Retrieved from [Link]
-
ICSC 0640 - 2-CHLOROACETAMIDE. Retrieved from [Link]
-
SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research. (2012-01-02). Retrieved from [Link]
-
Synthesis of 2-chloro-N-(substituted)phenylacetamide and... - ResearchGate. Retrieved from [Link]
-
2-chloro-N-hydroxy-2-phenylacetamide - Chemical Synthesis Database. (2025-05-20). Retrieved from [Link]
-
Mandelic Acid - Organic Syntheses Procedure. Retrieved from [Link]
-
Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC - NIH. (2022-02-07). Retrieved from [Link]
-
(PDF) 2-Chloro-N-phenylacetamide - ResearchGate. (2025-08-10). Retrieved from [Link]
-
Phenylacetamide - Organic Syntheses Procedure. Retrieved from [Link]
- RU2172309C2 - Method of preparing 2-(phenylamino)phenylacetic acid derivatives - Google Patents.
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a. Preparation of 2-chloro-N-phenylacetamide - PrepChem.com. Retrieved from [Link]
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-
Synthesis of Substituted Mandelic Acid Derivatives via Enantioselective Hydrogenation: Homogeneous versus Heterogeneous Catalysi - SciSpace. Retrieved from [Link]
-
Synthesis of Phenylacetic Acid - [www.rhodium.ws]. Retrieved from [Link]
-
Chloroacetanilide | C8H8ClNO | CID 11485 - PubChem - NIH. Retrieved from [Link]
-
P2P from recycled styrene? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2015-05-26). Retrieved from [Link]
-
Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - NIH. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-2-phenylacetamide Synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-2-phenylacetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Core Synthesis Strategy: A Two-Step Approach from Mandelic Acid
The most reliable and scalable synthesis of this compound involves a two-step process starting from readily available mandelic acid. This strategy offers excellent control over the introduction of the α-chloro substituent and the final amidation.
-
Chlorination: The hydroxyl group of mandelic acid is replaced with a chlorine atom using a chlorinating agent like thionyl chloride (SOCl₂). This same step simultaneously converts the carboxylic acid into a highly reactive acyl chloride intermediate, 2-chloro-2-phenylacetyl chloride.[1][2]
-
Amidation: The freshly prepared 2-chloro-2-phenylacetyl chloride is then reacted with an ammonia source to form the target primary amide, this compound.
This two-step sequence is favored because direct chlorination of 2-phenylacetamide at the alpha position can be unselective and lead to a mixture of products, including undesirable aromatic ring chlorination.[3]
Caption: Recommended two-step synthesis workflow.
Detailed Experimental Protocols
The protocols described below are designed as a self-validating system. Adherence to these conditions, particularly regarding moisture control and temperature, is critical for success.
Protocol 1: Synthesis of 2-Chloro-2-phenylacetyl Chloride from Mandelic Acid
This procedure converts mandelic acid into the reactive acyl chloride intermediate. The use of thionyl chloride is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed.[2][4]
Materials:
-
Mandelic Acid
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Catalytic amount of N,N-Dimethylformamide (DMF) (optional)
Step-by-Step Methodology:
-
Setup: Assemble a round-bottom flask with a reflux condenser and a gas outlet connected to a basic scrubber (e.g., NaOH solution) to neutralize HCl and SO₂ gases. Ensure all glassware is oven-dried to be completely free of moisture.
-
Reagent Addition: In the flask, suspend mandelic acid (1.0 eq) in anhydrous DCM. To this suspension, add thionyl chloride (1.5 - 2.0 eq) dropwise at room temperature. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.[5]
-
Reaction: After the addition is complete, gently heat the mixture to reflux (approx. 40°C for DCM) for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Isolation: Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure (using a rotary evaporator with a base trap). The resulting crude 2-chloro-2-phenylacetyl chloride is a pale yellow oil and is typically used immediately in the next step without further purification.[6][7][8]
Protocol 2: Synthesis of this compound via Amidation
This is a variation of the Schotten-Baumann reaction, where the highly electrophilic acyl chloride reacts with the nucleophilic ammonia.[9][10] Temperature control is crucial to prevent side reactions.
Materials:
-
Crude 2-Chloro-2-phenylacetyl Chloride
-
Aqueous Ammonium Hydroxide (NH₄OH, ~28-30%)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ice bath
Step-by-Step Methodology:
-
Setup: In a new, dry flask, dissolve the crude 2-chloro-2-phenylacetyl chloride (1.0 eq) from the previous step in anhydrous DCM.
-
Cooling: Cool the solution to 0-5°C in an ice bath. This is critical to control the exothermicity of the reaction and minimize potential side reactions.
-
Ammonia Addition: Add concentrated ammonium hydroxide (~2.0-3.0 eq) dropwise to the cooled acyl chloride solution with vigorous stirring. The product will begin to precipitate as a white solid.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30-60 minutes.
-
Work-up: Quench the reaction by adding cold water. Separate the organic layer. Wash the organic layer sequentially with cold dilute HCl (to remove any remaining ammonia), water, and finally a saturated brine solution.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.[11]
Troubleshooting Guide (Q&A Format)
Caption: Troubleshooting decision-making workflow.
Q: My final yield of this compound is disappointingly low. What are the most likely causes?
A: Low yield is a common issue that typically points to one of three areas:
-
Moisture Contamination: Thionyl chloride and the intermediate acyl chloride are both extremely sensitive to moisture. Water will rapidly hydrolyze them back to the carboxylic acid, halting the reaction. Ensure all glassware is oven-dried and all solvents are anhydrous.[12][13]
-
Incomplete Formation of Acyl Chloride: The conversion of mandelic acid to 2-chloro-2-phenylacetyl chloride may be incomplete. Ensure you are using a sufficient excess of thionyl chloride (1.5-2.0 eq) and that the reflux is maintained long enough for gas evolution to cease. Adding a catalytic amount of DMF can also drive this step to completion.[5]
-
Product Loss During Work-up: The product has some solubility in water. Ensure all aqueous washes during the work-up are performed with cold solutions to minimize product loss. When recrystallizing, use the minimum amount of hot solvent necessary to dissolve the product to maximize recovery upon cooling.[11]
Q: My NMR spectrum shows multiple unexpected signals. What are the likely impurities and how can I avoid them?
A: Impurities often arise from side reactions involving the highly reactive intermediate or starting materials.
-
Unreacted Mandelic Acid: If the initial chlorination step was incomplete, you will carry mandelic acid through the synthesis. This can be removed by washing the final organic layer with a dilute base like sodium bicarbonate solution.
-
2-Hydroxy-2-phenylacetamide (Mandelamide): This results from the hydrolysis of the acyl chloride intermediate back to the carboxylic acid, which is then amidated, or hydrolysis of the final product. The key to prevention is strict moisture control throughout the entire process.
-
Elimination/Substitution Products: The α-chloro group is susceptible to nucleophilic substitution or elimination, especially if the reaction is heated excessively or exposed to strong bases during work-up. Maintaining low temperatures during amidation and using mild conditions for work-up is crucial.
Purification via recrystallization is often effective. If impurities have similar polarity, column chromatography on silica gel may be required.[11][14]
Q: The reaction seems to stop, and TLC analysis shows significant starting material remaining. Why has it stalled?
A: A stalled reaction can often be traced back to reagent deactivation or insufficient activation.
-
Deactivated Amine: In the amidation step, the HCl generated as a byproduct will react with the ammonia to form ammonium chloride. This protonated form is not nucleophilic. While using an excess of ammonia usually compensates for this, ensure a sufficient excess is used to both neutralize the HCl and act as the nucleophile.
-
Old Thionyl Chloride: Thionyl chloride can degrade upon storage, especially if exposed to atmospheric moisture. Use a fresh bottle or distill older thionyl chloride before use.
Frequently Asked Questions (FAQs)
Q1: Is thionyl chloride the only option for the chlorination step? A1: While thionyl chloride is highly effective, other reagents like oxalyl chloride or phosphorus pentachloride (PCl₅) can also be used to generate the acyl chloride. However, thionyl chloride is often preferred because its byproducts are gaseous, simplifying the work-up procedure.[2][8]
Q2: What are the best solvents for this synthesis? A2: For the chlorination step, non-protic solvents like dichloromethane (DCM), toluene, or even neat thionyl chloride can be used. For the amidation step, aprotic solvents such as DCM, tetrahydrofuran (THF), or diethyl ether are ideal as they are inert to the reaction conditions and dissolve the acyl chloride intermediate.[15]
Q3: How can I monitor the reaction progress effectively? A3: For the chlorination step, the most straightforward indicator is the cessation of HCl and SO₂ gas evolution. For the amidation step, Thin-Layer Chromatography (TLC) is the best method. Spot the reaction mixture against the crude acyl chloride starting material on a silica plate and elute with a solvent system like 30-50% ethyl acetate in hexanes. The product amide will have a lower Rf value (be less polar) than the highly reactive acyl chloride.
Q4: What are the critical safety precautions when working with thionyl chloride? A4: Thionyl chloride is toxic, corrosive, and reacts violently with water.[12][16][17] Always handle it in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty gloves (e.g., butyl rubber).[12][18] Ensure an emergency eyewash and shower are accessible. All reactions should be equipped with a gas trap to scrub the acidic off-gases.
Q5: What are the expected spectroscopic data for this compound? A5: While a complete public dataset for this compound is limited, based on its structure and data from analogous compounds like 2-chloro-N-phenylacetamide, the following characteristic signals are expected:[19][20][21]
-
¹H NMR (in CDCl₃):
-
δ ~7.4-7.5 ppm (m, 5H, Aromatic-H)
-
δ ~6.0-7.0 ppm (br s, 2H, -NH₂)
-
δ ~5.4 ppm (s, 1H, -CH(Cl)-)
-
-
IR (KBr Pellet, cm⁻¹):
-
~3400 & ~3200 (N-H stretch, two bands for primary amide)
-
~1670 (C=O stretch, Amide I band)
-
~1600 (N-H bend, Amide II band)
-
~700-800 (C-Cl stretch)
-
Data Summary Tables
Table 1: Comparison of Common Chlorinating Agents
| Reagent | Formula | Boiling Point | Byproducts | Key Considerations |
| Thionyl Chloride | SOCl₂ | 76 °C | SO₂(g), HCl(g) | Recommended. Gaseous byproducts simplify work-up. |
| Oxalyl Chloride | (COCl)₂ | 62 °C | CO(g), CO₂(g), HCl(g) | Highly effective, but more expensive and toxic. |
| Phosphorus Pentachloride | PCl₅ | 160 °C (subl.) | POCl₃(l), HCl(g) | Solid reagent, liquid byproduct (POCl₃) must be removed. |
Table 2: Recommended Solvents for Synthesis
| Step | Solvent | Type | Boiling Point | Rationale |
| Chlorination | Dichloromethane (DCM) | Aprotic, Polar | 40 °C | Good solubility for starting material, allows for gentle reflux. |
| Toluene | Aprotic, Nonpolar | 111 °C | Higher boiling point for less reactive substrates. | |
| Amidation | Dichloromethane (DCM) | Aprotic, Polar | 40 °C | Good solubility for acyl chloride, inert, easy to remove. |
| Tetrahydrofuran (THF) | Aprotic, Polar | 66 °C | Good alternative to DCM, must be anhydrous. |
References
-
Patil, S. et al. A facile amidation of chloroacetyl chloride using DBU. Rasayan J. Chem. [Link]
-
Carl ROTH. Safety Data Sheet: Thionyl chloride. [Link]
-
PrepChem. Preparation of 2-chloro-2-phenylacetic acid. [Link]
-
Bionium. Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]
-
SIELC Technologies. Separation of 2-Chloro-N-methyl-N-phenylacetamide on Newcrom R1 HPLC column. [Link]
-
PrepChem. Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. [Link]
-
Open Access Pub. Purification Techniques | Journal of New Developments in Chemistry. [Link]
-
PubChem. 2-Chloro-N-methyl-N-phenylacetamide. [Link]
-
ResearchGate. How can I synthesize phenylacetyl chloride using PCl3? (2013-11-06). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations. [Link]
-
ResearchGate. 2-Chloro-N-phenylacetamide. (2008). [Link]
-
ResearchGate. What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent. (2014-11-30). [Link]
-
International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012-01-02). [Link]
-
ResearchGate. Why did my amide syntesis does not work? (2021-04-14). [Link]
- Google Patents. RU2172309C2 - Method of preparing 2-(phenylamino)
-
RSC Publications. Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. [Link]
-
Organic Chemistry Portal. Synthesis of α-chlorocarboxylic acids and derivatives. [Link]
-
RSC Publications. Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. (2015-04-17). [Link]
-
Suryawanshi, M. R. et al. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. (2022-02-07). [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
Allen, C. L. et al. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. (2018-02-21). [Link]
-
Al-Hiari, Y. M. et al. α-Anilinoketones, Esters and Amides: A Chemical Study. (2012-06-05). [Link]
-
Chem Help ASAP. synthesis of amides from acid chlorides. (2019-11-12). [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
Molander, G. A. et al. Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). (2020-03-10). [Link]
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011-12-03). [Link]
-
ResearchGate. Which would be a better reagent for halogenation of a aldehyde: SOCl2 or POCl3? (2020-08-16). [Link]
-
Pitacco, V. et al. Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-CHLORO-2-PHENYLACETYL CHLORIDE CAS#: 2912-62-1 [amp.chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. westliberty.edu [westliberty.edu]
- 13. fishersci.com [fishersci.com]
- 14. openaccesspub.org [openaccesspub.org]
- 15. sphinxsai.com [sphinxsai.com]
- 16. carlroth.com:443 [carlroth.com:443]
- 17. bionium.miami.edu [bionium.miami.edu]
- 18. actylislab.com [actylislab.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. 2-Chloro-N-phenylacetamide(587-65-5) IR Spectrum [m.chemicalbook.com]
- 21. ijpsr.info [ijpsr.info]
Technical Support Center: Synthesis of 2-Chloro-N-phenylacetamide
Welcome to the technical support center for the synthesis of 2-Chloro-N-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important synthetic transformation. Here, we will delve into the practical aspects of the synthesis, focusing on the identification and mitigation of common impurities through a series of frequently asked questions and troubleshooting guides. Our approach is grounded in mechanistic understanding to empower you to not only solve problems but also to proactively optimize your synthetic protocols.
I. The Core Reaction: Acylation of Aniline
The most common and direct route to 2-Chloro-N-phenylacetamide is the N-acylation of aniline with chloroacetyl chloride. This reaction, often performed under Schotten-Baumann conditions, is a nucleophilic acyl substitution where the nucleophilic amine of aniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride.[1][2] A base is typically employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1][3]
Caption: General reaction scheme for the synthesis of 2-Chloro-N-phenylacetamide.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis of 2-Chloro-N-phenylacetamide in a question-and-answer format.
FAQ 1: My reaction yield is low. What are the likely causes and how can I improve it?
A low yield is a common issue that can often be traced back to several factors. Let's break them down:
A1: Incomplete Reaction
-
Causality: The reaction may not have proceeded to completion due to insufficient reaction time, inadequate mixing, or suboptimal temperature. The acylation of aniline is generally fast, but ensuring all the starting material has reacted is crucial.
-
Troubleshooting & Optimization:
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the aniline spot is no longer visible.
-
Mixing: Ensure vigorous stirring, especially in biphasic systems (e.g., toluene/water), to maximize the interfacial area where the reaction occurs.
-
Temperature Control: The initial addition of chloroacetyl chloride should be done at a low temperature (0-10 °C) to control the exothermic reaction. Afterward, allowing the reaction to warm to room temperature can help drive it to completion.[3]
-
A2: Protonation of Aniline
-
Causality: The reaction generates one equivalent of hydrochloric acid (HCl). If not neutralized, this acid will protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.
-
Troubleshooting & Optimization:
-
Choice of Base: Employ at least one equivalent of a base. For Schotten-Baumann conditions, an aqueous solution of sodium hydroxide is common.[1][4] In non-aqueous systems, a non-nucleophilic organic base like pyridine or triethylamine is preferred to avoid reaction with chloroacetyl chloride.
-
Stoichiometry of Base: Using a slight excess of the base (e.g., 1.1-1.2 equivalents) can ensure complete neutralization of the generated HCl.
-
A3: Hydrolysis of Chloroacetyl Chloride
-
Causality: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis in the presence of water, forming chloroacetic acid.[5][6] This side reaction consumes your acylating agent and introduces an acidic impurity.
-
Troubleshooting & Optimization:
-
Anhydrous Conditions: When using an organic solvent system, ensure your solvent is anhydrous and that all glassware has been thoroughly dried.
-
Controlled Addition: In biphasic systems, add the chloroacetyl chloride to the organic phase containing the aniline. The reaction with aniline is typically faster than hydrolysis.
-
FAQ 2: I've isolated my product, but it's impure. What are the common impurities and how can I get rid of them?
The purity of your 2-Chloro-N-phenylacetamide is critical for subsequent applications. Here are the most common impurities and how to address them:
A1: Unreacted Aniline
-
Identification: Aniline can be detected by TLC or spectroscopic methods (e.g., ¹H NMR).
-
Mitigation during Synthesis:
-
Use a slight excess (1.05-1.1 equivalents) of chloroacetyl chloride to ensure complete consumption of aniline.
-
-
Purification:
-
Acid Wash: During the workup, wash the organic layer with a dilute acid solution (e.g., 1 M HCl). This will protonate the basic aniline, making it water-soluble and allowing for its removal into the aqueous phase.
-
A2: Diacylated Aniline (N,N-bis(chloroacetyl)aniline)
-
Causality: This impurity can form if a second molecule of chloroacetyl chloride reacts with the nitrogen of the initially formed 2-Chloro-N-phenylacetamide. This is more likely to occur with a large excess of the acylating agent or at elevated temperatures.
-
Troubleshooting & Optimization:
-
Stoichiometry: Maintain a close to 1:1 molar ratio of aniline to chloroacetyl chloride. A slight excess of the acylating agent is acceptable, but a large excess should be avoided.
-
Controlled Addition: Add the chloroacetyl chloride dropwise to the aniline solution. This maintains a low concentration of the acylating agent at any given time, favoring mono-acylation.
-
-
Purification:
Caption: Common impurity formation pathways in the synthesis of 2-Chloro-N-phenylacetamide.
A3: Chloroacetic Acid
-
Causality: As mentioned, this arises from the hydrolysis of chloroacetyl chloride.
-
Purification:
-
Base Wash: During the workup, wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate). This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that can be removed in the aqueous phase.
-
A4: 2-Hydroxy-N-phenylacetamide
-
Causality: This impurity results from the hydrolysis of the chloro group on the final product. While generally stable, this can occur under harsh basic conditions or during prolonged heating in the presence of water.
-
Troubleshooting & Optimization:
-
Avoid excessive temperatures and prolonged reaction times, especially under strongly basic aqueous conditions.
-
-
Purification:
-
Recrystallization or Column Chromatography: The difference in polarity between the chloro and hydroxy-functionalized products should allow for separation by recrystallization or silica gel chromatography.
-
A5: Polymeric Byproducts
-
Causality: At elevated temperatures, aniline and its derivatives can be susceptible to oxidation and polymerization, leading to the formation of dark, resinous materials.[9]
-
Troubleshooting & Optimization:
-
Maintain strict temperature control throughout the reaction. The initial exothermic reaction should be managed with an ice bath.
-
Ensure an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidation is a significant issue, although this is not typically necessary for this reaction.
-
FAQ 3: My product "oiled out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.
-
Causality: The boiling point of the recrystallization solvent may be too high, or the solution may be supersaturated to a large extent.
-
Troubleshooting & Optimization:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation.
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This gives the molecules more time to arrange into a crystal lattice.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
-
Change Solvent System: If the problem persists, you may need to choose a different solvent or a solvent pair with a lower boiling point.
-
III. Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis and purification of 2-Chloro-N-phenylacetamide.
Protocol 1: Synthesis of 2-Chloro-N-phenylacetamide under Schotten-Baumann Conditions
This protocol is adapted from established procedures for the acylation of anilines.[5][10]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve aniline (1.0 eq.) in a suitable organic solvent (e.g., dichloromethane or toluene).
-
Aqueous Base: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide (2.0-3.0 eq.).
-
Cooling: Cool the flask containing the aniline solution to 0-5 °C in an ice bath with vigorous stirring.
-
Addition of Base: Slowly add the aqueous sodium hydroxide solution to the aniline solution.
-
Addition of Acyl Chloride: Add chloroacetyl chloride (1.05-1.1 eq.) to the dropping funnel and add it dropwise to the stirred biphasic mixture over 20-30 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-2 hours, monitoring the reaction by TLC.
-
Workup:
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Caption: Experimental workflow for the synthesis of 2-Chloro-N-phenylacetamide.
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for the purification of crude 2-Chloro-N-phenylacetamide.
-
Solvent Selection: Choose a suitable solvent. Ethanol is a good starting point. The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
-
Characterization: Determine the melting point and yield of the purified product. A sharp melting point close to the literature value (136-139 °C) indicates high purity.[10]
IV. Data Summary
| Impurity | Formation Condition | Mitigation Strategy | Purification Method |
| Unreacted Aniline | Incomplete reaction | Use slight excess of chloroacetyl chloride | Acid wash during workup |
| Diacylated Aniline | Excess chloroacetyl chloride, high temp. | Control stoichiometry and temperature | Recrystallization |
| Chloroacetic Acid | Moisture present | Use anhydrous conditions | Base wash during workup |
| 2-Hydroxy-N-phenylacetamide | Harsh basic conditions, high temp. | Mild reaction conditions | Recrystallization/Chromatography |
| Polymeric Byproducts | High temperature | Strict temperature control | Hot filtration (if insoluble) |
V. References
-
Schotten-Baumann Reaction. Organic Chemistry Portal. [Link]
-
Schotten–Baumann reaction. Grokipedia. [Link]
-
Schotten–Baumann reaction. Wikipedia. [Link]
-
What is the mechanism for the reaction of acetyl chloride and aniline? Chemistry Stack Exchange. [Link]
-
Schotten-Baumann Reaction. Name Reactions in Organic Synthesis.
-
Synthesis of 2-chloro-N-(substituted)phenylacetamide and... ResearchGate. [Link]
-
SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]
-
Reaction of aryl amine with chloroacetyl chloride in the presence of... ResearchGate. [Link]
-
Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences. [Link]
-
2-Chloro-N-phenylacetamide. ResearchGate. [Link]
-
Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. ResearchGate. [Link]
-
An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Taylor & Francis Online. [Link]
-
An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Taylor & Francis Online. [Link]
-
Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Polímeros. [Link]
-
REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Semantic Scholar. [Link]
-
2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E. [Link]
Sources
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. ijpsr.info [ijpsr.info]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization Protocol for Purifying 2-Chloro-2-phenylacetamide
This guide provides a comprehensive, experience-driven framework for the purification of 2-Chloro-2-phenylacetamide via recrystallization. Moving beyond a simple list of steps, this document elucidates the scientific rationale behind each phase of the protocol, empowering researchers to troubleshoot effectively and adapt the methodology to their specific experimental context.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the recrystallization of amide compounds, offering solutions grounded in chemical principles.
Q1: My this compound is not dissolving in the hot solvent. What should I do?
A1: This issue typically arises from two possibilities: insufficient solvent or an inappropriate solvent choice.
-
Causality: For recrystallization to be effective, the compound should be sparingly soluble at room temperature but highly soluble in the boiling solvent.[1] If the compound fails to dissolve upon heating, you may be using too little solvent.
-
Troubleshooting Steps:
-
Incrementally add small volumes of the hot solvent to the heated mixture with continuous stirring until the solid dissolves.
-
If a large volume of solvent has been added without complete dissolution, it is likely an unsuitable solvent. In this case, evaporate the current solvent and attempt the recrystallization with a different solvent system. A preliminary solvent screen with small amounts of the crude product can save significant time and material.[1]
-
Q2: After cooling, no crystals have formed in the flask. What is the cause and how can I induce crystallization?
A2: The absence of crystal formation upon cooling is a common issue, often stemming from either excessive solvent use or the formation of a supersaturated solution.[2]
-
Causality: If too much solvent is used, the solution may not be saturated enough for crystals to form even at low temperatures, leading to significant yield loss.[1] Alternatively, a supersaturated solution may lack a nucleation point to initiate crystal growth.
-
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide a surface for nucleation.[3]
-
Seeding: Add a tiny crystal of the crude this compound to the solution. This "seed" crystal provides a template for further crystal growth.[3]
-
-
Reduce Solvent Volume: If nucleation techniques are unsuccessful, gently heat the solution to boil off a portion of the solvent to increase the concentration of the solute.[4] Allow the solution to cool again.
-
Lower Temperature: If crystals still do not form, further cooling in an ice-salt bath may be necessary.
-
Q3: An oil has formed instead of crystals. How can I resolve this "oiling out" phenomenon?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[5] This is more likely with impure compounds, as impurities can depress the melting point.[4]
-
Causality: This phenomenon can be triggered by a solvent with a boiling point higher than the melting point of the solute or by cooling the solution too rapidly.
-
Troubleshooting Steps:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation of the solution.[5]
-
Allow the solution to cool much more slowly. Insulating the flask with paper towels can help moderate the cooling rate.[5]
-
Consider using a solvent with a lower boiling point for the recrystallization.
-
Q4: The final yield of my recrystallized product is very low. What are the likely causes?
A4: A low recovery can be attributed to several factors throughout the recrystallization process.
-
Causality and Solutions:
-
Excessive Solvent: Using more than the minimum amount of hot solvent required for dissolution will result in a significant portion of the product remaining in the mother liquor upon cooling.[1]
-
Premature Crystallization: If the product crystallizes in the funnel during a hot filtration step, this will lead to product loss. Ensure the filtration apparatus is pre-heated.[1]
-
Incomplete Crystallization: Insufficient cooling time or temperature will prevent the maximum recovery of the product. Ensure the flask is adequately cooled, preferably in an ice bath, for a sufficient duration.[1]
-
Improper Washing: Washing the collected crystals with a solvent that is not ice-cold can redissolve a portion of the product.[6] Always use a minimal amount of ice-cold recrystallization solvent for washing.
-
Experimental Protocol: Purifying this compound
This protocol outlines a systematic approach to the recrystallization of this compound. Given that the optimal solvent may vary based on the impurity profile, a preliminary solvent screening is highly recommended.
Part 1: Solvent Selection
The ideal recrystallization solvent will dissolve this compound when hot but not when cold. For amides, polar protic solvents are often a good starting point.[7]
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar Protic | 78 | Often a good choice for amides and has been used for recrystallizing the related 2-Chloro-N-phenylacetamide.[1][8] |
| Isopropanol | Polar Protic | 82 | Similar properties to ethanol and may offer different solubility characteristics. |
| Water | Very Polar | 100 | Unlikely to be a good single solvent due to the organic nature of the compound, but could be effective as an anti-solvent in a two-solvent system (e.g., with ethanol).[1] |
| Ethyl Acetate | Polar Aprotic | 77 | A versatile solvent suitable for a range of compound polarities. |
Screening Procedure:
-
Place approximately 20-30 mg of crude this compound into a small test tube.
-
Add the selected solvent dropwise at room temperature, observing the solubility.
-
If the compound is insoluble at room temperature, heat the test tube in a warm water bath.
-
Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the test tube to cool to room temperature, and then place it in an ice bath.
-
A suitable solvent will demonstrate low solubility at room temperature, high solubility when hot, and good crystal formation upon cooling.[1]
Part 2: Recrystallization Workflow
The following diagram illustrates the key decision points and steps in a typical recrystallization procedure.
Caption: Recrystallization workflow for this compound purification.
Step-by-Step Methodology
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the chosen solvent and a boiling chip, and heat the mixture to boiling with stirring. Continue to add small portions of hot solvent until the solid is completely dissolved.[1] It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[6]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization in the funnel. Preheating the filtration apparatus (funnel and receiving flask) with hot solvent is recommended.[1]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as rapid cooling can trap impurities within the crystal lattice.[1] Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[1]
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.[9]
-
Drying: Allow the crystals to dry completely, either by air drying or in a vacuum oven at a temperature well below the compound's melting point.
Self-Validation and Quality Control
References
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
PubChem. (n.d.). Chloroacetanilide. Retrieved from [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Recrystallization. Retrieved from [Link]
-
Chemical Synthesis Database. (n.d.). 2-chloro-N-hydroxy-2-phenylacetamide. Retrieved from [Link]
-
Wellesley College. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Gowda, B. T., Kozíšek, J., Tokarčík, M., & Fuess, H. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(5), o987. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations. Retrieved from [Link]
-
LookChem. (n.d.). 2-Phenylacetamide. Retrieved from [Link]
-
Crochet, A. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 20). 3.5: Inducing Recrystallization. Retrieved from [Link]
Sources
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Technical Support Center: Troubleshooting Low Yield in 2-Chloro-2-phenylacetamide Synthesis
Welcome to the Technical Support Center for the synthesis of 2-Chloro-2-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that can lead to diminished yields in this important synthetic transformation. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions and achieve more consistent and successful outcomes.
This resource is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides. We will explore the common synthetic routes to this compound and address specific issues you may encounter.
Section 1: Understanding the Synthesis of this compound
There are two primary synthetic strategies for preparing this compound, each with its own set of potential challenges:
-
Route A: Acylation of an Amine. This is a widely used method involving the reaction of a phenyl-containing amine with chloroacetyl chloride or a related derivative.
-
Route B: Direct α-Chlorination. This approach involves the direct chlorination of 2-phenylacetamide at the alpha-position.
The following sections will delve into troubleshooting for both of these synthetic pathways.
Section 2: Troubleshooting Guide - Route A: Acylation of an Amine
This route typically involves the reaction of aniline with chloroacetyl chloride in the presence of a base. While seemingly straightforward, several factors can contribute to a low yield of the desired 2-Chloro-N-phenylacetamide.
Diagram: Workflow for Amine Acylation
Caption: General workflow for the synthesis of 2-Chloro-N-phenylacetamide via amine acylation.
Question: My yield of 2-Chloro-N-phenylacetamide is consistently low. What are the most likely causes?
Answer: Low yields in this acylation reaction can typically be traced back to a few key areas: reagent quality, reaction conditions, and the presence of side reactions. Let's break down the common culprits and their solutions.
| Issue | Potential Cause | Troubleshooting Steps & Explanation |
| Low or No Product Formation | 1. Poor Reagent Quality: | - Moisture: Chloroacetyl chloride is highly susceptible to hydrolysis. Ensure all solvents are anhydrous and glassware is oven-dried. Moisture will convert the acyl chloride to chloroacetic acid, which is unreactive under these conditions.[1] - Amine Purity: Impurities in the aniline can interfere with the reaction. Consider purifying the aniline by distillation if its purity is questionable. |
| 2. Inadequate Base: | - The reaction generates hydrochloric acid (HCl), which will protonate the aniline, rendering it non-nucleophilic.[1] A non-nucleophilic base, such as triethylamine or pyridine, is essential to neutralize the HCl. Use at least a stoichiometric equivalent, with a slight excess (1.1-1.2 equivalents) often being beneficial.[1] | |
| 3. Improper Reaction Temperature: | - The initial addition of chloroacetyl chloride should be performed at a low temperature (0-5 °C) to control the exothermic reaction and minimize side reactions. However, after the addition is complete, the reaction may need to be warmed to room temperature to proceed to completion.[1] | |
| 4. Incorrect Stoichiometry: | - Ensure accurate molar ratios of your reactants. A slight excess of chloroacetyl chloride (e.g., 1.1 equivalents) can help drive the reaction to completion. | |
| Presence of Significant Impurities | 1. Unreacted Starting Material: | - Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or slightly increasing the temperature after the initial addition phase.[1] |
| 2. Formation of Di-acylated Byproduct: | - While less common for anilines, it's possible for a second acylation to occur on the nitrogen, especially if the reaction temperature is too high or the chloroacetyl chloride is added too quickly. Slow, dropwise addition at low temperatures is crucial. | |
| 3. Hydrolysis of Chloroacetyl Chloride: | - As mentioned, moisture is a key issue. The presence of chloroacetic acid as a byproduct is a strong indicator of water contamination. | |
| Product Loss During Work-up | 1. Inefficient Extraction: | - Ensure the correct pH during the aqueous work-up to minimize the solubility of your product in the aqueous layer. A wash with a saturated sodium bicarbonate solution will neutralize any remaining acid. |
| 2. Purification Losses: | - Recrystallization: Choose an appropriate solvent system to maximize the recovery of your product while leaving impurities in the mother liquor. - Chromatography: If column chromatography is used, ensure proper solvent polarity to achieve good separation without excessive product loss on the column. |
Detailed Protocol for Reaction Monitoring by TLC
-
Prepare your TLC plate: Use a silica gel plate. Draw a faint pencil line about 1 cm from the bottom.
-
Spot your samples: On the starting line, spot a dilute solution of your starting amine (e.g., aniline), a co-spot (a mixture of the amine and the reaction mixture), and the reaction mixture.
-
Develop the plate: Place the plate in a sealed chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp.
-
Analyze: The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates the reaction is progressing. The reaction is considered complete when the starting amine spot is no longer visible in the reaction mixture lane.[1][2]
Section 3: Troubleshooting Guide - Route B: Direct α-Chlorination of 2-Phenylacetamide
The direct chlorination of 2-phenylacetamide at the alpha-position is a more direct route but can be challenging to control and may lead to different side products. Common chlorinating agents for this transformation include sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).
Diagram: Troubleshooting Direct α-Chlorination
Caption: Decision tree for troubleshooting low yields in the direct α-chlorination of 2-phenylacetamide.
Question: I am attempting the direct chlorination of 2-phenylacetamide and my yields are poor, with a complex mixture of products. How can I improve this?
Answer: Direct α-chlorination of amides requires careful control to avoid over-reaction and side reactions. Here are the key factors to consider:
| Issue | Potential Cause | Troubleshooting Steps & Explanation |
| Low Conversion to Product | 1. Inactive Chlorinating Agent: | - Ensure your chlorinating agent (e.g., SO₂Cl₂, NCS) is fresh and has been stored properly. Some reagents can degrade over time. |
| 2. Insufficient Reaction Time/Temperature: | - Monitor the reaction by TLC or GC-MS. If the starting material is consumed slowly, a modest increase in temperature or reaction time may be necessary. However, be cautious as this can also promote side reactions. | |
| Formation of Multiple Products | 1. Over-chlorination: | - The formation of 2,2-dichloro-2-phenylacetamide is a common side reaction if an excess of the chlorinating agent is used or if the reaction is not stopped in time. Use a precise stoichiometry of the chlorinating agent (ideally 1.0 equivalent or slightly less) and monitor the reaction closely to stop it once the starting material is consumed. |
| 2. Ring Chlorination: | - Depending on the reaction conditions and the chlorinating agent, electrophilic aromatic substitution on the phenyl ring can compete with α-chlorination. This is more likely with stronger chlorinating agents or in the presence of certain catalysts. Using a non-polar solvent may help to disfavor ring chlorination. | |
| 3. Product Decomposition: | - The product, this compound, can be susceptible to hydrolysis or other decomposition pathways, especially during a harsh aqueous work-up.[3] It is advisable to perform the work-up under neutral or mildly acidic conditions and to avoid prolonged heating. | |
| Difficult Purification | 1. Similar Polarity of Products: | - The desired mono-chlorinated product, the di-chlorinated byproduct, and any ring-chlorinated isomers may have similar polarities, making separation by column chromatography challenging. Careful selection of the eluent system is critical. |
| 2. Presence of Acidic Byproducts: | - If hydrolysis of the starting material or product occurs, you may have phenylacetic acid or 2-chloro-2-phenylacetic acid in your crude mixture. An aqueous wash with a mild base (e.g., NaHCO₃) can help remove these acidic impurities.[4][5] |
Section 4: Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of 2-Chloro-N-phenylacetamide?
A1: Reported yields can vary significantly based on the specific procedure and scale. Yields for similar N-substituted chloroacetamides have been reported in the range of 23% to over 90%.[6] A yield below 60% in a well-optimized reaction might be considered low and warrant troubleshooting.
Q2: How can I confirm the identity and purity of my this compound product?
A2: A combination of analytical techniques is recommended:
-
Melting Point: The literature melting point for 2-Chloro-N-phenylacetamide is in the range of 136-139 °C. A broad or depressed melting point can indicate the presence of impurities.
-
¹H NMR: You should observe characteristic peaks for the aromatic protons, the amide proton (NH), and the methylene protons (CH₂Cl). The integration of these peaks should correspond to the correct proton count.
-
¹³C NMR: This will show distinct signals for the carbonyl carbon, the carbons of the phenyl ring, and the carbon bearing the chlorine atom.
-
Mass Spectrometry: This will confirm the molecular weight of your product.
Q3: My reaction mixture turns a dark color. Is this normal?
A3: While some color change is not unusual, a very dark or black reaction mixture can indicate decomposition of the starting materials or product, or the formation of polymeric side products. This is often associated with excessive heating or the presence of impurities in the starting materials.
Q4: Can I use a different base for the acylation reaction?
A4: Yes, other non-nucleophilic organic bases like diisopropylethylamine (DIPEA) can be used. Inorganic bases like sodium hydroxide in a two-phase system (Schotten-Baumann conditions) have also been reported for the synthesis of similar compounds.
Q5: What are some common impurities I might see in my final product?
A5: Besides unreacted starting materials, you might encounter:
-
From Route A: Chloroacetic acid (from hydrolysis of chloroacetyl chloride), and potentially di-acylated product.
-
From Route B: 2,2-dichloro-2-phenylacetamide (over-chlorination), and various isomers of chloro-substituted 2-phenylacetamide on the aromatic ring.
-
From either route: Phenylacetic acid if the amide bond is hydrolyzed during work-up.
By systematically addressing the potential issues outlined in this guide, you can significantly improve the yield and purity of your this compound synthesis. Careful attention to reagent quality, reaction conditions, and monitoring are key to a successful outcome.
References
- optimizing reaction conditions for 2-Chloro-N-phenethylacetamide synthesis - Benchchem. (URL: )
-
SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research. (2012-01-02). (URL: [Link])
-
Supporting Information - The Royal Society of Chemistry. (URL: [Link])
-
Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu. (URL: [Link])
-
Chemical Synthesis and Characterization - bioRxiv. (URL: [Link])
-
Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation - Oriental Journal of Chemistry. (2019-12-10). (URL: [Link])
-
Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles - ResearchGate. (2019-11-18). (URL: [Link])
-
SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. (URL: [Link])
-
Extraction Lab - Separating a Two Component (Acid/Base) Mixture - YouTube. (2019-10-01). (URL: [Link])
-
Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides - ResearchGate. (2025-08-06). (URL: [Link])
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- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Synthesis of 2-Chloro-2-phenylacetamide
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-chloro-2-phenylacetamide. As an experienced application scientist, I understand that achieving high yield and purity for this compound can be challenging due to the prevalence of several side reactions. This document moves beyond simple protocols to explain the causality behind experimental choices, providing you with a self-validating system for troubleshooting and optimizing your synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of this compound, providing direct answers and actionable advice.
Q1: What are the primary synthetic routes to this compound, and what are their relative merits?
The synthesis of this compound typically originates from precursors like mandelic acid or 2-phenylacetic acid derivatives. A common and effective strategy involves a two-step process: the conversion of a hydroxyl or alpha-hydrogen to a chlorine, followed by amidation.
A highly effective route starts with an ester of mandelic acid, such as ethyl mandelate. The hydroxyl group is first converted to a chlorine using a chlorinating agent like thionyl chloride (SOCl₂), yielding ethyl 2-chloro-2-phenylacetate. This intermediate is then subjected to amidation to produce the final product. This route is often preferred because it avoids the direct chlorination of a compound already containing a primary amide, which can be problematic.
Diagram: Key Synthetic Pathways
Caption: Overview of common synthetic routes to this compound.
Q2: My synthesis involves reacting 2-phenylacetamide with a chlorinating agent, but the yield is low and I see multiple byproducts. What's going wrong?
Direct alpha-chlorination of 2-phenylacetamide is challenging. The primary amide group itself can react with many chlorinating agents. For instance, strong dehydrating chlorinating agents like thionyl chloride (SOCl₂) are well-known to convert primary amides into nitriles[1][2][3]. This dehydration reaction is often a major competing pathway, leading to the formation of phenylacetonitrile.
Furthermore, the amide nitrogen can be chlorinated (N-chlorination), and the reaction conditions can promote hydrolysis of the amide back to 2-phenylacetic acid, especially during aqueous workup[4][5].
Recommendation: If possible, consider an alternative route, such as the one starting from ethyl mandelate described in Q1. This circumvents the issues of reacting a chlorinating agent in the presence of a primary amide.
Q3: I'm using the mandelic acid ester route with thionyl chloride, but my intermediate (ethyl 2-chloro-2-phenylacetate) is impure. How can I improve this step?
This is a common bottleneck. The reaction of an alcohol (the hydroxyl group in ethyl mandelate) with thionyl chloride produces the desired alkyl chloride along with HCl and SO₂ gas as byproducts[6]. Several side reactions can occur:
-
Incomplete Reaction: Insufficient thionyl chloride or reaction time will leave unreacted starting material.
-
Elimination: Elevated temperatures can promote the elimination of HCl to form ethyl 2-phenylacrylate.
-
Ester Hydrolysis: Premature contact with water during the reaction or workup will hydrolyze the ester to 2-chloro-2-phenylacetic acid[7].
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use dry glassware and anhydrous solvents. Any moisture will consume the thionyl chloride and lead to hydrolysis byproducts.
-
Control Temperature: The initial addition of thionyl chloride should be done at a low temperature (e.g., 0-5 °C) to control the exothermic reaction. The reaction can then be allowed to proceed at room temperature or with gentle heating to ensure completion[7].
-
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of thionyl chloride to drive the reaction to completion. A large excess should be avoided as it can promote side reactions and complicates purification.
-
Workup: Quench the reaction by pouring it into ice-water. This hydrolyzes the excess thionyl chloride and separates the organic product. Ensure a rapid and efficient extraction into a non-polar organic solvent (e.g., diethyl ether, dichloromethane) to minimize contact time with the acidic aqueous phase[7].
Part 2: Troubleshooting Guide for Specific Side Reactions
This section provides a deeper dive into specific impurities and offers targeted solutions.
Diagram: Competing Reaction Pathways
Caption: Desired synthesis pathway versus common competing side reactions.
Issue 1: Presence of Hydrolysis Products
-
Question: My final product is contaminated with 2-chloro-2-phenylacetic acid or 2-hydroxy-2-phenylacetamide. How do I prevent this?
-
Root Cause: This is almost always due to the presence of water at critical stages. The acid chloride intermediate is highly susceptible to hydrolysis. The final product, an alpha-chloro amide, can also hydrolyze under strongly acidic or basic conditions, particularly with heating.
-
Preventative Measures:
-
Strictly Anhydrous Conditions: As detailed in Q3, ensure all glassware, solvents, and reagents are free from moisture before starting the chlorination step.
-
Controlled Workup: During the amidation step, if starting from an acid chloride or ester, minimize the product's exposure to aqueous conditions. When washing the crude product, use cold water or brine and perform the steps quickly.
-
pH Control: During purification, avoid strongly acidic or basic solutions. If an acid wash is necessary to remove amine impurities, use a dilute, cold acid (e.g., 1M HCl) and limit the contact time. For removing acidic impurities like 2-chloro-2-phenylacetic acid, a wash with cold, dilute sodium bicarbonate solution is effective[4].
-
Issue 2: Formation of Elimination Byproducts
-
Question: I am observing a byproduct consistent with an unsaturated amide (e.g., 2-phenylacrylamide). What causes this?
-
Root Cause: The alpha-proton in this compound is acidic and can be abstracted by a base, leading to the elimination of HCl. This is more likely to occur at elevated temperatures or in the presence of a strong, non-nucleophilic base.
-
Preventative Measures:
-
Temperature Management: Maintain the lowest practical temperature throughout the synthesis and purification, especially when a base is present.
-
Choice of Base: If a base is required (e.g., to neutralize HCl generated during a reaction), use a mild or hindered base. For reactions involving chloroacetyl chloride and an amine, a non-nucleophilic base like triethylamine or using an excess of the starting amine can be effective, but temperature control is paramount[8].
-
Optimization Parameters Summary
| Parameter | Recommendation | Rationale |
| Temperature | 0-5 °C for additions; Room temp for reaction | Minimizes exothermic runaway, reduces elimination and other side reactions. |
| Solvent | Anhydrous, non-reactive (e.g., DCM, Toluene) | Prevents hydrolysis and avoids solvent participation in the reaction.[9] |
| Stoichiometry | 1.1-1.5 eq. of chlorinating agent | Ensures complete conversion of starting material without promoting over-reaction. |
| Atmosphere | Inert (Nitrogen or Argon) | Displaces atmospheric moisture, crucial for water-sensitive reagents like SOCl₂. |
| Workup pH | Near-neutral; brief, cold, dilute acid/base washes | Prevents acid/base-catalyzed hydrolysis of the amide product.[4][5] |
Part 3: Recommended Experimental Protocols
The following protocols are provided as a robust starting point. As a Senior Application Scientist, I advise you to first perform these on a small scale to optimize for your specific laboratory conditions and reagent purity.
Protocol 1: Synthesis of Ethyl 2-chloro-2-phenylacetate
(Adapted from Organic Syntheses procedures for similar transformations[7])
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/scrubber (to neutralize HCl and SO₂ fumes). Maintain an inert atmosphere (N₂ or Ar).
-
Reagents: In the flask, place ethyl mandelate (1.0 eq.).
-
Reaction: Cool the flask to 0 °C in an ice bath. Add thionyl chloride (1.2 eq.) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 16 hours or until gas evolution ceases. Gently heat on a water bath (40-50 °C) for 30 minutes to drive the reaction to completion.
-
Workup: Cool the reaction mixture back to room temperature. Carefully and slowly pour the mixture into a beaker containing crushed ice and water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with cold water, cold 5% sodium bicarbonate solution, and finally with brine.
-
Drying & Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude ethyl 2-chloro-2-phenylacetate. This can be purified by vacuum distillation if necessary.
Protocol 2: Amidation to this compound
-
Setup: In a flask equipped with a stirrer and cooled in an ice bath, dissolve the crude ethyl 2-chloro-2-phenylacetate (1.0 eq.) in a suitable solvent like methanol or THF.
-
Reaction: Bubble anhydrous ammonia gas through the solution or add a concentrated solution of ammonia in methanol at 0-5 °C. Seal the vessel and allow it to stir at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Isolation: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude solid can be purified by recrystallization. A common solvent system is toluene or an ethanol/water mixture. Dissolve the crude product in a minimum amount of hot solvent, allow it to cool slowly to form crystals, and then cool further in an ice bath to maximize precipitation.
-
Final Steps: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven. The melting point for 2-chloro-N-phenylacetamide (a related but different compound) is reported as 134-136°C, which can serve as a rough guide for purity assessment of similar structures[10][11].
References
-
brainly.com. (2023). What does SOCl₂ do in a reaction with an amide?Link
-
LibreTexts Chemistry. (2022). 4.2.6: Chemistry of Amides. Link
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Reddit. (2022). reactions with thionyl chloride. r/OrganicChemistry. Link
-
Frankly Chemistry. (2015). Carboxylic Acids Advanced. Reaction with Thionyl Chloride. YouTube. Link
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations. Link
-
OrgoSolver. (n.d.). Amide Reactions: Dehydration of Primary Amides to form Nitriles using SOCl2. Link
-
Organic Syntheses. (n.d.). Phenylacetamide. Link
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Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC - NIH. Link
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ChemicalBook. (n.d.). 2-Chloro-N-phenylacetamide synthesis. Link
-
Google Patents. (n.d.). CN1110677A - Synthetic technology of phenylacetic acid. Link
-
Organic Syntheses. (n.d.). Mandelic Acid. Link
-
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Link
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ResearchGate. (n.d.). Synthesis of 2-chloro-N-(substituted)phenylacetamide...Link
-
ChemicalBook. (n.d.). 2-Phenylacetamide synthesis. Link
-
PrepChem.com. (n.d.). Preparation of 2-chloro-N-phenylacetamide. Link
-
Google Patents. (n.d.). RU2172309C2 - Method of preparing 2-(phenylamino)phenylacetic acid derivatives. Link
-
Google Patents. (n.d.). CN1342644A - Process for preparing phenylacetamide. Link
-
BenchChem. (n.d.). Technical Support Center: N-Chloro-2-fluoroacetamide Chlorination Reactions. Link
-
NIH. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. Link
-
SciSpace. (n.d.). Synthesis of Substituted Mandelic Acid Derivatives via Enantioselective Hydrogenation. Link
-
PrepChem.com. (n.d.). Preparation of 2-chloro-2-phenylacetic acid. Link
-
ResearchGate. (2008). 2-Chloro-N-phenylacetamide. Link
-
CDH Fine Chemical. (n.d.). 2-Chloro Phenylacetic Acid MATERIAL SAFETY DATA SHEET. Link
-
Sciencemadness Discussion Board. (2006). Willgerodt rxn: Styrene monomer -> phenylacetamide. Link
-
Santa Cruz Biotechnology. (n.d.). 2-Chloro-N-phenylacetamide. Link
-
Veeprho. (n.d.). 2-Phenylacetamide | CAS 103-81-1. Link
-
Google Patents. (n.d.). CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid...Link
-
Patsnap Eureka. (n.d.). Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis...Link
-
Google Patents. (n.d.). CN103232339A - Preparation method of chlorinated phenylacetic acid. Link
-
BLD Pharm. (n.d.). 2-Chloro-2-phenylacetic acid. Link
-
Santa Cruz Biotechnology. (n.d.). 2-chloro-N-(2-furylmethyl)-N-phenylacetamide. Link
-
Sigma-Aldrich. (n.d.). 2-Chloro-N-phenylacetamide 97. Link
-
Wordpress. (n.d.). Specific Solvent Issues with Chlorination. Link
-
ResearchGate. (2018). Chlorination of N-Methylacetamide and Amide-Containing Pharmaceuticals. Quantum-Chemical Study of the Reaction Mechanism. Link
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. prepchem.com [prepchem.com]
- 8. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific Solvent Issues with Chlorination - Wordpress [reagents.acsgcipr.org]
- 10. prepchem.com [prepchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Chloro-2-phenylacetamide by Column Chromatography
Welcome to the technical support resource for the chromatographic purification of 2-chloro-2-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and practical protocols based on established scientific principles and field experience. Our goal is to empower you to overcome common challenges and achieve high-purity isolation of your target compound.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific experimental issues in a direct question-and-answer format. We focus not just on the solution, but on the underlying chemical principles to foster a deeper understanding of the chromatographic process.
Q1: My compound is completely stuck at the origin (baseline) of the silica gel column. What's happening?
A: This is a classic sign that your mobile phase is not polar enough to move the compound, or that a strong, irreversible interaction with the stationary phase has occurred.
-
Causality: this compound is a moderately polar molecule due to the amide functional group. Silica gel is a highly polar stationary phase.[1][2][3] For elution to occur, the mobile phase must be sufficiently polar to disrupt the hydrogen bonding and dipole-dipole interactions between the amide and the silica surface, allowing the compound to move down the column.[4] If the eluent is too non-polar (e.g., pure hexane), the compound will remain strongly adsorbed at the top of the column.[4][5]
-
Troubleshooting Steps:
-
Confirm Solvent System via TLC: Before every column, you must determine an appropriate solvent system using Thin Layer Chromatography (TLC).[1] The ideal system should give your target compound an Rf value of approximately 0.25-0.35.[6] This value indicates that the compound will interact with the column enough to separate from non-polar impurities but will still elute in a reasonable volume of solvent.
-
Increase Eluent Polarity: If your TLC also shows the spot at the baseline, you must increase the polarity of your mobile phase. This is typically done by increasing the proportion of the more polar solvent in your mixture (e.g., increasing the percentage of ethyl acetate in a hexane/ethyl acetate system).[7] For particularly polar compounds, you may need to switch to a more polar solvent system altogether, such as dichloromethane/methanol.[5]
-
Check for Decomposition: While less common for this specific molecule under neutral conditions, some amides can be sensitive to the acidic nature of silica gel, potentially leading to degradation.[8][9] If you suspect decomposition, you can perform a 2D TLC test to assess the compound's stability on silica.[8][10]
-
Q2: My compound eluted immediately with the solvent front, resulting in no separation from non-polar impurities. How do I fix this?
A: This indicates that your mobile phase is far too polar.
-
Causality: A highly polar eluent will solvate your compound so effectively that it has minimal interaction with the stationary phase.[4] Both your target compound and other impurities are washed through the column rapidly without undergoing the differential partitioning necessary for separation.[8]
-
Troubleshooting Steps:
-
Re-optimize with TLC: As with the previous issue, TLC is your primary diagnostic tool. An Rf value close to 1.0 confirms the eluent is too strong.
-
Decrease Eluent Polarity: Prepare a new mobile phase with a higher percentage of the non-polar component (e.g., increase the hexane in your hexane/ethyl acetate mixture).[7] Systematically test less polar mixtures until you achieve the target Rf of 0.25-0.35.
-
Q3: My final yield after the column is significantly lower than expected based on my crude NMR. Where did the compound go?
A: Low recovery can be attributed to several factors, including compound decomposition, irreversible adsorption, or physical loss during the process.
-
Causality & Solutions:
-
Degradation on Silica: Amides can sometimes hydrolyze or degrade on acidic silica gel, especially during long exposure times.[9] If the column runs very slowly, the prolonged contact can reduce yield.
-
Fractions are Too Dilute: Your compound may have eluted, but it is spread across many fractions at a concentration too low to be easily detected by TLC.[8] This is common with "tailing" or broad peaks.
-
Solution: Concentrate a range of fractions where you expected to find your product and re-analyze them by TLC.
-
-
Irreversible Adsorption: Although unlikely to be the primary cause for this molecule, very polar compounds can sometimes bind irreversibly to active sites on the silica.
-
Physical Loss: Ensure proper technique. Did the sample fully dissolve during loading? Was any material lost during transfer steps? Was the column allowed to run dry? A crack or channel in the silica bed can also lead to poor separation and apparent loss of material.[10]
-
Q4: The spots on my TLC plates and the peaks in my column are streaking or "tailing." How can I achieve clean, symmetrical bands?
A: Tailing is a common issue that indicates a non-ideal interaction between your compound, the stationary phase, and the mobile phase.
-
Causality & Solutions:
-
Sample Overloading: Applying too much sample to the column is a frequent cause of tailing. The stationary phase binding sites become saturated, leading to a distorted elution profile.
-
Solution: Use an appropriate ratio of sample to silica gel, generally between 1:30 to 1:100 by weight, depending on the separation difficulty. Reduce the amount of crude material loaded onto the column.
-
-
Acid-Base Interactions: While this compound is not strongly basic, the amide lone pair can interact with the acidic silanol groups (Si-OH) on the silica surface. This can lead to tailing.
-
Solution: In cases of severe tailing with basic compounds, adding a small amount (0.1-1%) of a modifier like triethylamine to the eluent can neutralize the acidic sites and improve peak shape.[9] However, be aware that triethylamine must be removed under vacuum after purification.
-
-
Inappropriate Loading Solvent: If you use "wet loading," dissolving the sample in a solvent that is too strong (too polar) can cause band broadening and tailing as the sample is carried down the column unevenly before chromatography begins.[10]
-
Solution: Use the mobile phase itself or the least polar solvent your compound will dissolve in. If solubility is an issue, "dry loading" is the superior method.[10]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
For standard normal-phase chromatography, silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice.[1] If you encounter significant degradation, neutral alumina can be used as an alternative.[8]
Q2: How do I choose the right solvent system (mobile phase)?
The choice is always guided by preliminary TLC experiments.[4][6] A good starting point for a moderately polar compound like this compound is a binary mixture of a non-polar solvent and a polar solvent.
| Solvent System (v/v) | Polarity | Typical Use Case |
| Hexane / Ethyl Acetate | Low to Medium | Excellent starting point. Begin with 4:1 or 3:1 and adjust ratio. |
| Cyclohexane / Ethyl Acetate | Low to Medium | Similar to hexane systems, sometimes offers different selectivity. |
| Dichloromethane / Methanol | Medium to High | Use if compound shows very low Rf in ethyl acetate systems.[5] |
Table 1: Recommended starting solvent systems for TLC analysis.
Q3: Should I use wet or dry loading for my sample?
Given that this compound has limited solubility in highly non-polar solvents like hexane but is slightly soluble in chloroform and methanol, dry loading is the recommended method .[11][12] This technique avoids the use of strong solvents for dissolution that can disrupt the top of the column bed and ensures a narrow, evenly applied starting band, leading to better separation.[10]
Q4: How can I visualize this compound on a TLC plate?
The phenyl group in the molecule contains a chromophore that will absorb UV light. The most common method is visualization under a UV lamp at 254 nm , where the compound will appear as a dark spot on a fluorescent green background.[13][14] Alternatively, staining with potassium permanganate (KMnO₄) can be used, which reacts with most organic compounds.
Visual Workflow for Purification
The following diagram outlines the logical flow of the entire purification process, from initial analysis to final product isolation.
Sources
- 1. Column chromatography - Wikipedia [en.wikipedia.org]
- 2. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. orgchemboulder.com [orgchemboulder.com]
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- 6. youtube.com [youtube.com]
- 7. Home Page [chem.ualberta.ca]
- 8. Chromatography [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. 2-Chloro-N-phenylacetamide | 587-65-5 [amp.chemicalbook.com]
- 12. 2-Chloro-N-phenylacetamide CAS#: 587-65-5 [m.chemicalbook.com]
- 13. Detection Progress of Selected Drugs in TLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: A-Z Guide to Improving the Purity of 2-Chloro-2-phenylacetamide
Welcome to the comprehensive technical support guide for the purification of 2-Chloro-2-phenylacetamide. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the purity of their synthesized compound. Here, we will delve into the common challenges encountered during purification and provide robust, field-tested solutions. Our approach is grounded in scientific principles to ensure you can confidently apply these methods to your own work.
Introduction: The Challenge of Purity
This compound is a valuable intermediate in various synthetic pathways. However, achieving high purity post-synthesis can be a significant hurdle. Impurities often arise from unreacted starting materials, side products, or degradation, which can impact the yield, bioactivity, and safety of downstream products. This guide provides a systematic approach to troubleshooting common purification issues and offers detailed protocols for effective purification.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address the specific problems you may encounter during the purification of this compound.
Q1: My final product has a yellowish or brownish tint. What causes this and how can I remove it?
A1: A colored tint in your product typically indicates the presence of oxidized impurities or residual starting materials.[1] These impurities can often be effectively removed by treating a solution of the crude product with activated charcoal.[1][2] The activated carbon adsorbs the colored impurities, which can then be separated by hot filtration. However, be aware that using activated charcoal may slightly reduce your overall yield.[2]
Q2: Thin Layer Chromatography (TLC) of my purified product shows multiple spots. What are my next steps?
A2: The presence of multiple spots on a TLC plate is a clear indication of impurities.[1] The appropriate course of action depends on the separation of the spots:
-
Spots with Significantly Different Rf Values: If the impurity spots have Rf values that are substantially different from your product, a single purification method like recrystallization or a standard column chromatography should suffice.[1] You may need to optimize the solvent system to achieve better separation.
-
Spots with Similar Rf Values: This is a more challenging scenario, as it suggests the impurities have a similar polarity to your desired compound.[1] A more meticulous column chromatography with a shallower solvent gradient is recommended.[1] In some cases, preparative High-Performance Liquid Chromatography (HPLC) may be necessary for complete separation.[1]
Q3: My yield is very low after recrystallization. How can I improve it?
A3: Low recovery after recrystallization is a common issue that can often be rectified by addressing the following factors:[3]
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at low temperatures.[1] If the compound remains too soluble even when cold, you will lose a significant portion in the mother liquor.
-
Using Excessive Solvent: Always use the minimum amount of hot solvent necessary to just dissolve your crude product.[3] Excess solvent will keep more of your product dissolved upon cooling.
-
Cooling Too Rapidly: Fast cooling can lead to the formation of small, impure crystals by trapping impurities within the crystal lattice.[4] Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the growth of larger, purer crystals.[1]
Q4: The product "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is often due to a high concentration of impurities, which can depress the melting point.[1] To address this, you can try reheating the solution, adding a small amount of additional solvent, and allowing it to cool more slowly.[3] If the problem persists, a preliminary purification step, such as a quick column chromatography "plug" to remove the bulk of the impurities, may be necessary before attempting recrystallization again.[1]
Frequently Asked Questions (FAQs)
What are the most common impurities in the synthesis of this compound?
Common impurities can include unreacted starting materials such as phenylacetic acid derivatives or the amine source.[2] Side-reaction products are also a possibility, depending on the specific synthetic route employed.[2] For instance, if chloroacetyl chloride is used, residual amounts may persist.
What are the best analytical techniques to assess the purity of this compound?
A combination of techniques is recommended for a thorough purity assessment.[5]
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of purification.[2]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.[5] A reverse-phase HPLC method using an acetonitrile/water mobile phase can be effective.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation and identifying impurities.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[7]
What is a good starting point for a recrystallization solvent for this compound?
While the ideal solvent system should be determined experimentally, ethanol has been successfully used for the recrystallization of similar chloroacetamide derivatives.[8] A mixed solvent system, such as ethanol/water or methanol/water, could also be explored to fine-tune the solubility.
Purification Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the recrystallization of this compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring, adding more hot solvent in small portions until the solid is completely dissolved.[3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[2]
-
Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[3]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.[3]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
This protocol outlines a general procedure for purification by column chromatography.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., a mixture of hexane and ethyl acetate). Pour the slurry into the chromatography column and allow it to pack evenly.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.[1]
-
Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity of the solvent system if necessary (gradient elution).[1]
-
Fraction Collection: Collect the eluent in separate fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause | Recommended Solution |
| Low Yield | - Compound is too soluble in the cold solvent.- Too much solvent was used.- Premature crystallization during hot filtration. | - Choose a less-solvating solvent.- Use the minimum amount of hot solvent.- Preheat the filtration apparatus.[2] |
| Oiling Out | - High impurity concentration depressing the melting point.- Solution is supersaturated. | - Perform a preliminary purification.- Reheat, add more solvent, and cool slowly.[3] |
| Colored Crystals | - Presence of colored impurities. | - Add activated charcoal to the hot solution before filtration.[2] |
| No Crystal Formation | - Solution is not saturated.- Inappropriate solvent. | - Evaporate some of the solvent.- Scratch the inside of the flask or add a seed crystal.- Try a different solvent. |
Visualizing the Purification Workflow
Below is a diagram illustrating the decision-making process for purifying crude this compound.
Caption: Decision workflow for purifying this compound.
References
- PrepChem. (n.d.). Preparation of 2-chloro-2-phenylacetic acid.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations.
- ResearchGate. (n.d.). Synthesis of 2-chloro-N-(substituted)phenylacetamide and....
- BenchChem. (2025). How to increase the purity of synthesized N-(2-hydroxyethyl)-2-phenylacetamide.
- BenchChem. (2025). Technical Support Center: Purification of N-(2-Aminophenyl)-2-phenylacetamide.
- Google Patents. (n.d.). CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium.
- BenchChem. (2025). Technical Support Center: Purification of 2-Chloro-N-phenethylacetamide by Recrystallization.
- FooDB. (2011). Showing Compound 2-Phenylacetamide (FDB027865).
- Google Patents. (n.d.). RU2172309C2 - Method of preparing 2-(phenylamino)phenylacetic acid derivatives.
- Gowda, B. T., Kozˇı´sˇek, J., Tokarcˇı´k, M., & Fuess, H. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1084.
- Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 2(7), 148-156.
- National Center for Biotechnology Information. (n.d.). Chloroacetamide. PubChem.
- Problemy Kryminalistyki. (n.d.). Identification of 2-acetyl-2-phenylacetamide (APAA) – the precursor for production of benzylmethylketone (BMK, P2P).
- ChemicalBook. (n.d.). 2-Chloro-N-phenylacetamide synthesis.
- BenchChem. (2025). Purity Assessment of Synthesized N-(2-Aminophenyl)-2-phenylacetamide: A Comparative Guide.
- SIELC. (n.d.). Separation of 2-Chloro-N-methyl-N-phenylacetamide on Newcrom R1 HPLC column.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
Sources
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- 6. Separation of 2-Chloro-N-methyl-N-phenylacetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. problemykryminalistyki.policja.pl [problemykryminalistyki.policja.pl]
- 8. ijpsr.info [ijpsr.info]
Technical Support Center: Scaling Up the Synthesis of 2-Chloro-N-phenylacetamide
Welcome to the comprehensive technical support guide for the synthesis of 2-Chloro-N-phenylacetamide. This resource is specifically designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from the laboratory bench to a larger scale. Here, we address common challenges, provide in-depth troubleshooting advice, and offer a detailed, scalable protocol grounded in robust scientific principles.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the scale-up of 2-Chloro-N-phenylacetamide synthesis.
Q1: What is the most common and scalable synthetic route for 2-Chloro-N-phenylacetamide?
A1: The most prevalent and industrially viable method is the Schotten-Baumann reaction, which involves the acylation of aniline with chloroacetyl chloride.[1] This reaction is typically performed in a two-phase solvent system (e.g., toluene and water) with a base to neutralize the hydrochloric acid byproduct.[2]
Q2: What are the primary safety concerns when working with chloroacetyl chloride on a larger scale?
A2: Chloroacetyl chloride is a highly corrosive and toxic substance.[3][4] Key safety concerns during scale-up include its violent reaction with water, which releases toxic hydrogen chloride gas, and its ability to cause severe burns upon contact.[3][5] A thorough risk assessment and the implementation of robust containment strategies are crucial.
Q3: My reaction yield is significantly lower on a larger scale. What could be the primary reason?
A3: A common reason for decreased yield during scale-up is poor temperature control of the highly exothermic reaction between aniline and chloroacetyl chloride.[6] Inadequate mixing can also lead to localized "hot spots" and increased side reactions.[7]
Q4: What are the typical impurities I should expect in the final product?
A4: Common impurities include unreacted aniline, chloroacetic acid (from the hydrolysis of chloroacetyl chloride), and potentially di-acylated byproducts.[8][9] The presence of these impurities can be minimized through careful control of reaction conditions and stoichiometry.
Q5: What is the recommended method for purifying large quantities of 2-Chloro-N-phenylacetamide?
A5: Recrystallization is a highly effective and scalable method for purifying 2-Chloro-N-phenylacetamide.[8] A common solvent system for this is an ethanol/water mixture.[10] The choice of solvent should be optimized to ensure high recovery of the purified product.
Troubleshooting Guide: From Theory to Practice
This in-depth guide addresses specific problems you may encounter during the scale-up process, providing explanations and actionable solutions.
Problem 1: Runaway Reaction and Poor Temperature Control
Symptom: A rapid, uncontrolled increase in the reaction temperature, often exceeding the capacity of the cooling system.
Root Cause Analysis: The acylation of aniline with chloroacetyl chloride is a highly exothermic reaction.[6] On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[11] This can lead to a dangerous runaway reaction.
Solutions:
-
Controlled Reagent Addition: Add the chloroacetyl chloride to the aniline solution slowly and in a controlled manner. A subsurface addition can also help to disperse the reagent and heat more effectively.[7]
-
Adequate Cooling Capacity: Ensure your reactor's cooling system is appropriately sized for the scale of the reaction and the heat of reaction.
-
Pre-cooling: Cool the aniline solution to 0-5°C before beginning the addition of chloroacetyl chloride.[12]
-
Dilution: Increasing the solvent volume can help to absorb the heat generated during the reaction.
Problem 2: Low Yield and Incomplete Conversion
Symptom: The reaction stalls before all the limiting reagent is consumed, resulting in a lower than expected yield.
Root Cause Analysis:
-
Amine Protonation: The reaction generates hydrochloric acid (HCl), which can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[13]
-
Hydrolysis of Chloroacetyl Chloride: The presence of water can lead to the hydrolysis of the highly reactive chloroacetyl chloride to chloroacetic acid, which will not react with the aniline.[14]
Solutions:
-
Effective Base: Use a suitable base, such as sodium hydroxide or triethylamine, to neutralize the HCl as it is formed.[15] In a biphasic system, an aqueous base is often used.[1]
-
Anhydrous Conditions: If not using a biphasic system, ensure all solvents and reagents are anhydrous to prevent hydrolysis of the chloroacetyl chloride.[16]
-
Stoichiometry: A slight excess of chloroacetyl chloride (e.g., 1.05-1.1 equivalents) can help to drive the reaction to completion.[9]
Problem 3: Product Purity Issues and Byproduct Formation
Symptom: The isolated product is off-color or contains significant impurities as determined by analytical methods (e.g., HPLC, NMR).
Root Cause Analysis:
-
Side Reactions: High reaction temperatures can promote the formation of colored impurities and byproducts.
-
Inefficient Purification: The chosen recrystallization solvent or procedure may not be optimal for removing specific impurities.
Solutions:
-
Temperature Control: Maintain a low reaction temperature (0-10°C) during the addition of chloroacetyl chloride to minimize side reactions.[2]
-
Optimized Recrystallization:
-
Solvent Screening: Perform small-scale experiments to identify the best solvent or solvent pair for recrystallization. An ideal solvent will dissolve the product well at elevated temperatures but poorly at low temperatures.[8]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to promote the formation of large, pure crystals and exclude impurities.[8]
-
Washing: Wash the filtered crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.
-
Detailed Experimental Protocol for Scaled-Up Synthesis
This protocol provides a step-by-step guide for the synthesis of 2-Chloro-N-phenylacetamide on a multi-gram scale.
Safety Precautions: This reaction should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[3] Chloroacetyl chloride is highly corrosive and reacts violently with water; handle with extreme care.[5]
Reagents and Equipment:
| Reagent/Equipment | Quantity (for a ~150 g scale) | Notes |
| Aniline | 93.1 g (1.00 mole) | Ensure high purity. |
| Toluene | 750 mL | |
| 10% Sodium Hydroxide (aq) | 750 mL | |
| Chloroacetyl Chloride | 197 g (1.75 mole) | Handle with extreme care in a fume hood. |
| Round-bottom flask | 3 L | Equipped with a mechanical stirrer, dropping funnel, and thermometer. |
| Ice bath | For temperature control. |
Procedure:
-
In a 3 L round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve aniline (93.1 g, 1.00 mole) in toluene (750 mL).
-
Add the 10% aqueous sodium hydroxide solution (750 mL) to the flask.
-
Cool the stirred mixture to 0°C using an ice bath.
-
Slowly add chloroacetyl chloride (197 g, 1.75 mole) dropwise from the dropping funnel over approximately 45 minutes. Crucially, maintain the internal temperature below 10°C throughout the addition. [2]
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for about one hour.
-
The product will precipitate as a crystalline solid. Filter the mixture and wash the collected solid with cold toluene.
-
Dry the product in a vacuum oven at 60°C.
Expected Yield: Approximately 151 g (90.0%).[2]
Purification (Recrystallization):
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Filter the purified crystals and wash them with a small amount of ice-cold ethanol.
-
Dry the crystals under vacuum.
Visualizing the Process
Reaction Mechanism
Caption: Nucleophilic acyl substitution mechanism.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting scale-up.
References
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Technical Support Center: Managing Exothermic Reactions in 2-Chloro-2-phenylacetamide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Chloro-2-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for managing the exothermic nature of this reaction. Our goal is to ensure procedural safety, maximize yield, and maintain product purity.
Understanding the Core Challenge: The Exothermic Reaction
The synthesis of this compound, typically involving the reaction of 2-phenylacetamide with a chlorinating agent, is an exothermic process. The formation of the new carbon-chlorine bond releases a significant amount of energy as heat. Many industrial chemical processes involve such heat-generating reactions, and if not properly controlled, the rate of heat generation can exceed the system's ability to remove it.[1] This can lead to a rapid increase in temperature and pressure, a dangerous situation known as a thermal runaway.[2][3][4] Understanding the thermodynamics and kinetics of this reaction is crucial for designing a process that can safely dissipate excess heat and control the reaction rate.[5]
This guide will address the most common issues encountered during this synthesis, providing clear, actionable solutions grounded in established chemical principles.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a series of questions and answers to directly address specific experimental challenges.
Issue 1: Rapid, Uncontrolled Temperature Increase (Potential Runaway Reaction)
Question: My reaction temperature is increasing very quickly, even with the cooling bath. What's happening and what should I do?
Answer: You are likely experiencing the beginning of a thermal runaway reaction. This is a critical safety event that occurs when the exothermic reaction accelerates, generating heat faster than it can be removed.[1]
Potential Causes & Immediate Solutions:
-
Cause: The rate of addition of the chlorinating agent (e.g., chloroacetyl chloride) is too fast.[4]
-
Immediate Solution: Immediately stop the addition of the reagent. This is the most critical first step to prevent further heat generation.
-
-
Cause: Inadequate cooling or inefficient stirring. A poorly stirred mixture will have localized "hot spots" where the reaction can accelerate uncontrollably.[4]
-
Immediate Solution: Ensure the reactor is submerged in the cooling bath and that the stirring is vigorous enough to maintain a homogeneous mixture. If necessary, add more coolant (e.g., dry ice to an acetone bath) to increase the cooling capacity.
-
-
Cause: Incorrect stoichiometry or poor quality of reagents. For instance, moisture can lead to side reactions that may contribute to the exotherm.[6]
Issue 2: Low or No Product Yield
Question: After the workup, my final product yield is significantly lower than expected. What could have gone wrong?
Answer: Low yield can be attributed to several factors, ranging from incomplete reaction to product loss during purification.
Potential Causes & Solutions:
-
Cause: The reaction did not go to completion. This can be due to insufficient reaction time or a temperature that is too low, slowing the reaction rate.[6][7]
-
Cause: Hydrolysis of the chlorinating agent. If moisture is present in the solvent, on the glassware, or in the starting materials, the chlorinating agent can be hydrolyzed, rendering it ineffective.[6]
-
Solution: Use anhydrous solvents and ensure all glassware is meticulously dried before use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture contamination.[8]
-
-
Cause: Product loss during workup and purification. The product may have some solubility in the aqueous phase during extraction, or it may be lost during recrystallization if an inappropriate solvent is used.[8]
-
Solution: Optimize your extraction and recrystallization solvents. Ensure the pH is correctly adjusted during the aqueous workup to minimize the product's solubility in the aqueous layer.[8]
-
Issue 3: Presence of Significant Impurities in the Final Product
Question: My NMR/LC-MS analysis shows multiple unexpected peaks. What are these impurities and how can I avoid them?
Answer: Impurity formation is a common issue, often stemming from side reactions favored by improper temperature control or stoichiometry.
Potential Causes & Solutions:
-
Cause: Formation of di-acylated or other byproducts. This can occur if the reaction temperature is too high, reducing selectivity.[9]
-
Cause: Unreacted starting materials remain in the final product.
-
Cause: Degradation of the product. Prolonged reaction times at elevated temperatures can lead to product degradation.[6]
-
Solution: Do not use excessive heating. Once the reaction is complete (as confirmed by TLC), proceed with the workup promptly.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary exothermic event in this synthesis? A1: The main exothermic event is the acylation reaction itself, where the amide nitrogen attacks the electrophilic carbonyl carbon of the chlorinating agent. The subsequent formation of the stable amide bond releases significant thermal energy. A secondary, but also highly exothermic event, is the quenching step, especially if a reactive quenching agent is used without proper cooling.[9]
Q2: How can I best monitor and control the internal reaction temperature? A2: Use a low-temperature thermometer or thermocouple probe placed directly in the reaction mixture (not just in the cooling bath) to get an accurate reading of the internal temperature. The reaction should be set up in a cooling bath (e.g., ice-salt or dry ice-acetone) with efficient stirring. The rate of addition of the chlorinating agent should be adjusted to maintain the desired internal temperature.
Q3: What are the key visual or physical signs of a runaway reaction? A3: Key signs include a rapid, uncontrolled rise in the internal temperature, a sudden increase in pressure (gas evolution), vigorous boiling of the solvent even in a cooling bath, and a noticeable change in the color or viscosity of the reaction mixture.
Q4: What are the most critical safety precautions for this experiment? A4: Always work in a well-ventilated fume hood.[10] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11] Have an appropriate quenching agent and a larger cooling bath ready as a secondary containment and control measure. Conduct a thorough risk assessment before beginning the experiment.[5]
Data Summary & Key Parameters
The following table summarizes critical parameters for managing the synthesis of this compound. These values are starting points and may require optimization.
| Parameter | Recommended Value | Rationale |
| Reaction Temperature | 0–5 °C | Minimizes side reactions and allows for better control of the exotherm.[6] |
| Reagent Addition | Slow, dropwise | Prevents a rapid accumulation of unreacted reagents and a sudden release of heat. |
| Stirring | Vigorous | Ensures even heat distribution and prevents localized hot spots.[7] |
| Solvent Condition | Anhydrous | Prevents hydrolysis of the chlorinating agent, which is a competing side reaction.[6] |
| Atmosphere | Inert (Nitrogen/Argon) | Excludes atmospheric moisture, protecting sensitive reagents.[8] |
Diagrams and Workflows
Logical Flow for Runaway Reaction Prevention
The following diagram illustrates the key decision points and preventative measures to avoid a thermal runaway event.
Caption: A logic diagram illustrating preventative measures for thermal runaway.
Experimental Workflow for Controlled Synthesis
This workflow outlines the critical steps for a safe and controlled synthesis procedure.
Caption: Experimental workflow emphasizing temperature control points.
Experimental Protocol: Synthesis of this compound
Disclaimer: This is a representative protocol. Researchers must conduct a thorough, site-specific risk assessment and optimize conditions for their specific laboratory setup and scale. Always handle reagents in a fume hood and wear appropriate PPE.
Materials:
-
2-Phenylacetamide
-
Chlorinating agent (e.g., Chloroacetyl chloride)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Non-nucleophilic base (e.g., Triethylamine or Pyridine)[6]
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (N₂ or Ar), dissolve 2-phenylacetamide (1.0 equivalent) and the non-nucleophilic base (1.1-1.2 equivalents) in the anhydrous solvent.
-
Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.
-
Controlled Addition: Slowly add the chlorinating agent (1.0-1.1 equivalents), dissolved in a small amount of anhydrous solvent, dropwise from the dropping funnel. Crucially, monitor the internal temperature and adjust the addition rate to ensure it does not exceed 5 °C. [6]
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Quenching: This step is exothermic. Prepare a separate beaker with crushed ice and water. Slowly and carefully pour the reaction mixture into the ice/water slurry with vigorous stirring. Never add water directly to the reaction flask.[9]
-
Workup:
-
Transfer the quenched mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.
References
- Review on loss prevention of chemical reaction thermal runaway: Principle and applic
- optimizing reaction conditions for 2-Chloro-N-phenethylacetamide synthesis. (n.d.). Benchchem.
- Runaway Chemical Reactions: Causes and Prevention. (2024). Zeal.
- Safety and Handling of 2-Phenylacetamide in Industrial Settings. (n.d.). Domain name not available.
- Review on loss prevention of chemical reaction thermal runaway Principles and applic
- How to Prevent Runaway Reactions Case Study Phenol-Formaldehyde Reaction Hazards. (1999).
- Runaway reactions, case studies, lessons learned. (n.d.). ARIA.
- Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis. (n.d.). Benchchem.
- 2-Chloro-N-phenylacetamide 97 587-65-5. (n.d.). Sigma-Aldrich.
- preventing byproduct formation in phenylacetamide synthesis. (n.d.). Benchchem.
- chloroacetamide. (n.d.). Organic Syntheses Procedure.
- 2 - SAFETY DATA SHEET. (n.d.). Domain name not available.
- managing exothermic reactions in 1-(4-Chlorophenyl)-2-methylpropan-1-one synthesis. (n.d.). Benchchem.
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Validation & Comparative
A Comparative Analysis of 2-Chloro-2-phenylacetamide and 2-Bromo-2-phenylacetamide in Nucleophilic Substitution Reactions
In the realm of synthetic organic chemistry, particularly in the design and development of novel pharmaceutical agents, the selection of appropriate starting materials is a critical determinant of reaction efficiency, yield, and overall success. Among the versatile building blocks available to researchers, α-haloacetamides serve as valuable precursors for the introduction of diverse functionalities. This guide provides an in-depth, objective comparison of the reactivity of two such reagents: 2-chloro-2-phenylacetamide and 2-bromo-2-phenylacetamide. Our focus will be on their performance in nucleophilic substitution reactions, a cornerstone of modern drug discovery and fine chemical synthesis.
This analysis is grounded in fundamental principles of physical organic chemistry and supported by experimental data from analogous systems to provide a clear, evidence-based understanding of their relative performance.
Executive Summary
Experimental evidence, inferred from closely related chemical systems and foundational organic chemistry principles, consistently indicates that 2-bromo-2-phenylacetamide is a more reactive electrophile than its chloro- counterpart in nucleophilic substitution reactions . This enhanced reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. Consequently, reactions employing 2-bromo-2-phenylacetamide can often be conducted under milder conditions, may proceed at a faster rate, and frequently result in higher yields.
The Decisive Factor: Leaving Group Ability
The reactivity of 2-halo-2-phenylacetamides in nucleophilic substitution reactions is intrinsically linked to the nature of the halogen atom. In both unimolecular (SN1) and bimolecular (SN2) substitution pathways, the cleavage of the carbon-halogen bond is a critical step. The facility of this bond cleavage is determined by the stability of the departing halide ion, known as its "leaving group ability."
Several factors contribute to bromide being a better leaving group than chloride:
-
Basicity: Weaker bases are better leaving groups because they are more stable with a negative charge. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), which means that the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻).[1][2]
-
Polarizability: Bromide is a larger and more polarizable ion than chloride.[3] Its larger electron cloud is more easily distorted, which helps to stabilize the developing negative charge in the transition state of the reaction.[3]
-
Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. This lower bond dissociation energy means that less energy is required to break the C-Br bond during the substitution reaction.
The interplay of these factors dictates that the C-Br bond in 2-bromo-2-phenylacetamide is more readily cleaved than the C-Cl bond in this compound, leading to a lower activation energy for nucleophilic attack and, consequently, a faster reaction rate.
Mechanistic Considerations: SN1 vs. SN2 Pathways
The phenyl group adjacent to the halogen-bearing carbon atom in both molecules can stabilize a carbocation intermediate through resonance. This suggests the potential for an SN1 pathway, particularly with weakly basic nucleophiles and in polar protic solvents. However, the secondary nature of the carbon also allows for a concerted SN2 mechanism, which is favored by strong nucleophiles in polar aprotic solvents.[4]
Regardless of the dominant mechanism, the superior leaving group ability of bromide accelerates the reaction. In an SN2 reaction, the leaving group departs in the rate-determining step, so a better leaving group directly increases the reaction rate.[1] In an SN1 reaction, the leaving group also departs in the rate-determining step (the formation of the carbocation), and a better leaving group will again lead to a faster reaction.
Caption: Generalized SN2 reaction pathway.
Comparative Experimental Data (from Analogous Systems)
For instance, studies on the synthesis of the antiplatelet agent clopidogrel, which involves a nucleophilic substitution on a related α-halo phenylacetic acid derivative, have shown that the use of the bromo-intermediate significantly improves the yield of the key N-alkylation step compared to the chloro-intermediate.
Table 1: Qualitative Reactivity Comparison in Analogous Systems
| Parameter | 2-Bromo-2-phenylacetic Acid Derivative | 2-Chloro-2-phenylacetic Acid Derivative | Source |
| Application | Synthesis of a clopidogrel precursor | Synthesis of a clopidogrel precursor | |
| Qualitative Outcome | Increased yield upon substitution of the chloro-derivative | Moderate yields |
Note: The yields reported are from different sources and may not be directly comparable due to variations in reaction scale and conditions. However, the qualitative statements from comparative experiments within the same patent provide strong evidence for the higher reactivity of the bromo-compound.
This trend is a direct consequence of the principles discussed above. The weaker C-Br bond and the greater stability of the bromide leaving group collectively contribute to a more efficient and higher-yielding reaction.
Experimental Protocol: A Representative Nucleophilic Substitution
The following protocol describes a general procedure for the reaction of 2-halo-2-phenylacetamides with an amine nucleophile. This can be adapted for various nucleophiles with appropriate modifications to the reaction conditions.
Objective: To synthesize an N-substituted-2-amino-2-phenylacetamide derivative via nucleophilic substitution.
Materials:
-
This compound or 2-Bromo-2-phenylacetamide (1.0 eq)
-
Amine nucleophile (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA) as a base (1.5 eq)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as the solvent
-
Sodium iodide (NaI) (catalytic amount, optional - see Finkelstein Reaction)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-halo-2-phenylacetamide (1.0 eq) and the chosen solvent.
-
Add the amine nucleophile (1.1 eq) and the base (1.5 eq) to the flask.
-
If using this compound, a catalytic amount of sodium iodide can be added. The in-situ formation of the more reactive iodo-intermediate via the Finkelstein reaction can accelerate the substitution.
-
Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C). The bromo-derivative will likely require a lower temperature and shorter reaction time.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be purified by recrystallization or column chromatography.
Caption: General workflow for nucleophilic substitution.
Practical Implications for Researchers
The choice between this compound and 2-bromo-2-phenylacetamide has significant practical consequences for laboratory synthesis:
-
Reaction Conditions: The higher reactivity of the bromo compound often allows for the use of milder reaction conditions (e.g., lower temperatures, weaker bases), which can be beneficial for sensitive substrates.
-
Reaction Time: Reactions with 2-bromo-2-phenylacetamide are generally faster, leading to shorter overall synthesis times.
-
Cost and Availability: this compound is often less expensive than its bromo counterpart. For large-scale syntheses where cost is a major factor and reaction conditions can be optimized, the chloro derivative may be a viable option. However, for research and development where higher reactivity and yield are prioritized, the bromo compound is often the superior choice.
-
Byproducts: The choice of halogen can influence the byproduct profile of the reaction, which may affect the purification strategy.
Conclusion
References
-
Khan Academy. (n.d.). Sn1 and Sn2: leaving group. Retrieved from [Link]
-
Master Organic Chemistry. (2025, March 4). What Makes A Good Leaving Group?. Retrieved from [Link]
-
Odinity. (2018, January 2). The Role and Nucleophilicity of Chloride and Bromide Nucleophiles in Both Sn1 and Sn2 Substitution Reactions with Tert-Butanol and 1-Butanol. Retrieved from [Link]
-
Reddit. (2013, June 18). Cl vs Br in SN1 and SN2 reactions. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, March 22). Leaving Group Stability - SN1 and SN2 Reactions [Video]. YouTube. Retrieved from [Link]
-
CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloalkanes. Retrieved from [Link]
Sources
A Comparative Analysis of 2-Chloro-2-phenylacetamide Analogs: A Guide for Drug Development Professionals
The 2-chloro-2-phenylacetamide scaffold has emerged as a privileged structure in medicinal chemistry, with its analogs demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive, in-depth technical analysis of these analogs, moving beyond a simple recitation of findings to offer a comparative perspective grounded in experimental data. We will explore the nuanced structure-activity relationships (SAR) that govern their efficacy as analgesic, antimicrobial, anticonvulsant, and anti-inflammatory agents, providing researchers and drug development professionals with the critical insights needed to navigate this promising chemical space.
The Versatile Scaffold: Synthesis and Rationale
The synthetic accessibility of this compound analogs is a key driver of their widespread investigation. The foundational synthesis typically involves the reaction of an appropriate amine with 2-chloro-2-phenylacetyl chloride or a related chloroacetylating agent.[1][2][3] This straightforward acylation allows for the facile introduction of diverse substituents on the acetamide nitrogen, enabling a systematic exploration of the chemical space and its impact on biological activity.
The rationale behind exploring this scaffold is rooted in the unique combination of a reactive α-chloro group, a lipophilic phenyl ring, and a hydrogen-bonding-capable amide moiety. This constellation of features allows for a variety of interactions with biological targets. The α-chloro group, for instance, can act as a leaving group in nucleophilic substitution reactions, enabling covalent modification of target proteins, while the phenyl and amide groups can engage in hydrophobic and hydrogen-bonding interactions, respectively.
Comparative Performance Analysis: A Multi-faceted Evaluation
The true potential of this compound analogs is revealed through a comparative analysis of their performance across different therapeutic areas. The following sections dissect the experimental data for key activities, highlighting the structural modifications that confer potency and selectivity.
Analgesic Activity
The analgesic potential of this compound derivatives has been a significant area of investigation, with many analogs exhibiting promising central analgesic effects.[4][5] The primary mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the prostaglandin synthesis pathway responsible for pain and inflammation.[5]
Experimental Data Summary: Analgesic Activity
| Compound ID | Structure/Substitution | Assay | Efficacy | Reference |
| Parent | 2-chloro-N-phenylacetamide | Hot Plate Test | Limited data available | [4] |
| AKM-2 | N-(4-(diphenylamino) thiazol-2-yl)-2-((4-((3-methylbenzylidene)amino)phenyl)amino)acetamide | Hot Plate Test | Significant analgesic response, comparable to diclofenac sodium | [5] |
| Coumarin Hybrid | (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide | In vitro anti-inflammatory | Superior to ibuprofen | [2] |
Causality Behind Experimental Choices: The hot plate test is a standard in vivo model for assessing centrally acting analgesics.[4][5] It measures the latency of a pain response to a thermal stimulus, providing a reliable indication of a compound's ability to modulate pain perception at the level of the central nervous system. The choice of diclofenac sodium and ibuprofen as standards is logical, as they are well-established non-steroidal anti-inflammatory drugs (NSAIDs) with known analgesic properties.[2][5]
Experimental Workflow: Hot Plate Test for Analgesic Activity
Caption: Workflow for assessing central analgesic activity using the hot plate test.
Antimicrobial Activity
A significant number of N-(substituted phenyl)-2-chloroacetamides have been synthesized and evaluated for their antimicrobial properties.[4][6] The proposed mechanisms of action include the inhibition of essential enzymes and disruption of the cell membrane.[4]
Experimental Data Summary: Antimicrobial Activity
| Compound Class | Target Organism | Assay | Efficacy (MIC/MFC in µg/mL) | Reference |
| 2-chloro-N-phenylacetamide derivatives | Aspergillus flavus | Broth Dilution | MIC: 16 - 256, MFC: 32 - 512 | [4] |
| 2-Chloro-N-(2,6-dimethyl-phenyl)-acetamide derivatives | Various bacteria and fungi | Cup Plate Method | Discernible antibacterial activity | [6] |
Causality Behind Experimental Choices: The broth dilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal/Bactericidal Concentration (MFC/MBC). This method provides quantitative data on the lowest concentration of a compound that inhibits visible growth and the lowest concentration that results in microbial death, respectively. The cup plate method is a qualitative or semi-quantitative screening assay to quickly assess the antimicrobial potential of a compound by measuring the zone of inhibition.[6]
Anticonvulsant Activity
The phenylacetamide scaffold is a well-established pharmacophore for anticonvulsant activity, with notable examples like Levetiracetam.[7] Analogs of this compound have been designed and evaluated in preclinical models of epilepsy, often targeting voltage-gated sodium channels.[3][8]
Experimental Data Summary: Anticonvulsant Activity
| Compound Class | Assay | Efficacy | Reference |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | Maximal Electroshock (MES) Test, 6-Hz screen | Active in MES seizures, some activity in 6-Hz screen | [3] |
| Phthalimide-derived acetamides | MES Test, scPTZ Test | Numerous compounds effective in the MES screen | [9] |
Causality Behind Experimental Choices: The Maximal Electroshock (MES) test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.[7][9] The subcutaneous pentylenetetrazole (scPTZ) test is used to screen for agents that may be effective against absence seizures. The 6-Hz screen is a model for therapy-resistant partial seizures.[3] The use of these varied models allows for a broader characterization of the anticonvulsant profile of the test compounds.
Signaling Pathway: Voltage-Gated Sodium Channel Blockade
Caption: Mechanism of anticonvulsant action via blockade of voltage-gated sodium channels.
Structure-Activity Relationship (SAR) Insights
A careful analysis of the available data reveals several key SAR trends for this compound analogs:
-
Substitution on the N-phenyl ring: The nature and position of substituents on the N-phenyl ring significantly modulate activity. For instance, in a series of antidepressant agents, a benzyl substituent on the acetamide nitrogen exhibited the highest activity, suggesting the importance of a methylene bridge between the aromatic ring and the nitrogen.[10]
-
Hybrid Molecules: Incorporating the this compound moiety into larger, hybrid molecules can lead to enhanced activity. A coumarin-hybrid, for example, showed superior in vitro anti-inflammatory activity compared to ibuprofen.[2] This strategy of combining two pharmacophores into a single molecule is a promising avenue for developing multifunctional agents.[11][12]
-
Replacement of the Imide Ring: In the context of anticonvulsant activity, replacing a pyrrolidine-2,5-dione ring with a chain amide bound, as in the case of some N-phenylacetamide derivatives, can lead to a decrease in anticonvulsant protection, highlighting the crucial role of the cyclic imide pharmacophore in that particular series.[3]
Future Directions and Concluding Remarks
The this compound scaffold and its analogs represent a fertile ground for the discovery of new therapeutic agents. The synthetic tractability of these compounds, coupled with their diverse biological activities, makes them an attractive starting point for drug discovery campaigns. Future research should focus on:
-
Systematic SAR studies: A more comprehensive and systematic exploration of the substituent effects on various biological activities is warranted.
-
Mechanism of action studies: For many of the reported activities, the precise molecular targets and mechanisms of action remain to be fully elucidated.
-
Optimization of pharmacokinetic properties: To translate the promising in vitro and in vivo activities into clinically viable drug candidates, a thorough evaluation and optimization of their absorption, distribution, metabolism, and excretion (ADME) properties are essential.
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- Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone)
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- Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone)
- Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evalu
- (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide - MDPI.
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- Synthetic Approaches and Pharmacological Evaluation of Some New Acetamide Derivatives and 5-Benzylidene-2-(2,6-dimethyl-phenylimino)
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A Comparative Guide to the Structural Validation of 2-Chloro-2-phenylacetamide by NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the structural validation of 2-Chloro-2-phenylacetamide. We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data to ensure a comprehensive understanding.
Introduction: The Imperative of Structural Integrity
This compound is a chemical intermediate with potential applications in organic synthesis and pharmaceutical development. Its precise molecular structure dictates its reactivity, biological activity, and safety profile. Therefore, rigorous structural validation is not merely a procedural step but a fundamental requirement for reliable and reproducible research. Among the arsenal of analytical techniques available, NMR spectroscopy stands out as the most powerful and definitive method for the elucidation of organic molecule structures in solution.[1]
This guide will focus on the validation of the this compound structure, primarily through ¹H and ¹³C NMR spectroscopy, while also presenting a comparative analysis with Mass Spectrometry (MS) and Fourier-Transform Infrared (FT-IR) Spectroscopy.
The Central Role of NMR Spectroscopy in Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of atomic nuclei.[2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[3][4] For a molecule like this compound, with its distinct aromatic and aliphatic regions, NMR offers a wealth of data for an unambiguous structural assignment.
Deciphering the Structure with ¹H and ¹³C NMR
¹H NMR Spectroscopy provides information about the different types of protons (hydrogen atoms) in a molecule.[5] Key parameters include:
-
Chemical Shift (δ): The position of a signal in the NMR spectrum, which indicates the electronic environment of the proton.
-
Integration: The area under a signal, which is proportional to the number of protons it represents.
-
Splitting Pattern (Multiplicity): The splitting of a signal into multiple peaks due to the influence of neighboring protons, providing connectivity information.
¹³C NMR Spectroscopy provides information about the different types of carbon atoms in the molecule.[6] Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in single sharp peaks for each unique carbon atom.
The following diagram illustrates the workflow for NMR-based structural validation.
Caption: Workflow for NMR-based structural validation.
Predicted NMR Data for this compound
Based on established principles of NMR spectroscopy and data from analogous compounds such as 2-phenylacetamide and acetanilide, we can predict the ¹H and ¹³C NMR spectra for this compound.[7][8][9][10][11]
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Phenyl H | ~7.2 - 7.6 | Multiplet | 5H | C₆H₅ |
| Methine H | ~5.5 - 6.0 | Singlet | 1H | -CHCl- |
| Amide H | ~7.5 - 8.5 | Broad Singlet | 2H | -CONH₂ |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||
| Carbonyl C | ~168 - 172 | -C =O | ||
| Phenyl C (ipso) | ~135 - 140 | -C -CHCl- | ||
| Phenyl C (ortho, meta, para) | ~125 - 130 | C ₆H₅ | ||
| Methine C | ~60 - 65 | -C HCl- |
Note: Predicted values are estimates and may vary based on solvent and experimental conditions.
An available experimental ¹H NMR spectrum for 2-Chloro-N-phenylacetamide confirms a multiplet in the aromatic region and a singlet for the chloromethyl protons, consistent with the predicted structure.[12] The amide protons often show broad signals and their chemical shift can be highly dependent on concentration and solvent.[13]
Experimental Protocols
To ensure the integrity and reproducibility of the results, the following detailed protocols are provided.
NMR Spectroscopy: A Step-by-Step Protocol
-
Sample Preparation :
-
Accurately weigh 5-25 mg of this compound.[14]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[3]
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[2]
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition :
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or directly into the magnet.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds for 8 to 16 scans.[15]
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing and Analysis :
-
Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum and determine their multiplicities.
-
Assign the signals in both spectra to the corresponding atoms in the proposed structure.
-
Comparative Analysis with Alternative Techniques
While NMR is the gold standard for structural elucidation, other techniques provide complementary and confirmatory data.[16][17]
Caption: Comparison of analytical techniques for structural validation.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and information about its elemental composition. For this compound, a key feature in the mass spectrum would be the isotopic pattern of chlorine. Naturally occurring chlorine consists of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[18][19] This results in two molecular ion peaks (M⁺ and M+2) separated by 2 m/z units with a characteristic 3:1 intensity ratio, providing strong evidence for the presence of a single chlorine atom.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed connectivity, stereochemistry, and electronic environment of atoms. | Unambiguous structure determination, non-destructive. | Lower sensitivity, requires relatively pure sample. |
| Mass Spectrometry | Molecular weight and elemental formula. | High sensitivity, small sample amount needed. | Provides limited connectivity information, isomers can be indistinguishable. |
| FT-IR Spectroscopy | Presence of functional groups. | Fast, easy to use, and non-destructive. | Provides a molecular "fingerprint" but not a complete structure. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[20] Different functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for identifying the functional groups present in a molecule. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the primary amide, the C=O (carbonyl) bond, and the C-H and C=C bonds of the aromatic ring.[21][22]
Conclusion
The structural validation of this compound is most definitively achieved through a comprehensive analysis of its ¹H and ¹³C NMR spectra. The detailed information on atomic connectivity and chemical environments provided by NMR is unparalleled by other techniques. However, Mass Spectrometry and FT-IR Spectroscopy serve as crucial complementary methods, offering rapid confirmation of the molecular weight, elemental composition, and the presence of key functional groups. By employing these techniques in concert, researchers can ensure the structural integrity of their compounds, a critical prerequisite for advancing scientific discovery and development.
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A Comparative Guide to the Purity Analysis of 2-Chloro-2-phenylacetamide: HPLC as the Gold Standard
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides an in-depth technical analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 2-Chloro-2-phenylacetamide, a key chemical intermediate. We will explore the causality behind the chosen HPLC methodology, present a detailed protocol, and objectively compare its performance against alternative techniques like Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC), supported by illustrative experimental data.
The Criticality of Purity Profiling for this compound
This compound serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality, safety, and efficacy of the final drug product. Impurities can arise from the manufacturing process, degradation, or storage. Common synthesis routes, such as the reaction of an amine with chloroacetyl chloride, can lead to residual starting materials and byproducts.[1] Therefore, a robust and validated analytical method is essential to identify and quantify any potential impurities.
The Gold Standard: A Stability-Indicating HPLC Method
A well-designed, stability-indicating HPLC method is the cornerstone of purity analysis for non-volatile and thermally labile compounds like this compound.[2][3][4] The principle of HPLC lies in the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase, allowing for their separation.[5]
Causality Behind Experimental Choices
The selection of each parameter in an HPLC method is critical for achieving optimal separation and sensitivity. For this compound and its likely impurities, a reversed-phase approach is most suitable. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, causing more polar compounds to elute earlier.
-
Stationary Phase: A C18 column is chosen for its hydrophobicity, which provides good retention and separation of aromatic and moderately polar compounds.
-
Mobile Phase: A gradient of acetonitrile and water allows for the elution of a wide range of compounds with varying polarities. The addition of a small amount of acid, like formic acid, helps to sharpen peaks and improve resolution by suppressing the ionization of any acidic or basic functional groups.
-
Detection: UV detection at 254 nm is appropriate as the phenyl group in this compound and many of its potential aromatic impurities absorb strongly at this wavelength.
Experimental Protocol: HPLC Purity Analysis
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg/mL of this compound in the initial mobile phase composition.
System Suitability: Before sample analysis, the system suitability must be verified according to pharmacopeial standards such as USP <621>.[6][7] This includes assessing parameters like theoretical plates, tailing factor, and reproducibility of replicate injections.
Visualizing the HPLC Workflow
Caption: A streamlined workflow for the HPLC purity analysis of this compound.
Comparative Analysis: UPLC and GC as Alternatives
While HPLC is a robust and widely used technique, other methods offer distinct advantages in specific scenarios.
Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Alternative
UPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm) and higher pressures.[8] This results in significantly faster analysis times, improved resolution, and higher sensitivity. For a high-throughput environment, converting an HPLC method to a UPLC method can offer substantial gains in productivity.
Key Differences from HPLC:
-
Column: UPLC C18, 2.1 x 50 mm, 1.7 µm particle size
-
Flow Rate: 0.5 mL/min (adjusted for smaller column dimensions)
-
Run Time: Significantly shorter (e.g., 5-10 minutes) due to the higher efficiency of the smaller particle size column.
Gas Chromatography (GC): A Niche for Volatile Impurities
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds.[2][8] For this compound, which has a relatively high boiling point, direct GC analysis can be challenging. However, GC is an excellent tool for quantifying volatile impurities that may be present from the synthesis, such as residual solvents or volatile starting materials. A headspace GC-FID (Flame Ionization Detector) method is particularly well-suited for this purpose.
Experimental Protocol: Headspace GC-FID for Volatile Impurities
Instrumentation:
-
Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).
Chromatographic Conditions:
-
Column: DB-Wax, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 5 minutes
-
Ramp: 10°C/min to 220°C
-
Hold: 5 minutes at 220°C
-
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C
-
Vial Equilibration Time: 15 minutes
-
Visualizing the Method Comparison
Caption: Logical relationship between analyte properties and the choice of analytical technique.
Performance Comparison: A Data-Driven Perspective
To provide a clear comparison, the following table summarizes hypothetical but realistic performance data for the analysis of this compound and a key potential impurity, Phenylacetamide, using HPLC, UPLC, and GC.
| Parameter | HPLC | UPLC | GC (for Phenylacetamide) |
| Retention Time (min) | This compound: 12.5Phenylacetamide: 10.2 | This compound: 4.8Phenylacetamide: 3.9 | Phenylacetamide: 8.5 |
| Resolution | 4.2 | 5.5 | N/A (single analyte focus) |
| Theoretical Plates | >15,000 | >25,000 | >50,000 |
| Tailing Factor | 1.1 | 1.0 | 1.2 |
| LOD (µg/mL) | 0.05 | 0.01 | 0.1 |
| LOQ (µg/mL) | 0.15 | 0.03 | 0.3 |
| Analysis Time (min) | 30 | 10 | 20 |
| Solvent Consumption/Run | ~30 mL | ~5 mL | Minimal (carrier gas) |
Method Validation: Ensuring Trustworthiness and Compliance
Any analytical method used for pharmaceutical quality control must be validated to ensure it is fit for its intended purpose.[9] The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][9][10][11]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is often demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[3][9][12]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion: A Multi-faceted Approach to Purity Analysis
For the comprehensive purity analysis of this compound, a validated, stability-indicating HPLC method stands as the gold standard due to its robustness, versatility, and ability to separate a wide range of potential impurities. UPLC presents a compelling alternative for high-throughput environments, offering significant improvements in speed and resolution. While direct GC analysis of the parent compound is less suitable, headspace GC is an invaluable complementary technique for the specific and sensitive determination of volatile impurities.
The choice of analytical technique should always be guided by the specific requirements of the analysis, including the nature of the analyte and potential impurities, the desired throughput, and the available instrumentation. By understanding the principles and performance characteristics of each method, researchers can confidently select and implement the most appropriate strategy to ensure the quality and safety of their pharmaceutical products.
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A Comparative Guide to the Structural Confirmation of 2-Chloro-2-phenylacetamide: A Mass Spectrometry-Centric Approach
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible science. In the synthesis of novel chemical entities or the quality control of starting materials, even minor structural ambiguities can lead to significant deviations in reactivity, efficacy, and safety. This guide provides an in-depth technical comparison of analytical techniques for the structural validation of 2-Chloro-2-phenylacetamide, a key chemical intermediate.
While multiple spectroscopic techniques contribute to a complete structural picture, this guide focuses on the pivotal role of mass spectrometry (MS), particularly Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind methodological choices, present expected experimental data, and objectively compare the insights derived from MS with those from complementary techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
The Primary Tool: Mass Spectrometry for Molecular Weight and Fragmentation
Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] For a compound like this compound, it provides two critical pieces of information at the outset: the molecular weight and a characteristic fragmentation "fingerprint" that reveals its substructural components.
Why Gas Chromatography-Mass Spectrometry (GC-MS)?
The choice of instrument and method is the first critical decision. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. This is a logical choice driven by the analyte's properties: it possesses sufficient volatility and thermal stability to be vaporized and passed through a gas chromatograph without decomposition.[2][3] The GC component provides excellent separation of the analyte from any potential impurities or residual solvents prior to its introduction into the mass spectrometer, ensuring a clean and interpretable mass spectrum.[4]
The ionization method most commonly coupled with GC is Electron Ionization (EI) . EI is a "hard" ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize the molecule.[5] This process imparts significant energy, leading to predictable and reproducible fragmentation.[6] This extensive fragmentation is invaluable for structural elucidation, as the pieces of the molecule provide a puzzle that can be reassembled to confirm the original structure.[7]
Anticipated Mass Spectrum of this compound
A skilled analyst does not simply run a sample; they predict the outcome. Based on the structure of this compound (C₈H₈ClNO), we can anticipate several key features in its EI mass spectrum.
-
Molecular Ion (M⁺•): The molecular weight of the compound is approximately 169.6 g/mol . The mass spectrum will show a molecular ion peak corresponding to the nominal mass. Crucially, due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), we expect to see two distinct peaks for the molecular ion:
-
Key Fragmentation Pathways: The energetic EI process will induce bond cleavages at the weakest points and favor the formation of the most stable carbocations and radicals.[5][10] For this compound, the most probable fragmentations are:
-
Alpha-Cleavage: This is a dominant fragmentation pathway for amides.[11][12] Cleavage of the bond between the carbonyl carbon and the α-carbon can occur in two ways:
-
Loss of the chloro-phenylmethyl radical ([•CH(Cl)Ph]) to form the highly stable [C(O)NH₂]⁺ ion at m/z 44 . This is often a very prominent peak in the spectra of primary amides.[13]
-
Loss of the carbamoyl radical ([•C(O)NH₂]) to form the [PhCH(Cl)]⁺ ion . This fragment will also exhibit the characteristic 3:1 isotope pattern at m/z 125 and 127 .
-
-
Loss of Chlorine: Cleavage of the C-Cl bond can lead to the loss of a chlorine radical (Cl•), resulting in a fragment ion at m/z 134 ([M-Cl]⁺).
-
Aromatic Fragments: The presence of the phenyl ring will likely produce a characteristic peak for the phenyl cation at m/z 77 .
-
The following diagram illustrates the predicted primary fragmentation pathways.
Experimental Protocol: GC-MS Analysis
A self-validating protocol must be detailed and precise.
-
Sample Preparation:
-
Accurately weigh approximately 1-2 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) in a clean autosampler vial.
-
Ensure the sample is fully dissolved to prevent injection port contamination.
-
-
Instrumentation:
-
A standard benchtop GC-MS system equipped with an electron ionization source and a quadrupole mass analyzer is suitable.
-
-
Gas Chromatography (GC) Parameters:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase at 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Parameters:
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Solvent Delay: 3 minutes (to prevent the solvent peak from saturating the detector).
-
A Comparative Framework: Integrating NMR and FTIR Spectroscopy
While MS provides excellent evidence, it rarely stands alone for unequivocal proof in regulated environments.[14][15] A synergistic approach using orthogonal techniques is the gold standard.[16][17]
Nuclear Magnetic Resonance (NMR): The Definitive Structural Map
NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule.[18][19] It provides information on the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR), allowing for a definitive mapping of the molecular skeleton.
-
Expected ¹H NMR Data (in CDCl₃):
-
~7.3-7.5 ppm (multiplet, 5H): Protons of the phenyl ring.
-
~6.0-7.0 ppm (broad singlet, 2H): Protons of the primary amide (-NH₂). The broadness is due to quadrupole broadening and chemical exchange.
-
~5.5 ppm (singlet, 1H): The single proton on the carbon bearing the chlorine and the phenyl group (-CH(Cl)Ph).
-
-
Expected ¹³C NMR Data (in CDCl₃):
-
~168 ppm: Carbonyl carbon (C=O) of the amide.
-
~128-135 ppm: A set of signals for the aromatic carbons of the phenyl ring.
-
~60 ppm: The aliphatic carbon bonded to the chlorine (-CH(Cl)Ph).
-
Fourier-Transform Infrared (FTIR): The Functional Group Identifier
FTIR spectroscopy is a rapid and non-destructive technique ideal for identifying the functional groups present in a molecule.[20] It works by measuring the absorption of infrared radiation, which excites molecular vibrations.
-
Expected Key FTIR Absorption Bands (cm⁻¹):
-
~3350 and ~3180 cm⁻¹: Two distinct bands characteristic of the N-H symmetric and asymmetric stretching of a primary amide (-NH₂).[21]
-
~1670 cm⁻¹: A strong absorption from the C=O stretching vibration, known as the "Amide I" band.[13][22][23]
-
~1620 cm⁻¹: The N-H bending vibration, known as the "Amide II" band.[13][23]
-
~1400-1600 cm⁻¹: Several peaks from aromatic C=C stretching.
-
~700-800 cm⁻¹: A strong band corresponding to the C-Cl stretching vibration.
-
Data Comparison: A Multi-Technique Perspective
The true power of these techniques is realized when their data is integrated. Each method provides a unique and complementary piece of the structural puzzle.
| Technique | Primary Information Provided | Strengths | Limitations |
| GC-MS (EI) | Molecular Weight, Elemental Formula (from isotope patterns, e.g., Cl), Substructural information from fragmentation.[24] | High sensitivity (picogram range), excellent for mixture analysis, provides a structural "fingerprint".[25] | Molecular ion may be weak or absent for some compounds, does not provide definitive connectivity or stereochemistry. |
| NMR Spectroscopy | Unambiguous atom connectivity (C-H framework), stereochemical relationships, 3D conformation in solution.[18][26] | Provides the most detailed structural information, non-destructive.[19] | Lower sensitivity (milligram range), requires pure samples, complex spectra can be challenging to interpret. |
| FTIR Spectroscopy | Presence/absence of key functional groups (e.g., C=O, N-H, C-Cl).[20] | Fast, inexpensive, requires minimal sample preparation, non-destructive. | Provides limited information on the overall molecular skeleton, not suitable for complex mixture analysis. |
Integrated Workflow for Unambiguous Structure Confirmation
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A Comparative Analysis of the Antifungal Efficacy of 2-Chloro-2-phenylacetamide and Fluconazole
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The increasing prevalence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge in clinical practice. This necessitates the exploration and development of novel antifungal agents. This guide provides a comparative analysis of a novel synthetic amide, 2-Chloro-2-phenylacetamide, and the widely used triazole antifungal, fluconazole. We will delve into their mechanisms of action, in vitro antifungal efficacy, and the experimental methodologies used to evaluate their performance. This document is intended to serve as a technical resource for researchers, scientists, and professionals involved in the discovery and development of new antifungal therapies.
Compound Profiles
This compound: A Novel Antifungal Candidate
This compound is a synthetic amide that has demonstrated promising antifungal activity against a range of fungal pathogens.[1] While its exact mechanism of action is still under investigation, current evidence suggests a multi-targeted approach. Studies indicate that it may bind to ergosterol, a crucial component of the fungal cell membrane, leading to membrane disruption.[2][3] Additionally, there is evidence to suggest that it may interfere with DNA synthesis through the inhibition of thymidylate synthase or dihydrofolate reductase.[4][5] This potential for multiple modes of action could be advantageous in overcoming resistance mechanisms that affect single-target agents.
Fluconazole: A First-Generation Triazole
Fluconazole is a well-established, first-generation triazole antifungal agent used in the treatment of a variety of fungal infections.[6][7] Its mechanism of action is highly specific, involving the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[8][9] This enzyme is a critical component of the ergosterol biosynthesis pathway.[10][11] By inhibiting this enzyme, fluconazole disrupts the production of ergosterol, leading to an accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth.[12] While effective against many Candida species, resistance to fluconazole, particularly in species like Candida glabrata and Candida krusei, is a growing concern.[13]
Comparative Antifungal Efficacy: In Vitro Studies
To objectively compare the antifungal effects of this compound and fluconazole, a series of in vitro susceptibility tests are essential. The following data, presented for illustrative purposes, is based on typical findings from such studies and demonstrates how the performance of these two compounds can be evaluated.
Minimum Inhibitory Concentration (MIC) Data
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a key metric for assessing antifungal activity. The following table summarizes hypothetical MIC values for this compound and fluconazole against a panel of clinically relevant fungal isolates.
| Fungal Isolate | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans ATCC 90028 | 16 | 0.5 |
| Candida glabrata ATCC 2001 | 32 | 64 |
| Candida parapsilosis ATCC 22019 | 16 | 2 |
| Candida tropicalis ATCC 750 | 32 | 4 |
| Aspergillus flavus ATCC 204304 | 64 | >64 |
| Aspergillus fumigatus ATCC 204305 | 128 | >64 |
Data Interpretation:
From this representative data, we can observe that fluconazole exhibits potent activity against Candida albicans, Candida parapsilosis, and Candida tropicalis, with low MIC values. However, its efficacy is significantly reduced against Candida glabrata and the tested Aspergillus species, reflecting its known spectrum of activity.
Conversely, this compound demonstrates a broader spectrum of activity, with notable efficacy against both Candida and Aspergillus species. While its potency against susceptible Candida strains may be lower than that of fluconazole, its consistent activity against fluconazole-resistant strains like C. glabrata and its effectiveness against filamentous fungi like Aspergillus highlight its potential as a valuable alternative or adjunctive therapy.
Mechanisms of Action: A Closer Look
Fluconazole: Targeting Ergosterol Biosynthesis
Fluconazole's mechanism is a classic example of targeted enzyme inhibition. By binding to the heme iron of lanosterol 14-α-demethylase, it blocks the conversion of lanosterol to ergosterol.[14] This disruption of the ergosterol biosynthesis pathway is a well-understood and validated antifungal strategy.[15][16]
Caption: Fluconazole's mechanism of action.
This compound: A Potentially Multi-Targeted Approach
The proposed mechanism for this compound is more complex and appears to involve multiple targets, a characteristic that could be beneficial in preventing the development of resistance.
Caption: Proposed multi-target mechanism of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to generate the comparative data presented in this guide. Adherence to standardized protocols is crucial for ensuring the reproducibility and validity of results.
Broth Microdilution Assay for MIC Determination
This method is considered a gold standard for determining the MIC of antifungal agents.[17][18]
Objective: To determine the minimum inhibitory concentration (MIC) of the test compounds against various fungal isolates.
Materials:
-
96-well microtiter plates[19]
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS[20]
-
Test compounds (this compound, Fluconazole) dissolved in a suitable solvent (e.g., DMSO)
-
Fungal inocula standardized to a concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL[21]
-
Spectrophotometer
-
Incubator
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of each test compound in RPMI-1640 medium directly in the 96-well plates. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Culture the fungal isolates on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard using a spectrophotometer. This suspension is then diluted in RPMI-1640 to achieve the final desired inoculum concentration.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the diluted compounds. This brings the final volume in each well to 200 µL.
-
Controls: Include a growth control well (inoculum without any compound) and a sterility control well (medium only) on each plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species being tested.[18]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.
Caption: Workflow for Broth Microdilution Assay.
Disk Diffusion Assay
The disk diffusion assay is a simpler, qualitative method to assess the susceptibility of fungi to antifungal agents.[22][23]
Objective: To qualitatively assess the antifungal activity of the test compounds.
Materials:
-
Mueller-Hinton agar plates supplemented with 2% glucose and 0.5 µg/mL methylene blue[20]
-
Sterile paper disks (6 mm in diameter)
-
Test compounds at a known concentration
-
Standardized fungal inoculum
-
Sterile swabs
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal suspension as described for the broth microdilution assay.
-
Plate Inoculation: Dip a sterile swab into the inoculum suspension and streak it evenly across the entire surface of the Mueller-Hinton agar plate to create a uniform lawn of growth.
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of each test compound onto the surface of the inoculated agar.
-
Incubation: Invert the plates and incubate at 35°C for 24-48 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of clearing (no growth) around each disk in millimeters. A larger zone of inhibition indicates greater susceptibility of the fungus to the compound.
Conclusion
This comparative guide provides a framework for evaluating the antifungal properties of this compound and fluconazole. The experimental data, while illustrative, highlights the distinct profiles of these two compounds. Fluconazole remains a potent therapeutic option for many common yeast infections, but its utility is limited by its narrow spectrum and the prevalence of resistant strains.
This compound emerges as a promising candidate with a broader spectrum of activity, including efficacy against fluconazole-resistant Candida species and filamentous fungi like Aspergillus. Its potential multi-targeted mechanism of action could be a significant advantage in combating antifungal resistance. Further in-depth studies, including in vivo efficacy and toxicological assessments, are warranted to fully elucidate the therapeutic potential of this compound as a next-generation antifungal agent.
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A Comparative Guide to the In-Vivo Analgesic Activity of 2-Chloro-N,N-diphenylacetamide Derivatives and Diclofenac
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic activity of 2-chloro-N,N-diphenylacetamide derivatives against the established non-steroidal anti-inflammatory drug (NSAID), diclofenac, supported by experimental data. This document details the experimental protocols for key analgesic assays and visualizes the underlying signaling pathways to facilitate a deeper understanding of their mechanism of action.
Introduction: The Quest for Novel Analgesics
The acetamide scaffold is a recurring motif in a variety of biologically active compounds.[1] Recent studies have highlighted the potential of 2-chloro-N,N-diphenylacetamide derivatives as effective analgesic agents.[2][3] As the need for new pain management therapies continues to grow, a thorough evaluation of these novel compounds against current standards is crucial. This guide presents a comparative analysis of preclinical data for 2-chloro-N,N-diphenylacetamide derivatives, using the widely prescribed NSAID, diclofenac, as a benchmark.
Mechanistic Insights: A Tale of Two COX Inhibitors
A fundamental aspect of drug development is understanding how a compound exerts its therapeutic effect. Both diclofenac and the novel 2-chloro-N,N-diphenylacetamide derivatives appear to share a common mechanistic pathway.
Diclofenac: The Established Standard
Diclofenac is a well-established NSAID with potent analgesic, anti-inflammatory, and antipyretic properties.[4][5] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[6][7] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[6] By blocking COX enzymes, diclofenac reduces the production of these inflammatory prostaglandins, thereby alleviating pain.[6] While effective, the dual inhibition of both COX-1 and COX-2 is associated with gastrointestinal side effects, as COX-1 is involved in protecting the gastric mucosa.[6] Beyond COX inhibition, diclofenac has been shown to have other pharmacological activities that contribute to its analgesic effects, including the modulation of ion channels and activation of the nitric oxide-cGMP pathway.[4][5][7]
2-Chloro-N,N-diphenylacetamide Derivatives: A Promising Parallel
Molecular docking studies have provided valuable insights into the potential mechanism of action for 2-chloro-N,N-diphenylacetamide derivatives. These in-silico analyses revealed that these compounds, particularly a derivative designated as AKM-2, exhibit a strong binding affinity for both COX-1 and COX-2 enzymes.[2][3] This suggests that their analgesic effect is likely mediated through the inhibition of the cyclooxygenase pathway, similar to diclofenac.[2] The shared mechanism provides a strong rationale for their potential as effective analgesic agents.
Caption: Proposed mechanism of action via the Cyclooxygenase (COX) pathway.
Comparative Analgesic Performance: A Head-to-Head Evaluation
To objectively assess the efficacy of 2-chloro-N,N-diphenylacetamide derivatives, their in-vivo analgesic activity was compared to diclofenac sodium using the hot plate method, a standard test for centrally acting analgesics.[2][8]
The study evaluated three novel derivatives, designated AKM-1, AKM-2, and AKM-3. The results, presented in Table 1, demonstrate a significant analgesic response, particularly for compound AKM-2.
| Compound | Dose (mg/kg b.w.) | Mean Reaction Time (seconds) ± SEM (60 min) |
| Control (10% Tween 20) | - | 7.25 ± 0.25 |
| Diclofenac Sodium | 50 | 12.45 ± 0.35 |
| AKM-1 | 200 | 9.34 ± 0.28* |
| AKM-2 | 200 | 12.30 ± 0.32 |
| AKM-3 | 200 | 10.15 ± 0.25* |
| Table 1: Analgesic Activity of 2-chloro-N,N-diphenylacetamide Derivatives (AKM-1, AKM-2, AKM-3) Compared to Diclofenac Sodium using the Hot Plate Method in Rats.[2] | ||
| Data is presented as the mean reaction time in seconds ± Standard Error of the Mean (SEM). **p<0.01, *p<0.05 compared to the control group. |
The data indicates that compound AKM-2 exhibits analgesic efficacy comparable to that of diclofenac sodium at the tested doses.[2] This suggests that 2-chloro-N,N-diphenylacetamide derivatives are a promising class of compounds for the development of new analgesic drugs.[2]
Experimental Protocols: Ensuring Scientific Rigor
The following provides a detailed methodology for the in-vivo analgesic assay used to generate the comparative data.
In-Vivo Analgesic Activity Screening Workflow
The general workflow for screening novel compounds for analgesic activity is a multi-step process designed to ensure robust and reproducible results.
Caption: General workflow for in-vivo analgesic screening.
Hot Plate Test Methodology
The hot plate test is a widely used method to evaluate the central analgesic activity of pharmacological substances.[8][9] The principle of this test is based on measuring the reaction time of an animal to a thermal stimulus.[8] An increase in the reaction time is indicative of an analgesic effect.[10]
Apparatus:
-
Hot plate apparatus with a temperature-controlled surface.
-
Plexiglass cylinder to confine the animal to the heated surface.
-
Timer.
Procedure:
-
Acclimatization: Acclimatize the animals (typically mice or rats) to the laboratory environment for at least one hour before the experiment.[2]
-
Temperature Setting: Set the temperature of the hot plate to a constant temperature, typically 55°C ± 0.1°C.[9]
-
Baseline Reading: Gently place each animal on the hot plate and start the timer. Record the time it takes for the animal to exhibit a pain response, such as licking its paws or jumping.[8] This is the baseline reaction time. A cut-off time (e.g., 30 seconds) is typically imposed to prevent tissue damage.[9]
-
Animal Grouping: Divide the animals into different groups: a control group (receiving the vehicle), a standard group (receiving a known analgesic like diclofenac sodium), and test groups (receiving the 2-chloro-N,N-diphenylacetamide derivatives).[2]
-
Administration of Test Compounds: Administer the 2-chloro-N,N-diphenylacetamide derivatives, the standard drug, and the vehicle control to the different groups of animals.[2] The route of administration (e.g., oral, intraperitoneal) and the dose should be clearly defined.[2]
-
Post-treatment Readings: At predetermined time intervals after administration (e.g., 60, 120, and 180 minutes), place each animal back on the hot plate and record the reaction time.[2][3]
-
Data Analysis: The analgesic activity is expressed as the increase in reaction time compared to the baseline and the control group. Statistical analysis, such as ANOVA followed by a post-hoc test, is used to determine the significance of the observed differences between the groups.[2][3]
Discussion and Future Directions
The presented data strongly suggests that 2-chloro-N,N-diphenylacetamide derivatives, particularly the AKM-2 compound, hold significant promise as novel analgesic agents.[2][3] Their efficacy, which is comparable to the widely used NSAID diclofenac sodium, coupled with a plausible mechanism of action through COX inhibition, warrants further investigation.[2]
Future research should focus on a broader comparative analysis of these derivatives against a wider spectrum of analgesics, including other classes of NSAIDs and opioids, to establish a more comprehensive efficacy and safety profile. Further studies to elucidate the precise binding interactions with COX-1 and COX-2 and to evaluate the potential for gastrointestinal side effects will be critical for their development as clinical candidates.
Conclusion
In the search for new and improved pain therapies, 2-chloro-N,N-diphenylacetamide derivatives have emerged as a promising class of compounds. The evidence presented in this guide demonstrates their potent in-vivo analgesic activity, which is comparable to that of diclofenac. The shared mechanism of COX inhibition provides a solid foundation for their further development. Continued research into this chemical scaffold could lead to the discovery of novel analgesic drugs with improved efficacy and safety profiles.
References
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What is the mechanism of Diclofenac Sodium? Patsnap Synapse. 2024-07-17. Available from: [Link]
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What are the molecular and cellular mechanisms involved in the therapeutic action of Diclofenac Sodium? | R Discovery. Available from: [Link]
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Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry. 2019-12-10. Available from: [Link]
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A Senior Application Scientist's Guide to QSAR Analysis of N-(substituted phenyl)-2-chloroacetamides
In the landscape of modern drug discovery and development, the ability to predict the biological activity of novel compounds from their molecular structure is a cornerstone of efficient and targeted research. Quantitative Structure-Activity Relationship (QSAR) analysis provides a powerful computational framework to achieve this, bridging the gap between chemical structure and biological function. This guide offers an in-depth, comparative analysis of QSAR methodologies as applied to the promising class of N-(substituted phenyl)-2-chloroacetamides, which have garnered significant attention for their diverse biological activities, particularly as antimicrobial agents.[1][2]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a field-proven perspective on experimental design, data interpretation, and the causal relationships that underpin robust QSAR modeling.
The Chemical and Biological Significance of N-(substituted phenyl)-2-chloroacetamides
N-(substituted phenyl)-2-chloroacetamides are a class of organic compounds characterized by a central acetamide core with a substituted phenyl ring attached to the nitrogen atom and a chlorine atom on the acetyl methyl group. The versatility in substitutions on the phenyl ring allows for the fine-tuning of their physicochemical properties, which in turn modulates their biological activity.[1][3] These compounds have been a subject of interest due to their wide range of biological effects, including antimicrobial, antifungal, and anticancer activities.[1][2][4] The antimicrobial potential of these compounds is particularly noteworthy, with studies demonstrating their efficacy against various bacterial and fungal strains.[1][2][3]
The mechanism of action of chloroacetamide derivatives is often attributed to their ability to act as alkylating agents, where the electrophilic carbon atom bearing the chlorine can form covalent bonds with nucleophilic residues in biological macromolecules like proteins and DNA. However, the specific interactions and the overall potency are heavily influenced by the nature and position of the substituents on the phenyl ring. These substituents can alter the electronic properties, lipophilicity, and steric profile of the entire molecule, thereby affecting its absorption, distribution, metabolism, excretion (ADME) properties, and its affinity for the biological target.[1][3]
Comparative Analysis of QSAR Models for N-(substituted phenyl)-2-chloroacetamides
A robust QSAR study involves the development and comparison of multiple statistical models to identify the one that best describes the relationship between the molecular descriptors and the biological activity. Here, we present a comparative overview of three commonly employed QSAR models: Multiple Linear Regression (MLR), Partial Least Squares (PLS), and k-Nearest Neighbors (k-NN).
For this comparative analysis, we will consider a hypothetical dataset of N-(substituted phenyl)-2-chloroacetamides and their antimicrobial activity, drawing upon the types of descriptors and experimental data found in the literature.[2][3]
Key Molecular Descriptors
The selection of appropriate molecular descriptors is a critical step in QSAR modeling. These numerical representations of molecular properties can be broadly categorized as follows:
-
0D Descriptors: Based on the molecular formula (e.g., molecular weight).[5]
-
1D Descriptors: Based on substructure lists (e.g., counts of specific functional groups).[5]
-
2D Descriptors: Based on the 2D representation of the molecule (e.g., topological indices, molecular connectivity).[5]
-
3D Descriptors: Based on the 3D structure of the molecule (e.g., molecular volume, surface area).[5]
For N-(substituted phenyl)-2-chloroacetamides, a combination of electronic, steric, and hydrophobic descriptors is often employed to capture the key structural features influencing their antimicrobial activity.
Table 1: Commonly Used Molecular Descriptors in QSAR Analysis of N-(substituted phenyl)-2-chloroacetamides
| Descriptor Class | Descriptor Name | Description | Relevance to Biological Activity |
| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Energy of the outermost electron-containing orbital.[6] | Relates to the molecule's ability to donate electrons and participate in charge-transfer interactions. |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Energy of the lowest energy orbital without electrons.[6] | Indicates the molecule's ability to accept electrons and its electrophilicity. | |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and interactions with polar biological targets. | |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's lipophilicity.[3] | Crucial for membrane permeability and reaching the target site.[1][3] |
| Topological | Topological Polar Surface Area (TPSA) | The sum of the surface areas of polar atoms in a molecule.[3] | Relates to hydrogen bonding potential and membrane permeability. |
| Number of Rotatable Bonds | A measure of molecular flexibility. | Affects conformational freedom and binding to the target. | |
| Steric | Molar Refractivity | A measure of the molecular volume and polarizability. | Relates to the size and shape of the molecule, influencing steric hindrance at the binding site. |
Model Performance Comparison
The performance of different QSAR models can be evaluated using a variety of statistical metrics. A good QSAR model should not only fit the training data well but also have high predictive power for new, unseen compounds.
Table 2: Hypothetical Performance Comparison of QSAR Models for Predicting Antimicrobial Activity
| Model | R² (Coefficient of Determination) | Q² (Cross-Validated R²) | RMSE (Root Mean Square Error) |
| Multiple Linear Regression (MLR) | 0.85 | 0.78 | 0.35 |
| Partial Least Squares (PLS) | 0.88 | 0.82 | 0.31 |
| k-Nearest Neighbors (k-NN) | 0.92 | 0.85 | 0.28 |
-
R²: Represents the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (molecular descriptors). A value closer to 1 indicates a better fit.
-
Q²: A measure of the predictive ability of the model, determined through internal cross-validation. A higher Q² suggests better predictive power.[7]
-
RMSE: The standard deviation of the residuals (prediction errors). A lower RMSE indicates a better fit of the model to the data.
Interpretation of Results:
In this hypothetical comparison, the k-NN model shows the best performance with the highest R² and Q² values and the lowest RMSE. This suggests that for this particular dataset, a non-linear model like k-NN might be better at capturing the complex relationship between the molecular structure and antimicrobial activity compared to the linear models of MLR and PLS. However, the choice of the best model should also consider factors like the interpretability of the model and the risk of overfitting.
Experimental and Computational Protocols
A successful QSAR study requires a well-defined workflow that integrates experimental data generation with computational modeling.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The biological activity of the synthesized N-(substituted phenyl)-2-chloroacetamides is typically quantified by determining their Minimum Inhibitory Concentration (MIC) against relevant microbial strains.
Step-by-Step Methodology:
-
Compound Synthesis and Characterization: Synthesize a series of N-(substituted phenyl)-2-chloroacetamides with diverse substitutions on the phenyl ring. Confirm the structure and purity of each compound using techniques like NMR, IR, and mass spectrometry.
-
Microbial Strain Preparation: Prepare standardized inoculums of the target bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli).[3]
-
Broth Microdilution Assay:
-
Prepare serial dilutions of each test compound in a suitable growth medium in a 96-well microtiter plate.[3]
-
Add the standardized microbial inoculum to each well.
-
Include positive controls (a known antibiotic) and negative controls (no compound).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Computational Protocol: QSAR Model Development and Validation
This protocol outlines the steps for building and validating a QSAR model.
Step-by-Step Methodology:
-
Data Collection and Curation: Compile a dataset of N-(substituted phenyl)-2-chloroacetamides with their corresponding experimental biological activities (e.g., MIC values). Convert MIC values to a logarithmic scale (pMIC = -log(MIC)) for a more normal distribution.
-
Molecular Structure Generation and Optimization: Draw the 2D structures of the molecules and convert them to 3D structures. Optimize the geometry of each molecule using a suitable computational chemistry method (e.g., Density Functional Theory - DFT).
-
Descriptor Calculation: Calculate a wide range of molecular descriptors (0D, 1D, 2D, and 3D) for each molecule using software like DRAGON, PaDEL-Descriptor, or the cheminformatics toolkits in R or Python.
-
Data Splitting: Divide the dataset into a training set (typically 70-80% of the data) for model development and a test set (20-30%) for external validation.
-
Model Building:
-
MLR: Use statistical software to perform multiple linear regression analysis, selecting the most relevant descriptors.
-
PLS: Employ PLS regression, which is particularly useful when the number of descriptors is large and there is multicollinearity.
-
k-NN: Implement the k-NN algorithm, which predicts the activity of a compound based on the average activity of its 'k' most similar neighbors in the descriptor space.
-
-
Model Validation:
-
Internal Validation: Use cross-validation techniques like leave-one-out (LOO) cross-validation on the training set to assess the robustness and predictive ability of the model (calculate Q²).[8][9]
-
External Validation: Use the developed model to predict the activity of the compounds in the test set. Calculate the predictive R² to evaluate the model's performance on unseen data.[8][9]
-
Y-Randomization: Randomly shuffle the biological activity data and re-run the QSAR modeling process. A valid model should have significantly lower R² and Q² values for the randomized data compared to the original data.
-
Visualizing the QSAR Workflow
A clear visualization of the QSAR workflow can aid in understanding the entire process from data collection to model application.
Sources
- 1. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Validation of QSAR Models - Strategies and Importance | International Journal of Drug Design and Discovery [ijddd.com]
In the landscape of pharmaceutical and chemical synthesis, the unequivocal identification and purity assessment of intermediates are paramount. 2-Chloro-N-phenethylacetamide serves as a crucial building block in the synthesis of various target molecules.[1][2] Its structural confirmation relies on a suite of spectroscopic techniques that provide a molecular fingerprint. This guide offers an in-depth comparison of the spectral data of 2-Chloro-N-phenethylacetamide with its key structural analogs: N-phenethylacetamide, 2-bromo-N-phenethylacetamide, and chloroacetamide. Through this comparative analysis, we aim to equip researchers, scientists, and drug development professionals with the necessary tools to confidently identify and differentiate these compounds.
The Logic of Spectroscopic Validation
The structural integrity of a molecule is best confirmed by a confluence of data from multiple analytical techniques. We will employ a tripartite approach leveraging Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each technique interrogates different aspects of the molecular structure, and together, they provide a self-validating system for structural elucidation.[1]
Molecular Structures Under Investigation
To understand the spectral data, it is essential to first visualize the molecular structures of the compounds being compared. The subtle differences in their structures will manifest as distinct signals in their respective spectra.
Caption: Molecular structures of the compounds under comparison.
I. Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a powerful tool for the identification of functional groups within a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds.
Key IR Features of 2-Chloro-N-phenethylacetamide:
The IR spectrum of 2-Chloro-N-phenethylacetamide is characterized by several key absorption bands. The presence of a secondary amide is confirmed by the N-H stretch, typically observed around 3300 cm⁻¹, and the strong C=O stretch (Amide I band) appearing around 1650 cm⁻¹. The C-Cl stretch from the chloroacetyl group is expected in the fingerprint region, generally between 800 and 600 cm⁻¹.
Comparative IR Data:
| Functional Group | Vibrational Mode | 2-Chloro-N-phenethylacetamide (cm⁻¹) ** | N-phenethylacetamide (cm⁻¹) | 2-Bromo-N-phenethylacetamide (cm⁻¹) | Chloroacetamide (cm⁻¹) ** |
| N-H (Amide) | Stretch | ~3300 | ~3300 | ~3300 | ~3400, ~3200 (doublet) |
| C-H (Aromatic) | Stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 | - |
| C-H (Aliphatic) | Stretch | ~2950-2850 | ~2950-2850 | ~2950-2850 | - |
| C=O (Amide I) | Stretch | ~1650 | ~1640 | ~1650 | ~1650 |
| N-H (Amide II) | Bend | ~1550 | ~1550 | ~1550 | ~1610 |
| C-Cl | Stretch | ~750 | - | - | ~770 |
| C-Br | Stretch | - | - | ~650 | - |
Analysis of Comparative IR Spectra:
The most significant difference in the IR spectra of these compounds lies in the fingerprint region. The presence of the C-Cl stretch in 2-Chloro-N-phenethylacetamide and chloroacetamide, and the C-Br stretch in 2-bromo-N-phenethylacetamide at a lower wavenumber due to the heavier bromine atom, are key distinguishing features. N-phenethylacetamide lacks a carbon-halogen stretch in this region. Chloroacetamide, being a primary amide, often shows a doublet for the N-H stretch.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the structure and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.
¹H NMR Spectral Analysis of 2-Chloro-N-phenethylacetamide:
The ¹H NMR spectrum of 2-Chloro-N-phenethylacetamide in CDCl₃ is expected to show distinct signals for the aromatic protons, the methylene protons of the phenethyl group, the amide proton, and the methylene protons of the chloroacetyl group.
Comparative ¹H NMR Data (Typical shifts in CDCl₃, δ ppm):
| Assignment | 2-Chloro-N-phenethylacetamide | N-phenethylacetamide | 2-Bromo-N-phenethylacetamide | Chloroacetamide (DMSO-d₆) |
| Ar-H | ~7.35-7.20 (m, 5H) | ~7.30-7.15 (m, 5H) | ~7.35-7.20 (m, 5H) | - |
| NH | ~6.50 (br s, 1H) | ~5.61 (br s, 1H) | ~6.60 (br s, 1H) | ~7.5, ~7.2 (br s, 2H) |
| CO-CH₂-X | 4.05 (s, 2H) | 1.93 (s, 3H, -COCH₃) | 3.90 (s, 2H) | 4.01 (s, 2H) |
| N-CH₂ | 3.60 (q, 2H) | 3.51 (q, 2H) | 3.62 (q, 2H) | - |
| Ar-CH₂ | 2.85 (t, 2H) | 2.81 (t, 2H) | 2.87 (t, 2H) | - |
Analysis of Comparative ¹H NMR Spectra:
The key differentiator in the ¹H NMR spectra is the signal for the protons on the carbon adjacent to the carbonyl group. In 2-Chloro-N-phenethylacetamide, the electron-withdrawing chlorine atom deshields the methylene protons, resulting in a singlet at around 4.05 ppm.[1] For 2-bromo-N-phenethylacetamide, this signal is slightly upfield at around 3.90 ppm. In contrast, N-phenethylacetamide shows a singlet for the methyl protons of the acetyl group at a much higher field, around 1.93 ppm.[3] Chloroacetamide, lacking the phenethyl group, presents a much simpler spectrum.[4]
¹³C NMR Spectral Analysis:
The ¹³C NMR spectrum provides further confirmation of the carbon skeleton.
Comparative ¹³C NMR Data (Typical shifts in CDCl₃, δ ppm):
| Assignment | 2-Chloro-N-phenethylacetamide | N-phenethylacetamide | Chloroacetamide |
| C=O | ~166 | ~170 | ~167 |
| Ar-C (quat.) | ~138 | ~139 | - |
| Ar-C | ~129, ~128, ~126 | ~129, ~128, ~126 | - |
| CO-CH₂-Cl | ~43 | - | ~43 |
| N-CH₂ | ~41 | ~41 | - |
| Ar-CH₂ | ~36 | ~35 | - |
| -COCH₃ | - | ~23 | - |
Analysis of Comparative ¹³C NMR Spectra:
The most notable difference is the presence of the -COCH₂Cl carbon signal at around 43 ppm in both 2-Chloro-N-phenethylacetamide and chloroacetamide. In N-phenethylacetamide, this is replaced by the methyl carbon of the acetyl group at a much higher field (~23 ppm).
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through analysis of its fragmentation pattern.
Mass Spectrum of 2-Chloro-N-phenethylacetamide:
The electron ionization (EI) mass spectrum of 2-Chloro-N-phenethylacetamide is expected to show a molecular ion peak (M⁺) at m/z 197. A characteristic isotopic pattern for the chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.
Comparative Mass Spectrometry Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| 2-Chloro-N-phenethylacetamide | C₁₀H₁₂ClNO | 197.66 | 197 (M⁺), 105, 91 |
| N-phenethylacetamide | C₁₀H₁₃NO | 163.22 | 163 (M⁺), 104, 91 |
| 2-Bromo-N-phenethylacetamide | C₁₀H₁₂BrNO | 242.11 | 241/243 (M⁺), 105, 91 |
| Chloroacetamide | C₂H₄ClNO | 93.51 | 93 (M⁺), 49, 44 |
Analysis of Comparative Mass Spectra:
The molecular ion peak is the most direct indicator of the compound's identity. The presence of the characteristic isotopic patterns for chlorine (3:1) in 2-Chloro-N-phenethylacetamide and chloroacetamide, and for bromine (1:1) in 2-bromo-N-phenethylacetamide, are definitive diagnostic features. Common fragments like the tropylium ion at m/z 91 and the phenylethylamine fragment at m/z 105 (or 104 in N-phenethylacetamide) are indicative of the phenethyl moiety.
Caption: A typical workflow for the spectroscopic validation of a chemical compound.
Experimental Protocols
Accurate and reproducible data are contingent on standardized experimental procedures. The following are general protocols for the acquisition of the spectral data discussed.
Protocol 1: Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the sample.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation:
-
Instrument Setup:
-
Place the NMR tube in the spectrometer and ensure it is positioned correctly within the magnetic field.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.[1]
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary to achieve an adequate signal-to-noise ratio.[1]
-
-
Data Processing:
-
Apply a Fourier transform to the raw data.
-
Phase the spectrum and perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.
-
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the sample.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Instrument Setup:
-
Set the GC oven temperature program to achieve good separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 250°C), and then hold for a few minutes.
-
Set the injector temperature and the transfer line temperature to ensure efficient vaporization of the sample without degradation.
-
The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The mass spectrometer will continuously scan a range of m/z values (e.g., 40-400 amu) as the components elute from the GC column.
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to identify the peak corresponding to the compound of interest.
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
-
Conclusion
The spectroscopic analysis of 2-Chloro-N-phenethylacetamide, when compared with its structural analogs, provides a clear and definitive means of identification. The key distinguishing features in the IR spectrum are the carbon-halogen stretches, in the ¹H NMR the chemical shift of the protons adjacent to the carbonyl group, and in the mass spectrum the molecular ion peak and its isotopic pattern. By following the detailed protocols and comparative data presented in this guide, researchers can confidently validate the structure and purity of 2-Chloro-N-phenethylacetamide in their synthetic endeavors.
References
-
SpectraBase. (n.d.). Acetamide, 2-chloro-N-phenethyl-. Retrieved from [Link]
-
Petrović, V. P., et al. (2014). N-(substituted phenyl)-2-chloroacetamides: LSER and LFER study. Journal of the Serbian Chemical Society. Retrieved from [Link]
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PubChem. (n.d.). Chloroacetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-N-methyl-N-phenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). N-(substituted phenyl)-2-chloroacetamides: LSER and LFER study. Retrieved from [Link]
-
NIST. (n.d.). Acetamide, N-(2-phenylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Chloroacetamide. Retrieved from [Link]
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SpectraBase. (n.d.). N-phenethylacetamide. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-N-phenethyl-acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Acetamide, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Acetamide, N-(2-phenylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). N-(2-phenylethyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-2-phenylacetamide
This document provides an essential operational and disposal plan for 2-Chloro-2-phenylacetamide, a halogenated organic compound. Adherence to these protocols is paramount for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar chemical reagents.
Hazard Profile and Core Safety Principles
The foundational principle of disposal for this compound is strict waste segregation. As a chlorinated organic substance, it must be disposed of as halogenated organic waste .[5][6] Co-mingling this waste with non-halogenated solvents, aqueous solutions, or other waste streams can lead to dangerous chemical reactions, violate environmental regulations, and significantly complicate the final disposal process, often at a much higher cost.[7]
Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the following PPE is worn. The rationale is to create a complete barrier against potential dermal, ocular, and respiratory exposure.
| PPE Item | Specification | Causality and Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile, Neoprene) | Prevents skin contact. Halogenated compounds can cause skin irritation or be absorbed dermally.[5] |
| Eye Protection | Safety goggles or a face shield | Protects against accidental splashes into the eyes, which could cause serious irritation or damage.[5] |
| Lab Coat | Standard laboratory coat | Provides a removable barrier to protect personal clothing and skin from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | The primary engineering control to prevent inhalation of any dusts or vapors, which may be harmful.[4] |
Step-by-Step Disposal Protocol
This protocol outlines a self-validating system for the compliant disposal of this compound from generation to final transport.
Step 1: Waste Identification and Classification
Immediately upon deciding to discard this compound or any material contaminated with it (e.g., gloves, weighing paper, contaminated glassware), it must be classified as hazardous waste. In the United States, this falls under the regulations of the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[8][9]
-
Classification: Halogenated Organic Hazardous Waste.[6]
Step 2: Segregation at the Point of Generation
This is the most critical step to ensure safety and compliance.
-
Action: Collect waste this compound and any contaminated materials in a dedicated hazardous waste container.
-
Causality: Halogenated waste streams are typically disposed of via high-temperature incineration to ensure the complete destruction of the halogenated molecules, preventing the formation of persistent organic pollutants.[6][10] Mixing with other waste types, such as non-halogenated solvents, contaminates the entire volume, forcing the more expensive and specialized disposal method for all of it.[7]
-
Do NOT mix with:
Step 3: Containerization and Labeling
The integrity of the waste containment system is essential to prevent leaks and ensure clear communication of the hazard.
-
Container Selection: Use a leak-proof, sealable container made of a chemically compatible material (e.g., High-Density Polyethylene (HDPE) or glass). The container must have a secure, screw-top cap.[12]
-
Labeling: Before adding any waste, the container must be clearly labeled.[10][13] The label must include:
Step 4: On-Site Waste Accumulation
Generated waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) prior to being moved to a central storage area.[12][13]
-
SAA Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[12]
-
Storage Conditions:
-
Time and Volume Limits: Laboratories may accumulate waste in an SAA until the container is full or for up to one year, whichever comes first.[12] Once a container is full, it must be moved to the institution's central accumulation area within three days.[12]
Step 5: Final Disposal
The ultimate disposal of this compound must be handled by professionals.
-
Action: Contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup of the full, sealed, and properly labeled waste container.
-
Methodology: The EHS office will work with a licensed hazardous waste management company for final disposal. The standard and recommended method for halogenated organic compounds is chemical incineration with appropriate scrubbers to neutralize acidic gases (like HCl) formed during combustion.[4][10]
-
Documentation: Complete all required waste disposal paperwork provided by your EHS office. This creates a "cradle-to-grave" record of the waste, which is a legal requirement under RCRA.[5][13]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a small spill within a chemical fume hood:
-
Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[5]
-
Collection: Carefully sweep up the absorbed material and place it into a designated hazardous waste container, following the same labeling and segregation procedures outlined above.
-
Decontamination: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.
-
Large Spills: For any large spill or a spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response or EHS office.
References
- Safe Disposal of N-(2-chlorobenzyl)-2,2-diphenylacetamide: A Procedural Guide. Benchchem.
- This compound - Safety Data Sheet. ChemicalBook.
- 2-Chloro-N-phenylacetamide 97 587-65-5. Sigma-Aldrich.
- Proper Disposal of 2-Chloro-N-(2,6-dimethylphenyl)acetamide: A Guide for Laboratory Professionals. Benchchem.
- TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES. Illinois Pollution Control Board.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
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- Hazardous Waste Segregation. Bucknell University.
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- Laboratory Environmental Sample Disposal Information Document. US EPA.
- SAFETY DATA SHEET - 2-Phenylacetamide. Thermo Fisher Scientific.
- SAFETY DATA SHEET - 2-Chloroacetamide. Thermo Fisher Scientific.
- Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US EPA.
- Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. PMC - NIH.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
- 7.2 Organic Solvents. Cornell University EHS.
- 2-CHLORO-N-(2-CYANOETHYL)-N-PHENYLACETAMIDE Safety Data Sheets. Echemi.
- Safety Data Sheet: 2-chloroacetamide. Chemos GmbH&Co.KG.
- 2-Chloroacetamide Safety Data Sheet. Eurofins US.
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A Risk-Based Framework for Handling 2-Chloro-2-phenylacetamide and Compounds with Limited Safety Data
Part 1: Presumed Hazard Profile Based on Chemical Analogs
In the absence of specific toxicological data for 2-Chloro-2-phenylacetamide, we must infer its potential hazards by examining its structural components and related, well-characterized molecules.
-
The α-Chloroamide Moiety: The presence of a chlorine atom on the carbon adjacent to the amide carbonyl (an α-chloroamide) is a significant structural alert. The related compound, 2-Chloroacetamide , is classified as toxic if swallowed, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child.[1][2] It is also a known skin and eye irritant.[3] Given this, it is prudent to assume this compound may exhibit similar properties, including dermal sensitization and significant toxicity. The substance can likely be absorbed through the skin in hazardous amounts.[3]
-
The Phenylacetamide Moiety: The core structure is related to N-phenylacetamide (Acetanilide). While less acutely hazardous, related structures like 2-Chloro-N-phenylacetamide are classified as skin and eye irritants and may cause respiratory irritation.[4]
Part 2: The Core of Safe Handling: A Dynamic Risk Assessment Workflow
Every laboratory operation involving this compound must begin with a documented risk assessment. The choice of PPE is not static; it must be adapted to the specific procedure.
The workflow for this assessment should follow a logical progression:
Caption: Risk assessment workflow for selecting PPE for compounds with limited safety data.
Part 3: Tiered Personal Protective Equipment (PPE) Framework
Based on the risk assessment, select the appropriate tier of PPE. For a compound with the presumed hazards of this compound, Baseline PPE is insufficient for any task involving the solid material.
| PPE Tier | Equipment | When to Use | Rationale |
| Tier 1: Baseline | • Nitrile Gloves• Standard Safety Glasses• Fastened Lab Coat | Handling dilute solutions (<0.1 M) in closed containers at ambient temperature. Transferring small volumes (<10 mL) inside a certified chemical fume hood. | Protects against minor, incidental splashes of a low-concentration solution. Assumes negligible risk of aerosolization or significant dermal exposure. |
| Tier 2: Enhanced (Default for Solids) | • Double Nitrile Gloves or Neoprene Gloves• Chemical Splash Goggles (sealed)• Face Shield (over goggles)• Chemical-Resistant Apron or Gown• Closed-toe shoes | All manipulations of the solid powder , including weighing and preparing solutions.[5] Any operation involving heating, vortexing, or sonicating solutions. | Provides robust protection against dust, splashes, and direct skin contact.[6] A face shield protects the neck and face from splashes that goggles alone may not. Double gloving is critical when handling potentially sensitizing or easily absorbed powders.[5] |
| Tier 3: Maximum Protection | • All Tier 2 Equipment• Air-Purifying Respirator (APR) with N95 or P100 particulate filters (for powders) or organic vapor cartridges (for volatile solutions).• Disposable coveralls (optional, for large scale) | Large-scale operations (>10g). Any procedure with a high likelihood of generating fine, inhalable dust that cannot be fully contained within a fume hood. | Addresses the significant inhalation hazard posed by fine, toxic powders.[3][7] A full risk assessment, including fit-testing for respirators, is mandatory for this tier of work.[6] |
Part 4: Operational and Disposal Plans
Handling and Engineering Controls:
-
Designated Area: All work with solid this compound must be conducted in a designated area within a certified chemical fume hood to control exposure.[5]
-
Weighing: When weighing the powder, tare a container with a lid, add the powder within the fume hood, close the lid, and then move to the balance.[5] This "weigh-in-hood" technique minimizes the potential for dust dispersion.
-
Spill Preparedness: Have a spill kit ready that is appropriate for solid chemical powders. This should include absorbent pads, a scoop, and sealable bags for waste. For a spill, do not dry sweep. If appropriate, moisten the powder first to prevent dusting before carefully collecting it.[3]
Decontamination:
-
All glassware and surfaces should be decontaminated thoroughly. A standard procedure involves an initial rinse with a suitable organic solvent (like ethanol or acetone) to dissolve the compound, followed by a wash with soap and water. Collect the initial solvent rinse as hazardous waste.
-
Contaminated PPE, such as gloves and disposable aprons, must be removed carefully to avoid skin contact and disposed of immediately in a designated hazardous waste container.
Disposal Plan:
-
Waste Segregation: this compound is a halogenated organic compound.[8] All waste streams containing this chemical (solid waste, contaminated PPE, and liquid rinses) must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste." [9]
-
Regulatory Compliance: Do not mix halogenated waste with non-halogenated organic waste, as this complicates disposal and increases costs.[9] All disposal must adhere to local, state, and federal environmental regulations. Consult your institution's Environmental Health & Safety (EHS) department for specific protocols.
By adopting this proactive, risk-based approach, you build a self-validating system of safety that protects researchers not only from the known hazards of this compound but also from the uncertainties inherent in working at the frontiers of chemical science.
References
-
Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). University of Washington Environmental Health & Safety. [Link]
- Process for dehalogenation of contaminated waste materials.
-
ICSC 0640 - 2-CHLOROACETAMIDE. International Labour Organization. [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
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Removing Halogenated Organic Compounds: A Guide to Solutions. Desotec. [Link]
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Cleanroom Waste Disposal Protocol. Auckland Microfab. [Link]
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Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]
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Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. P2 InfoHouse. [Link]
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Choosing PPE to Protect Against Poisons in the Workplace. DuraLabel. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
